molecular formula C9H12N2O3 B009715 2-(2-Methoxyphenoxy)acetohydrazide CAS No. 107967-88-4

2-(2-Methoxyphenoxy)acetohydrazide

Cat. No.: B009715
CAS No.: 107967-88-4
M. Wt: 196.2 g/mol
InChI Key: WGQDMRNLIVOSOW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol, this acetohydrazide derivative serves as a versatile chemical building block and key synthetic intermediate . Its structure, featuring a methoxyphenoxy group and a reactive acetohydrazide linkage, makes it a valuable precursor for the synthesis of more complex molecules, including various hydrazone derivatives through condensation reactions . Researchers are exploring its potential as a core structure in the development of novel compounds with bioactive properties . The product is for research use only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQDMRNLIVOSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910597
Record name 2-(2-Methoxyphenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107967-88-4
Record name 2-(2-Methoxyphenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Methoxyphenoxy)acetohydrazide chemical properties

[1][2][3][4][5]

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) is a privileged scaffold in drug discovery, combining the lipophilic, antioxidant properties of the guaiacol (2-methoxyphenol) moiety with the versatile reactivity of the hydrazide group.[1] It serves as a primary precursor for constructing complex heterocyclic systems—most notably 1,3,4-oxadiazoles and 1,2,4-triazoles —which are pharmacophores in antimicrobial, anti-inflammatory, and antitubercular therapeutics.

Physicochemical Characterization

The compound typically presents as a white to off-white crystalline solid.[1] Its solubility profile is governed by the polar hydrazide tail and the lipophilic phenoxy head, making polar aprotic solvents (DMSO, DMF) the most effective solubilizers.

PropertySpecification
IUPAC Name 2-(2-Methoxyphenoxy)acetohydrazide
CAS Number 107967-88-4
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
SMILES COC1=CC=CC=C1OCC(=O)NN
Physical State White crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water, Hexane
Key Functional Groups Primary amine (-NH₂), Amide (-CONH-), Ether (-O-)

Core Synthesis Protocol

This protocol outlines the two-step synthesis starting from commercially available Guaiacol.[1] It is designed for scalability and purity, minimizing side reactions such as N,N-diacylation.

Step 1: Esterification (Williamson Ether Synthesis)

Reaction: Guaiacol + Ethyl Chloroacetate

1
  • Reagents: Dissolve Guaiacol (1.0 eq) in anhydrous acetone or acetonitrile.

  • Base Activation: Add Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) .

    • Expert Insight: Use anhydrous K₂CO₃ to prevent hydrolysis of the ethyl chloroacetate. Acetonitrile is preferred for faster kinetics due to its higher dielectric constant.

  • Alkylation: Add Ethyl Chloroacetate (1.1 eq) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 60–80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue (ester) is typically a pale yellow oil that may crystallize upon standing.

Step 2: Hydrazinolysis

Reaction: Ethyl 2-(2-methoxyphenoxy)acetate + Hydrazine Hydrate

1
  • Solvation: Dissolve the crude ester from Step 1 in Absolute Ethanol (approx. 5–10 mL per gram of ester).

  • Nucleophilic Substitution: Add Hydrazine Hydrate (80% or 99%, 2.0–3.0 eq) dropwise.

    • Expert Insight: A significant excess of hydrazine is critical. It drives the equilibrium forward and prevents the formation of the symmetrical dimer (N,N'-diacylhydrazine), which is a common impurity when the ester is in excess.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Observation: The product often precipitates as a white solid directly from the hot solution or upon cooling.

  • Isolation: Cool the mixture to 0–5°C. Filter the precipitate.

  • Purification: Recrystallize from ethanol to yield pure white crystals.

    • Validation: Check melting point and IR (presence of -NH₂ doublet at 3300–3200 cm⁻¹ and amide C=O at ~1660 cm⁻¹).

Synthesis Visualization

SynthesisPathwayGuaiacolGuaiacol(2-Methoxyphenol)EsterIntermediate Ester(Ethyl 2-(2-methoxyphenoxy)acetate)Guaiacol->Ester Williamson EtherSynthesisHydrazideTarget Product2-(2-Methoxyphenoxy)acetohydrazideEster->Hydrazide Nucleophilic AcylSubstitutionStep1Ethyl ChloroacetateK2CO3, RefluxStep2Hydrazine HydrateEthanol, Reflux

Figure 1: Two-step synthetic pathway transforming Guaiacol into the target acetohydrazide.

Chemical Reactivity & Derivatization

The chemical utility of 2-(2-methoxyphenoxy)acetohydrazide stems from its bifunctional nucleophilicity .[1] The terminal amino group (-NH₂) is the primary site of attack, allowing for condensation with carbonyls or cyclization into heterocycles.

A. Schiff Base Formation (Hydrazones)
  • Mechanism: Acid-catalyzed condensation with aromatic aldehydes/ketones.[1]

  • Utility: These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide.

  • Protocol: Reflux hydrazide with an aldehyde (1:1 ratio) in ethanol with a catalytic amount of glacial acetic acid.

B. Heterocyclic Cyclization

The hydrazide is a precursor to 5-membered heterocycles, which are bioisosteres of amides and esters but with improved metabolic stability.

  • 1,3,4-Oxadiazoles: Reaction with POCl₃ (dehydrative cyclization) or carboxylic acids.

  • 1,3,4-Oxadiazole-2-thiols: Reaction with CS₂ in the presence of KOH (alkaline medium).[1]

  • 1,2,4-Triazoles: Reaction with carbon disulfide followed by hydrazine treatment, or reaction with isothiocyanates.

Reactivity Network Diagram

ReactivityNetworkHydrazide2-(2-Methoxyphenoxy)acetohydrazideSchiffBaseAcylhydrazones(Schiff Bases)Hydrazide->SchiffBase + Ar-CHO(Aldehydes) / H+Oxadiazole2,5-Disubstituted1,3,4-OxadiazolesHydrazide->Oxadiazole + R-COOH / POCl3(Dehydration)Thiol1,3,4-Oxadiazole-2-thiolsHydrazide->Thiol + CS2 / KOH(Cyclization)Triazole1,2,4-TriazolesHydrazide->Triazole + Ph-NCS / NaOH(via Thiosemicarbazide)

Figure 2: Divergent synthesis pathways from the hydrazide core to bioactive heterocycles.[1][2][3]

Biological & Pharmacological Potential

The (2-methoxyphenoxy)acetyl moiety is a validated pharmacophore.[1] The ortho-methoxy group (guaiacol) contributes to antioxidant activity, while the hydrazide linker provides hydrogen bonding capability essential for receptor binding.

  • Antimicrobial Activity: Hydrazide-hydrazones derived from this compound have demonstrated significant bacteriostatic activity against Gram-positive bacteria (e.g., S. aureus).[1] The mechanism often involves the chelation of transition metal ions essential for bacterial growth.

  • Antitubercular Activity: Structurally analogous to Isoniazid (INH), these derivatives can inhibit mycolic acid synthesis in Mycobacterium tuberculosis.

  • Anti-inflammatory: Cyclized 1,3,4-oxadiazole derivatives inhibit COX-1/COX-2 enzymes, reducing prostaglandin synthesis with potentially lower gastric toxicity than traditional NSAIDs due to the masking of the acidic carboxyl group.

References

  • PubChem. (n.d.).[4] 2-(2-methoxyphenoxy)acetohydrazide (Compound).[1][5][4][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Turan-Zitouni, G., et al. (2020). A review exploring biological activities of hydrazones. Journal of Research in Pharmacy. Retrieved from [Link]

  • Popiołek, L. (2021).[8] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.[4][8][9][10][11][12][13][14][15][16][17][18] Retrieved from [Link][1]

  • Narayana, B., et al. (2005). Synthesis and Characterization of Some New Pyrazoles and Oxadiazoles of Biological Interest. E-Journal of Chemistry.

Sources

Technical Guide: 2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4)

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Pharmacological Versatility[1]

Part 1: Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (CAS 107967-88-4) is a critical pharmacophore intermediate in medicinal chemistry.[1] Structurally composed of a guaiacol (2-methoxyphenol) ether-linked to an acetohydrazide moiety, it serves as a versatile precursor for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones (Schiff bases) .

This guide details the validated synthetic pathways, mechanistic underpinnings, and derivatization logic for researchers utilizing this compound in drug discovery, specifically targeting anti-inflammatory (COX inhibition) and antimicrobial applications.

Part 2: Chemical Profile & Properties[2]
PropertySpecification
Chemical Name 2-(2-Methoxyphenoxy)acetohydrazide
CAS Number 107967-88-4
Synonyms (2-Methoxy-phenoxy)-acetic acid hydrazide; Acetic acid, 2-(2-methoxyphenoxy)-, hydrazide
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
SMILES COC1=CC=CC=C1OCC(=O)NN
Physical State Solid (Crystalline)
Solubility Soluble in DMSO, DMF, Ethanol (hot); Sparingly soluble in water
Key Functional Groups Primary Hydrazide (-NHNH₂), Ether (-O-), Methoxy (-OCH₃)
Part 3: Synthesis Protocol

The synthesis of 2-(2-methoxyphenoxy)acetohydrazide follows a classic two-step sequence: O-alkylation followed by Nucleophilic Acyl Substitution (Hydrazinolysis) .[1]

Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate

Reaction Type: Williamson Ether Synthesis (Sₙ2).[1]

  • Reagents: Guaiacol (2-methoxyphenol) [1.0 eq], Ethyl chloroacetate [1.1 eq], Anhydrous Potassium Carbonate (K₂CO₃) [2.0 eq].

  • Solvent: Dry Acetone or DMF.

  • Protocol:

    • Dissolve Guaiacol in dry acetone in a round-bottom flask.

    • Add anhydrous K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

    • Add Ethyl chloroacetate dropwise to the mixture.

    • Reflux the mixture for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).

    • Work-up: Filter off the inorganic salts (KCl/K₂CO₃).[1] Evaporate the solvent under reduced pressure. The residue is the ester intermediate (Ethyl 2-(2-methoxyphenoxy)acetate), often an oil or low-melting solid.[1]

Step 2: Hydrazinolysis to form the Hydrazide

Reaction Type: Nucleophilic Acyl Substitution.

  • Reagents: Ethyl 2-(2-methoxyphenoxy)acetate (from Step 1), Hydrazine Hydrate (80% or 99%) [3.0 eq].

  • Solvent: Absolute Ethanol.

  • Protocol:

    • Dissolve the ester in absolute ethanol.

    • Add Hydrazine Hydrate dropwise with stirring.

    • Reflux the mixture for 4–6 hours. A white precipitate often begins to form during the reaction or upon cooling.

    • Work-up: Cool the reaction mixture to room temperature (or 4°C). Filter the solid precipitate.

    • Purification: Recrystallize from ethanol to yield pure 2-(2-methoxyphenoxy)acetohydrazide as white crystals.

Mechanistic Visualization

The following diagram illustrates the transformation logic from Guaiacol to the final Hydrazide.

SynthesisPath Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Intermediate Ester (Ethyl 2-(2-methoxyphenoxy)acetate) Guaiacol->Intermediate Ethyl chloroacetate K2CO3, Acetone, Reflux (SN2 Alkylation) Product Target Hydrazide (CAS 107967-88-4) Intermediate->Product NH2NH2·H2O Ethanol, Reflux (Acyl Substitution)

Caption: Two-step synthetic pathway transforming Guaiacol into 2-(2-Methoxyphenoxy)acetohydrazide via an ester intermediate.[1]

Part 4: Derivatization & Pharmacological Applications

The hydrazide group (-CONHNH₂) is a "chemical handle" that allows for the construction of diverse pharmacological libraries.

1. Schiff Bases (Acylhydrazones)[1]
  • Reaction: Condensation with aromatic aldehydes (Ar-CHO) in ethanol with catalytic acetic acid.[1]

  • Application: Anti-inflammatory and analgesic agents. The azomethine proton (-N=CH-) is crucial for binding to the COX-2 enzyme active site [1].[1]

2. 1,3,4-Oxadiazoles[1][2][3]
  • Reaction: Cyclization of the hydrazide (or its Schiff base) using dehydrating agents like Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).

  • Application: High-potency antimicrobial agents.[1] The oxadiazole ring acts as a bioisostere for amide or ester groups, improving metabolic stability [2].

3. 1,2,4-Triazoles[1]
  • Reaction: Reaction with carbon disulfide (CS₂) and KOH, followed by hydrazine treatment.

  • Application: Antifungal and anticonvulsant properties.[4]

Derivatization Logic Map

Derivatives Hydrazide 2-(2-Methoxyphenoxy) acetohydrazide (Core Scaffold) SchiffBase Acylhydrazones (Schiff Bases) Hydrazide->SchiffBase + Ar-CHO (Condensation) Triazole 1,2,4-Triazoles Hydrazide->Triazole + CS2 / KOH (Cyclization) Thiadiazole 1,3,4-Thiadiazoles Hydrazide->Thiadiazole + CS2 / Acid Oxadiazole 1,3,4-Oxadiazoles SchiffBase->Oxadiazole + Oxidative Cyclization (POCl3 or I2)

Caption: Divergent synthesis map showing the transformation of the hydrazide core into bioactive heterocycles.[1]

Part 5: Analytical Characterization

To validate the synthesis of CAS 107967-88-4, the following spectral signals must be confirmed.

TechniqueKey SignalsInterpretation
FT-IR 3300–3200 cm⁻¹ (Doublet)N-H stretching of primary amine (-NH₂).[1]
1680–1660 cm⁻¹ (Strong)C=O stretching (Amide I band).[1]
1250, 1050 cm⁻¹C-O-C asymmetric and symmetric stretching (Ether linkage).[1]
¹H NMR (DMSO-d₆)δ 9.0–9.5 ppm (s, 1H)-CONH - (Amide proton, D₂O exchangeable).
δ 6.8–7.0 ppm (m, 4H)Aromatic protons (Guaiacol ring).[1]
δ 4.5 ppm (s, 2H)-O-CH ₂-CO- (Methylene bridge).[1]
δ 4.2–4.3 ppm (br s, 2H)-NH-NH ₂ (Amino protons, D₂O exchangeable).[1]
δ 3.8 ppm (s, 3H)-OCH ₃ (Methoxy group).[1]
Mass Spectrometry m/z = 196 [M]⁺Molecular ion peak.[1]
m/z = 165 [M - N₂H₃]⁺Fragment loss of hydrazinyl group.[1]
Part 6: Safety & Handling
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double nitrile gloves.

  • Hydrazides: Generally considered skin irritants. Avoid inhalation of dust.

  • Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) before disposal. Segregate halogenated (if using chloroacetate) from non-halogenated waste.

References
  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar. (Discusses the phenoxy-acetohydrazide class mechanism).

  • 2-(4-Methoxyphenoxy)acetohydrazide Crystal Structure. PubMed Central. (Provides structural context for the methoxy-phenoxy isomer).

  • PubChem Compound Summary: 2-(2-Methoxyphenoxy)acetohydrazide. National Library of Medicine.[1]

Sources

Technical Monograph: (2-Methoxy-phenoxy)-acetic Acid Hydrazide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

The (2-methoxy-phenoxy)-acetic acid hydrazide (also known as Guaiacol acetic acid hydrazide) represents a privileged pharmacophore in modern drug discovery. Structurally derived from Guaiacol (2-methoxyphenol), this scaffold serves as a critical "linker" molecule, bridging lipophilic aromatic cores with diverse bioactive termini via a flexible ether linkage and a reactive hydrazide tail.

This guide provides a rigorous technical analysis of its synthesis, structural validation, and application as a precursor for Schiff bases, 1,3,4-oxadiazoles, and pyrazoles with proven antimicrobial and antitubercular profiles.

Part 1: Structural Anatomy & Pharmacophore Analysis

The molecule is composed of three distinct functional domains, each contributing to its chemical reactivity and biological interaction profile.

Molecular Architecture
  • Lipophilic Core (Domain A): The 2-methoxyphenyl (guaiacol) ring provides lipophilicity (LogP modulation) and steric bulk. The ortho-methoxy group acts as a weak hydrogen bond acceptor and influences the planarity of the ring system.

  • Flexible Linker (Domain B): The -OCH₂- (oxy-methylene) bridge introduces rotational freedom, allowing the molecule to adopt various conformations to fit within enzyme active sites (e.g., Enoyl-ACP reductase in M. tuberculosis).

  • Reactive Terminus (Domain C): The -CONHNH₂ (hydrazide) group is the site of chemical derivatization. It functions as a bidentate ligand for metal chelation and a hydrogen bond donor/acceptor triad (NH-NH₂-C=O).

Graphviz Visualization: Pharmacophore Map

The following diagram illustrates the functional connectivity and interaction points of the scaffold.

Pharmacophore Guaiacol Guaiacol Core (Lipophilic/Steric) Linker Oxy-Methylene Bridge (Rotational Freedom) Guaiacol->Linker Ether Linkage HBA H-Bond Acceptor (OMe Group) Guaiacol->HBA Ortho-Subst Hydrazide Hydrazide Terminus (Reactive/H-Bonding) Linker->Hydrazide Amide Bond Schiff Schiff Base Precursor (-N=CH-) Hydrazide->Schiff Aldehyde Condensation Chelation Metal Chelation Site (O=C-NH-NH2) Hydrazide->Chelation Coordination

Figure 1: Pharmacophore map highlighting the three functional domains: the lipophilic anchor (Guaiacol), the flexible linker, and the reactive hydrazide tail.[1][2][3][4][5]

Part 2: Synthetic Pathway & Process Optimization

The synthesis follows a convergent two-step protocol: Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Reaction Scheme
  • Step 1 (Esterification): Reaction of Guaiacol with Ethyl chloroacetate in the presence of anhydrous

    
    .
    
  • Step 2 (Hydrazinolysis): Reaction of the resulting ester with Hydrazine Hydrate (80-99%).

Graphviz Visualization: Synthetic Workflow

Synthesis Start Guaiacol (2-methoxyphenol) Intermediate Ethyl (2-methoxyphenoxy)acetate (Ester Intermediate) Start->Intermediate Reflux acetone/MEK 6-8 hrs (Williamson Ether) Reagent1 Ethyl Chloroacetate + K2CO3 (anhydrous) Reagent1->Intermediate Product (2-methoxy-phenoxy)-acetic acid hydrazide (Target Scaffold) Intermediate->Product Nucleophilic Substitution 3-4 hrs Reflux Reagent2 Hydrazine Hydrate (99%) Abs. Ethanol, Reflux Reagent2->Product

Figure 2: Step-wise synthetic pathway from Guaiacol to the Hydrazide scaffold.

Detailed Experimental Protocol

Note: All reagents must be analytical grade. Anhydrous conditions are critical for Step 1 to prevent hydrolysis of the chloroacetate.

Step 1: Synthesis of Ethyl (2-methoxyphenoxy)acetate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve Guaiacol (0.01 mol) in dry acetone (50 mL). Add anhydrous Potassium Carbonate (

    
    , 0.015 mol).
    
  • Addition: Add Ethyl chloroacetate (0.012 mol) dropwise over 15 minutes.

  • Reaction: Reflux the mixture for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Workup: Filter the hot solution to remove inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Yield: The resulting oil (ester) is usually sufficiently pure for the next step.

Step 2: Hydrazinolysis to (2-methoxy-phenoxy)-acetic acid hydrazide
  • Solvation: Dissolve the ester from Step 1 in absolute ethanol (30 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (99%, 0.02 mol) slowly. Caution: Exothermic reaction.

  • Reflux: Heat the mixture at reflux temperature (

    
    ) for 3–5 hours.
    
  • Crystallization: Cool the reaction mixture in an ice bath. A white solid precipitate will form.[1]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain needle-shaped crystals.

Part 3: Spectroscopic Characterization (Validation)

To ensure scientific integrity, the synthesized structure must be validated using IR and NMR spectroscopy. The following data points are diagnostic for the target structure.

Data Summary Table
TechniqueFunctional GroupDiagnostic Signal (Expected)Structural Assignment
FT-IR


Hydrazide N-H stretching (Doublet)
FT-IR

(Amide)

Carbonyl stretch of hydrazide
FT-IR


Aryl alkyl ether linkage
1H NMR


(s, 2H)
Methylene protons adjacent to carbonyl
1H NMR


(s, 3H)
Methoxy group on phenyl ring
1H NMR


(bs, 1H)
Amide proton (

exchangeable)
1H NMR


(bs, 2H)
Terminal amine protons
Interpretation Logic
  • Absence of Ester: The disappearance of the ester carbonyl stretch (

    
    ) and the appearance of the amide I band (
    
    
    
    ) confirms the conversion of Step 1 to Step 2.
  • Integration Ratio: In 1H NMR, the integration ratio between the methoxy singlet (3H) and the methylene singlet (2H) serves as a quick purity check (should be 1.5:1).

Part 4: Derivatization & Medicinal Utility[3][6][7]

The primary utility of this scaffold lies in its ability to undergo condensation reactions with aromatic aldehydes to form Schiff bases (Hydrazones) .

Schiff Base Formation

Reaction with substituted benzaldehydes yields


-benzylidene-(2-methoxy-phenoxy)-acetohydrazides. These derivatives are extensively documented for:
  • Antitubercular Activity: Inhibiting M. tuberculosis H37Rv strain.[6] The hydrazone moiety mimics the structure of Isoniazid.

  • Anti-inflammatory Activity: Inhibition of COX-1/COX-2 enzymes.

  • Antifungal Activity: Disruption of ergosterol biosynthesis in fungal cell membranes.

Cyclization Pathways

The hydrazide can be further cyclized to form 5-membered heterocycles:

  • 1,3,4-Oxadiazoles: Via reaction with

    
     or carboxylic acids.
    
  • 1,2,4-Triazoles: Via reaction with

    
     followed by hydrazine.
    

References

  • Synthesis and Biological Evaluation of Phenoxyacetohydrazide Derivatives. Source:Indian Journal of Chemistry / MDPI Molecules. Context: Describes the foundational synthesis of phenoxyacetic acid hydrazides and their conversion into Schiff bases for antimicrobial screening. URL:[Link] (Representative Link for Phenoxyacetohydrazide Schiff Bases)

  • Antimycobacterial Activity of Hydrazide-Hydrazone Derivatives. Source:National Institutes of Health (NIH) / PubMed Central. Context: Validates the antitubercular potential of the hydrazide-hydrazone pharmacophore derived from aryloxy acetic acids. URL:[Link]

  • Spectroscopic Characterization of Phenoxy Acetic Acid Derivatives. Source:SpectraBase / ChemicalBook. Context: Provides reference spectral data (IR/NMR) for the structural validation of methoxy-substituted phenoxy acetic acids. URL:[Link][5]

  • Mechanochemical Synthesis of Hydrazones. Source:Beilstein Journal of Organic Chemistry. Context: Discusses green chemistry approaches (mechanochemistry) for coupling hydrazides with aldehydes, offering an alternative to solvent-based reflux. URL:[Link]

Sources

Technical Synthesis Guide: 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 2-(2-methoxyphenoxy)acetohydrazide (CAS: 107967-88-4), a critical pharmacophore linker used in the development of antimicrobial and anti-inflammatory hydrazone derivatives.

The protocol utilizes a two-step sequence starting from commercially available guaiacol (2-methoxyphenol) . Unlike legacy methods employing hazardous sodium hydride (NaH) or expensive catalysts, this guide prioritizes a potassium carbonate (K₂CO₃) mediated


 alkylation  followed by controlled hydrazinolysis . This approach ensures high atom economy, operational safety, and scalability suitable for both bench-top research and pilot-plant transfer.

Chemical Profile & Retrosynthetic Analysis

Target Molecule Data
PropertySpecification
IUPAC Name 2-(2-methoxyphenoxy)acetohydrazide
Molecular Formula

Molecular Weight 196.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
Key Functional Groups Phenol ether (Guaiacol core), Hydrazide linker
Strategic Disconnection (Retrosynthesis)

The synthesis is designed around two primary transformations:

  • C-O Bond Formation: An ether synthesis connecting the aromatic core to the acetate tail.

  • C-N Bond Formation: A nucleophilic acyl substitution to install the reactive hydrazide handle.

Retrosynthesis Target Target: 2-(2-Methoxyphenoxy) acetohydrazide Inter Intermediate: Ethyl 2-(2-methoxyphenoxy)acetate Target->Inter Hydrazinolysis (C-N Formation) SM1 Starting Material 1: Guaiacol (2-Methoxyphenol) Inter->SM1 O-Alkylation (Williamson Ether) SM2 Starting Material 2: Ethyl Chloroacetate Inter->SM2 Reagent Reagent: Hydrazine Hydrate

Figure 1: Retrosynthetic disconnection showing the pathway from Guaiacol.

Phase 1: O-Alkylation (Ester Synthesis)

Objective: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate. Mechanism: Williamson Ether Synthesis (


).
Rationale for Conditions

We utilize anhydrous K₂CO₃ in acetone (or acetonitrile) rather than NaH/DMF.

  • Causality: The

    
     of guaiacol (~10) allows deprotonation by carbonate under reflux. This avoids the formation of explosive 
    
    
    
    gas associated with NaH and eliminates the difficult workup of high-boiling DMF.
  • KI Catalyst: A catalytic amount of Potassium Iodide (KI) is added to generate the in situ ethyl iodoacetate, which is a superior electrophile (Finkelstein reaction principle), accelerating the reaction rate.

Experimental Protocol

Reagents Table:

Reagent Equiv. Role
Guaiacol (2-Methoxyphenol) 1.0 Nucleophile
Ethyl Chloroacetate 1.1 Electrophile
Potassium Carbonate (anhydrous) 2.0 Base
Potassium Iodide (KI) 0.1 Catalyst

| Acetone (Dry) | Solvent | Medium (0.5 M conc.) |

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), dissolve Guaiacol (10 mmol)  in dry acetone (20 mL).
    
  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol) . Stir at room temperature for 15 minutes. Observation: The mixture will appear as a suspension.

  • Addition: Add Ethyl Chloroacetate (11 mmol) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6–8 hours .

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material (Guaiacol) spot should disappear.

  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Dissolve the oily residue in Ethyl Acetate and wash with cold 5% NaOH (to remove unreacted phenol) followed by water and brine.

    • Dry over

      
       and concentrate.
      
  • Output: Ethyl 2-(2-methoxyphenoxy)acetate (typically a pale yellow oil or low-melting solid).

Phase 2: Hydrazinolysis (Hydrazide Formation)

Objective: Conversion of the ester to 2-(2-methoxyphenoxy)acetohydrazide. Mechanism: Nucleophilic Acyl Substitution.

Rationale for Conditions
  • Excess Hydrazine: We use a 1:3 to 1:5 molar ratio of ester to hydrazine hydrate.

  • Causality: A 1:1 ratio often leads to the formation of the symmetric dimer (

    
    ) as a major impurity. Excess hydrazine drives the equilibrium toward the desired mono-hydrazide.
    
Experimental Protocol

Reagents Table:

Reagent Equiv. Role
Ethyl 2-(2-methoxyphenoxy)acetate 1.0 Substrate
Hydrazine Hydrate (80-99%) 4.0 Nucleophile

| Ethanol (Absolute) | Solvent | Medium |

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude ester from Phase 1 in absolute ethanol (10 mL per gram of ester).

  • Addition: Add Hydrazine Hydrate (4.0 equiv) slowly at room temperature.

  • Reflux: Heat to reflux (78°C) for 4–6 hours .

    • Validation: TLC (Chloroform:Methanol 9:1). The ester spot (high

      
      ) will be replaced by the hydrazide spot (lower 
      
      
      
      , stains distinctively with iodine).
  • Crystallization:

    • Cool the mixture to room temperature.

    • Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% and chill in an ice bath.

    • Filter the solid and wash with cold ethanol and then ether.

  • Purification: Recrystallize from hot Ethanol.

  • Output: 2-(2-methoxyphenoxy)acetohydrazide (White crystals).

Mechanistic & Workflow Visualization

The following diagram illustrates the electron flow and process logic, ensuring the user understands why the reaction proceeds.

Mechanism cluster_0 Phase 1: SN2 Alkylation cluster_1 Phase 2: Hydrazinolysis Phenoxide Phenoxide Ion (Nucleophile) Transition Transition State [O...C...Cl] Phenoxide->Transition Attack Electrophile Ethyl Chloroacetate (Electrophile) Electrophile->Transition Ester Ester Intermediate Transition->Ester -Cl⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + Hydrazine Hydrazine NH₂NH₂ (Nucleophile) Hydrazine->Tetrahedral Product Final Hydrazide Tetrahedral->Product - EtOH

Figure 2: Mechanistic pathway illustrating the SN2 attack followed by Acyl Substitution.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is the correct ortho isomer and not the para isomer (a common commercial confusion), check the following spectral signatures.

TechniqueExpected SignalInterpretation
Melting Point 84–86 °C Distinct from p-isomer (~116°C). Sharp range indicates purity.
IR (

)
3300–3200 (

)
Doublet indicates primary amine of hydrazide.
1660–1680 (

)
Amide carbonyl stretch (lower than ester ~1735).

NMR

3.80 (s, 3H)

: Confirm integration is 3.
(DMSO-

)

4.55 (s, 2H)

: Singlet.

6.8–7.1 (m, 4H)
Aromatic : Complex multiplet (ABCD system) characteristic of ortho-substitution. Para would show symmetric AA'BB'.

4.30 (br s, 2H)

: Exchangeable with

.

9.30 (br s, 1H)

: Amide proton.

Safety & Troubleshooting

Hazard Management
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Protocol: Handle only in a fume hood. Quench spills with dilute hypochlorite (bleach).

  • Ethyl Chloroacetate: Potent lachrymator (tear gas agent). Protocol: Open bottles only in the hood.

Troubleshooting Guide
  • Problem: Low yield in Phase 1.

    • Solution: Ensure Acetone is strictly anhydrous. Water consumes the chloroacetate via hydrolysis. Increase reflux time.

  • Problem: Product is oily in Phase 2.

    • Solution: Scratch the flask walls with a glass rod to induce nucleation. If persistent, recrystallize from a mixture of Ethanol/Water (9:1).

  • Problem: Dimer formation (High MP solid, insoluble).

    • Solution: Increase Hydrazine ratio to 5 equivalents. Add the ester solution to the hydrazine solution, not vice-versa.

References

  • Synthesis of Phenoxyacetohydrazides (General Method)

    • Nayyar, S. H., & Jain, R. (2011). Synthesis and anti-inflammatory activity of some new 2-(2-methoxyphenoxy)
    • (General Journal Landing Page for verification of method type).

  • Guaiacol Alkylation Protocols

    • Zhang, Y., et al. (2018). Green synthesis of guaiacol derivatives using potassium carbonate in ketone solvents. Organic Process Research & Development.
  • Hydrazinolysis Mechanism & Kinetics

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text for Nucleophilic Acyl Substitution).
  • Compound Data Verification (PubChem)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide.

Technical Monograph: 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Primary Scaffold Analysis & Synthetic Methodology

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) is a critical pharmacophore intermediate used primarily in the development of antimicrobial and anti-inflammatory agents.[1] Functioning as a stable hydrazide linker, it serves as a precursor for Schiff base formation (hydrazones), allowing researchers to introduce the guaiacol (2-methoxyphenol) moiety into larger bioactive scaffolds.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated 2-step synthetic workflow, and structural characterization protocols designed for drug discovery applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

The molecular weight of 196.20 g/mol is derived from its specific stoichiometry (


). The molecule features an ortho-substituted phenoxy ring linked to a reactive hydrazine terminus via an acetyl bridge.[1]
Table 1: Core Chemical Specifications
ParameterValueTechnical Note
IUPAC Name 2-(2-Methoxyphenoxy)acetohydrazideDerived from Guaiacol
Molecular Formula

Molecular Weight 196.20 g/mol Monoisotopic Mass: 196.0848 Da
CAS Registry Number 107967-88-4Distinct from the para-isomer (107967-89-5)
PubChem CID 580001
Physical State White to off-white crystalline solidHygroscopic nature possible
H-Bond Donors 2Hydrazide

and

H-Bond Acceptors 4Ether oxygens (2) + Carbonyl (1) + Amine

Synthetic Methodology (The Guaiacol Route)

The most robust synthesis utilizes a Williamson Ether Synthesis followed by Hydrazinolysis .[1] This pathway is preferred over direct coupling due to higher yields and easier purification of the intermediate ester.

Reaction Scheme Visualization

SynthesisPath Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Ethyl 2-(2-methoxyphenoxy)acetate (Ester Intermediate) Guaiacol->Intermediate Step 1: O-Alkylation ECA Ethyl Chloroacetate (Alkylating Agent) ECA->Intermediate Base K2CO3 / Acetone (Reflux) Base->Intermediate Product 2-(2-Methoxyphenoxy)acetohydrazide (Target Molecule) Intermediate->Product Step 2: Hydrazinolysis Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Ethanol Ethanol Reflux (Nucleophilic Acyl Substitution) Ethanol->Product

Caption: Two-step synthetic pathway transforming Guaiacol into the target Hydrazide via an Ester intermediate.

Detailed Protocol
Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate

Rationale: Direct reaction of chloroacetic acid often leads to side products; the ethyl ester protects the carboxyl group and activates the methylene carbon for substitution.[1]

  • Reagents: Dissolve Guaiacol (12.4 g, 0.1 mol) in anhydrous acetone (150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 13.8 g, 0.1 mol) . The base deprotonates the phenol, increasing nucleophilicity.
    
  • Alkylation: Add Ethyl Chloroacetate (12.2 g, 0.1 mol) dropwise.

  • Reflux: Heat to reflux for 6–8 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Workup: Filter off inorganic salts (

    
    ). Evaporate solvent.[2] The resulting oil is the ethyl ester intermediate.
    
Step 2: Hydrazinolysis to Target Hydrazide

Rationale: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to displace ethoxide.[1]

  • Solvation: Dissolve the crude ester from Step 1 in absolute Ethanol (50 mL) .

  • Nucleophilic Attack: Add Hydrazine Hydrate (80% or 99%, 10 mL, excess) slowly.

  • Reflux: Reflux the mixture for 4–6 hours.

  • Crystallization: Cool the solution to room temperature, then to 0°C. The target hydrazide will precipitate as white crystals.[1]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to achieve analytical purity.

Structural Characterization & Validation

To validate the synthesis of 2-(2-Methoxyphenoxy)acetohydrazide , compare experimental data against these expected spectroscopic markers.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 or 

[1]
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Hydrazide

9.0 – 9.4Broad Singlet1HAmide proton (Exchangeable)
Aromatic Ring 6.8 – 7.1Multiplet4HGuaiacol ring protons
Methylene

4.4 – 4.6Singlet2HLinker between O and C=O[1]
Hydrazide

4.2 – 4.4Broad Singlet2HTerminal amine (Exchangeable)
Methoxy

3.7 – 3.8Singlet3HMethoxy substituent
Infrared Spectroscopy (FT-IR)[1]
  • 3300 – 3200 cm⁻¹: N-H stretching (Primary & Secondary amines of hydrazide).[1]

  • 1680 – 1660 cm⁻¹: C=O stretching (Amide I band).

  • 1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Research Applications & Biological Context

Functional Derivatization (Schiff Bases)

The primary utility of this molecule is as a scaffold for Hydrazone synthesis.[1] The terminal


 group reacts with aromatic aldehydes to form Schiff bases (

).

Mechanism:

  • Acid Catalysis: A catalytic amount of Glacial Acetic Acid activates the aldehyde carbonyl.[1]

  • Condensation: The hydrazide amine attacks the aldehyde, eliminating water.[1]

  • Result: Formation of an azomethine linkage (

    
    ), which is pharmacologically active.[1]
    
Pharmacological Potential

Research indicates that phenoxyacetohydrazide derivatives exhibit significant bioactivity:

  • Anti-inflammatory: Inhibition of COX enzymes, similar to NSAIDs but with potentially reduced gastric toxicity due to the masking of the acidic group.

  • Antimicrobial: The hydrazone moiety often chelates metal ions or interacts with bacterial cell walls, showing efficacy against S. aureus and E. coli.[1]

Safety & Handling (GHS)[6][8]

Signal Word: WARNING

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3][4]

Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles.[1] Hydrazine hydrate (reagent) is a known carcinogen and must be neutralized before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved January 28, 2026, from [Link]

  • Sathisha, M. P., et al. (2011). Synthesis and biological evaluation of Schiff bases of 4-methoxy phenoxy acetohydrazide. Bioorganic & Medicinal Chemistry, 19(1), 211-220.[5] (Provides analogous synthetic protocol for methoxy-phenoxy hydrazides).

Sources

Chemo-Structural Analysis and Synthetic Utility of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Scaffold

In the realm of medicinal chemistry, 2-(2-methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) represents a critical "privileged scaffold." It serves as a bifunctional intermediate, combining the lipophilic, electron-donating properties of the guaiacol (2-methoxyphenol) moiety with the high reactivity of the hydrazide group.

This guide details the synthesis, structural validation, and downstream application of this molecule. While the guaiacol ether linkage provides stability and potential for hydrophobic pocket interaction in protein targets, the hydrazide terminus acts as a versatile "warhead" for generating diverse heterocyclic libraries, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which are renowned for their antimicrobial, anti-inflammatory, and analgesic profiles.

Chemical Architecture & Physicochemical Profile[1]

Understanding the molecular descriptors is essential for predicting bioavailability and synthetic behavior. The presence of the ortho-methoxy group introduces steric and electronic effects that distinguish it from its para isomers.

Table 1: Physicochemical Properties
PropertyValueSignificance
IUPAC Name 2-(2-methoxyphenoxy)acetohydrazideSystematic identification
Molecular Formula C

H

N

O

Stoichiometric basis
Molecular Weight 196.20 g/mol Fragment-based drug design (FBDD) compliant
H-Bond Donors 2 (NH, NH

)
Critical for receptor binding
H-Bond Acceptors 4 (O, N)Solvation and target interaction
LogP (Predicted) ~0.5 - 0.8Indicates moderate water solubility; good oral bioavailability potential
Topological Polar Surface Area ~73 Å

Favorable for membrane permeability (<140 Å

)

Synthetic Protocol: From Guaiacol to Hydrazide

The synthesis follows a robust two-step pathway: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Step 1: Esterification (Williamson Ether Synthesis)

This step attaches the acetate tail to the phenolic oxygen.

  • Reagents: Guaiacol (2-methoxyphenol), Ethyl chloroacetate (or Methyl chloroacetate), Anhydrous Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Mechanism: S

    
    2 nucleophilic attack of the phenoxide ion on the 
    
    
    
    -carbon of the haloester.

Protocol:

  • Dissolve Guaiacol (1.0 eq) in dry acetone.

  • Add anhydrous

    
     (1.5 eq) to generate the phenoxide in situ. Stir for 30 minutes at room temperature.
    
  • Add Ethyl chloroacetate (1.1 eq) dropwise.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Filter the inorganic salts (

    
    ) while hot.
    
  • Evaporate the solvent to yield the intermediate: Ethyl 2-(2-methoxyphenoxy)acetate .

Step 2: Hydrazinolysis

Conversion of the ester to the hydrazide using hydrazine hydrate.

  • Reagents: Ethyl 2-(2-methoxyphenoxy)acetate, Hydrazine Hydrate (80-99%), Absolute Ethanol.

  • Safety Warning: Hydrazine is highly toxic and potentially carcinogenic. All operations must occur in a fume hood.

Protocol:

  • Dissolve the ester from Step 1 in absolute ethanol (10 mL/g of ester).

  • Add Hydrazine Hydrate (excess, typically 2.0–3.0 eq) dropwise at room temperature.

    • Note: Excess hydrazine prevents the formation of the dimeric byproduct (N,N'-diacylhydrazine).

  • Reflux the reaction mixture for 4–6 hours.

  • Cool the mixture to

    
     (ice bath). The product usually precipitates as a solid.
    
  • Filter the solid and wash with cold ethanol/ether.

  • Recrystallization: Purify using ethanol to obtain needle-like crystals.

Visualization: Synthetic Pathway

Synthesispathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Ethyl 2-(2-methoxyphenoxy)acetate (Ester Intermediate) Guaiacol->Intermediate Step 1: K2CO3, Acetone Reflux, 8h (SN2) Chloroester Ethyl Chloroacetate Chloroester->Intermediate Product 2-(2-Methoxyphenoxy)acetohydrazide (Target Molecule) Intermediate->Product Step 2: EtOH, Reflux 4-6h (Nu-Acyl Sub) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: Two-step synthetic pathway from Guaiacol to the target Acetohydrazide.

Structural Validation (Spectroscopy)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • 3300–3100 cm

    
    :  Distinct doublet or broad band corresponding to the NH and NH
    
    
    
    stretching vibrations.
  • 1680–1660 cm

    
    :  Strong C=O stretching (Amide I band). This confirms the conversion of the ester (usually ~1735 cm
    
    
    
    ) to the hydrazide.
  • 1250 cm

    
    :  C-O-C asymmetric stretching (aryl alkyl ether).
    
Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d



  • 
     9.0–9.5 ppm (s, 1H):  Amide -NH- proton (exchangeable with D
    
    
    
    O).
  • 
     6.8–7.1 ppm (m, 4H):  Aromatic protons of the benzene ring.
    
  • 
     4.5 ppm (s, 2H):  O-CH
    
    
    
    -CO methylene protons.
  • 
     4.2–4.5 ppm (br s, 2H):  Terminal -NH
    
    
    
    protons (often broad, exchangeable).
  • 
     3.8 ppm (s, 3H):  Methoxy (-OCH
    
    
    
    ) protons.

Downstream Synthetic Utility

The hydrazide group is not the end-point; it is a gateway to complex heterocycles. The nitrogen atoms act as nucleophiles, allowing for cyclization reactions that are pivotal in drug discovery.

Key Transformations:
  • Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields hydrazones, often screened for anti-tubercular and anti-inflammatory activity.

  • 1,3,4-Oxadiazoles: Cyclization of the hydrazide (often via reaction with

    
     or 
    
    
    
    ) yields oxadiazoles, which are bioisosteres of esters and amides with improved metabolic stability.
  • 1,2,4-Triazoles: Reaction with carbon disulfide followed by hydrazine treatment.

Visualization: Pharmacophore Diversification

Utility Hydrazide 2-(2-Methoxyphenoxy) acetohydrazide SchiffBase Arylidene Hydrazones (Schiff Bases) Hydrazide->SchiffBase + Ar-CHO (Acid Cat.) Oxadiazole 1,3,4-Oxadiazoles (Antimicrobial) Hydrazide->Oxadiazole + POCl3 / Organic Acids Triazole 1,2,4-Triazoles (Anti-inflammatory) Hydrazide->Triazole + CS2 / KOH then N2H4 Thiadiazole 1,3,4-Thiadiazoles (Antifungal) Hydrazide->Thiadiazole + CS2 / H2SO4

Figure 2: Divergent synthesis map showing the transformation of the hydrazide into bioactive heterocycles.

References

  • PubChem. (n.d.).[1] 2-(2-Methoxyphenoxy)acetohydrazide (CID 580001).[2][1] National Library of Medicine. Retrieved from [Link]

  • Almasirad, A., et al. (2006).[3] Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185. (Contextual reference for phenoxy-hydrazide synthesis protocols).

  • Nassiri-Koopaei, N., et al. (2015). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.[3][4] Iranian Journal of Pharmaceutical Research, 14(4), 1089–1095.

  • Gwaram, N.S., et al. (2012).[5] Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.[5] (Reference for hydrazide/Schiff base characterization methods).

Sources

Therapeutic Horizons of Phenoxyacetohydrazide Scaffolds: From Synthesis to Clinical Potential

[1]

Executive Summary

The phenoxyacetohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a phenoxyacetic acid core coupled with a hydrazide moiety. This guide analyzes its transition from a synthetic intermediate to a potent bioactive pharmacophore. Recent investigations have elucidated its efficacy in dual-target anti-inflammatory/anti-angiogenic therapy ,


-glucuronidase inhibitionantimicrobial metal chelation

Part 1: Molecular Architecture & Synthetic Pathways

The versatility of phenoxyacetohydrazide stems from its ability to undergo condensation reactions at the terminal nitrogen, primarily forming Schiff bases (hydrazones) that exhibit enhanced lipophilicity and metal-chelating capabilities.

Core Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution mechanism. The causality here is critical: the use of hydrazine hydrate in excess prevents the formation of dimeric byproducts (N,N'-diacylhydrazines).

Protocol: Synthesis of Phenoxyacetohydrazide

  • Esterification: Reflux phenol with ethyl chloroacetate and anhydrous

    
     in dry acetone to yield ethyl phenoxyacetate.
    
    • Why: Anhydrous conditions prevent hydrolysis of the ester product.

  • Hydrazinolysis: Treat ethyl phenoxyacetate with 80% hydrazine hydrate in absolute ethanol (1:3 molar ratio).

  • Reflux: Heat for 4-6 hours. Monitor via TLC (System: Ethyl acetate/Hexane 3:7).

  • Isolation: Cool to precipitate the solid hydrazide. Filter and recrystallize from ethanol.

Derivatization to Schiff Bases

Condensation with aromatic aldehydes yields phenoxyacetohydrazide Schiff bases. These derivatives often possess an azomethine linkage (-N=CH-), which is essential for biological activity, particularly in enzyme binding pockets.

Visualization: Synthetic Workflow

The following diagram outlines the conversion of phenol precursors into bioactive Schiff bases.

SynthesisPathwayPhenolPhenol(Precursor)EsterEthyl Phenoxyacetate(Intermediate)Phenol->EsterEsterification(K2CO3, Acetone)EthylChloroEthyl ChloroacetateEthylChloro->EsterHydrazidePhenoxyacetohydrazide(Core Scaffold)Ester->HydrazideHydrazinolysis(EtOH, Reflux)HydrazineHydrazine HydrateHydrazine->HydrazideSchiffBaseSchiff Base Derivative(Bioactive Agent)Hydrazide->SchiffBaseCondensation(-H2O)AldehydeAromatic Aldehyde(R-CHO)Aldehyde->SchiffBase

Caption: Step-wise synthetic pathway from phenol precursors to bioactive Schiff base derivatives.[1][2][3][4]

Part 2: Therapeutic Applications & Mechanisms[1][8][9]

Dual-Action Anti-Inflammatory & Anti-Angiogenic Agents

Recent studies (Mohammed et al., 2025) have identified morpholine-substituted phenoxyacetohydrazide derivatives as potent inhibitors of pathological angiogenesis and chronic inflammation.[5]

  • Mechanism: The hydrazide moiety acts as a hydrogen bond donor/acceptor within the COX-1/COX-2 active sites, interacting with arginine residues. Simultaneously, the scaffold interferes with VEGF signaling, reducing microvessel density.[5]

  • Key Compound (6e): A morpholine-benzyl hybrid.

    • COX-2 Docking Score: -12.67 kcal/mol.

    • VEGF Docking Score: -13.16 kcal/mol.[5]

    • In Vivo Efficacy: Significant reduction in edema and neutrophil infiltration in carrageenan-induced models.[5][6]

Enzyme Inhibition: -Glucuronidase

Phenoxyacetohydrazide Schiff bases have demonstrated potent inhibition of

  • Potency: IC50 values as low as 9.20

    
    M have been reported, superior to the standard D-saccharic acid-1,4-lactone (IC50 = 48.4 
    
    
    M).[1]
  • SAR Insight: Electron-withdrawing groups (e.g., -NO2) on the phenyl ring of the hydrazone fragment significantly enhance binding affinity.

Antimicrobial Metal Complexes

The azomethine nitrogen and carbonyl oxygen allow these compounds to act as bidentate ligands. Copper(II) complexes of phenoxyacetohydrazide Schiff bases show superior antibacterial activity compared to the free ligand.

  • Target: Bacterial cell wall and DNA.

  • Efficacy: MIC values range from 5-10

    
    g/mL against S. aureus and E. coli.
    
Visualization: Mechanism of Action (Compound 6e)

This diagram illustrates the dual pathway inhibition observed in morpholine-substituted derivatives.

MechanismComp6eMorpholine-Phenoxyacetohydrazide(Compound 6e)COX2COX-2 EnzymeComp6e->COX2Inhibition(-12.67 kcal/mol)VEGFVEGF ReceptorComp6e->VEGFInhibition(-13.16 kcal/mol)PGE2Prostaglandin E2(Inflammation)COX2->PGE2BlockedAngioAngiogenesis(Vessel Growth)VEGF->AngioBlockedTherapyReduced Edema &Tumor StarvationPGE2->TherapyAngio->Therapy

Caption: Dual inhibition mechanism of morpholine-substituted phenoxyacetohydrazides targeting inflammation and angiogenesis.[2][5]

Part 3: Structure-Activity Relationship (SAR) Analysis[12][13]

Understanding the SAR is vital for optimizing lead compounds. The table below summarizes the impact of structural modifications on the phenoxyacetohydrazide core.

Structural RegionModificationEffect on ActivityPrimary Therapeutic Target
Phenoxy Ring UnsubstitutedBaseline activityGeneral Antimicrobial
4-Cl / 2,4-Di-ClIncreased lipophilicity & potencyAntibacterial / Herbicidal
Hydrazide Linker Azomethine (-N=CH-)Essential for metal chelationUrease /

-Glucuronidase
Morpholine SubstitutionEnhanced solubility & receptor bindingAnti-inflammatory / Anti-angiogenic
Terminal Phenyl 4-NO2 (Nitro)Strong electron withdrawal; high binding

-Glucuronidase Inhibition
2-OH (Hydroxy)Increased antioxidant capacityRadical Scavenging
Visualization: SAR Logic Flow

SARCorePhenoxyacetohydrazide CoreMod1Add Azomethine Linker(-N=CH-)Core->Mod1Mod2Add Morpholine RingCore->Mod2Mod3Complex with Cu(II)Core->Mod3Effect1High Enzyme Affinity(Beta-Glucuronidase)Mod1->Effect1Effect2Dual COX/VEGF InhibitionMod2->Effect2Effect3Enhanced MembranePenetration (Antibacterial)Mod3->Effect3

Caption: Structural modifications driving specific therapeutic outcomes for phenoxyacetohydrazide derivatives.

Part 4: Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for validating the biological activity of synthesized derivatives.

In Vitro Anti-Inflammatory Assay (Membrane Stabilization)

This assay validates the drug's ability to stabilize lysosomal membranes, a proxy for anti-inflammatory activity.

  • Preparation: Prepare a 10% (v/v) Human Red Blood Cell (HRBC) suspension in isosaline.

  • Incubation: Mix 1 mL of test compound (various concentrations) with 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of HRBC suspension.

  • Control: Use Diclofenac sodium as the standard reference.

  • Thermal Stress: Incubate at 37°C for 30 min, then centrifuge at 3000 rpm.

  • Measurement: Read absorbance of the supernatant at 560 nm.

  • Calculation: % Protection =

    
    .
    
-Glucuronidase Inhibition Assay
  • Enzyme Mix: Incubate the test compound with

    
    -glucuronidase enzyme in acetate buffer (pH 4.5) at 37°C for 40 min.
    
  • Substrate: Add

    
    -nitrophenyl-
    
    
    -D-glucuronide.
  • Termination: Stop reaction with 0.2 M

    
     after 15 min.
    
  • Quantification: Measure absorbance of the formed

    
    -nitrophenol at 405 nm.
    

References

  • Mohammed, Y.H.I., et al. (2025).[5][6][7][8] Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. Link

  • Khan, K.M., et al. (2014).

    
    -Glucuronidase Inhibitors. PubMed Central. Link
    
  • Abebe, H.B., et al. (2024). Synthesis, Characterization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and Their Cu(II) and Zn(II) Complexes. ChemRxiv. Link

  • Beck, A., et al. (2024). Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy. Nature Communications. Link

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Link

Technical Monograph: 2-(2-Methoxyphenoxy)acetohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Precursors for Antimicrobial and Anti-inflammatory Therapeutics

Executive Summary

The 2-(2-methoxyphenoxy)acetohydrazide scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between lipophilic phenolic ethers and bioactive hydrazine derivatives. Originating from Guaiacol (2-methoxyphenol), this moiety serves as a versatile precursor for Schiff bases (hydrazones) and heterocyclic systems like 1,3,4-oxadiazoles and triazoles. This guide details the synthetic architecture, derivatization strategies, and pharmacological profiling of this scaffold, designed for researchers optimizing lead compounds for antimicrobial (Gram-positive/negative) and anti-inflammatory (COX-inhibitory) pathways.

Chemical Architecture & Rational Design

The core molecule, 2-(2-Methoxyphenoxy)acetohydrazide (PubChem CID: 580001), integrates three distinct functional domains that drive its biological activity:

  • The Guaiacol Core (Lipophilic Anchor): The ortho-methoxy substituted phenyl ring enhances membrane permeability. The electron-donating methoxy group (

    
    ) modulates the electron density of the aromatic ring, influencing 
    
    
    
    -
    
    
    stacking interactions within protein binding pockets.
  • The Oxyacetyl Linker (Spacer): The

    
     bridge provides rotational flexibility, allowing the molecule to adopt conformations necessary to fit into enzyme active sites (e.g., bacterial DNA gyrase or COX-2).
    
  • The Hydrazide Moiety (Reactive Warhead): The

    
     group acts as a hydrogen bond donor/acceptor and a "privileged structure" for further derivatization into azomethines (Schiff bases) or heterocycles.
    
Structural Visualization: Pharmacophore Mapping

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of analogs based on this scaffold.

SAR_Map Core 2-(2-Methoxyphenoxy) acetohydrazide Methoxy o-Methoxy Group (Lipophilicity & e- Donation) Core->Methoxy Linker Oxyacetyl Linker (Conformational Flexibility) Core->Linker Hydrazide Hydrazide Moiety (H-Bonding & Reactivity) Core->Hydrazide Target1 Target: Bacterial Membrane (Permeability) Methoxy->Target1 Modulates Target2 Target: Enzyme Active Site (Fitting) Linker->Target2 Optimizes Target3 Derivatization: Schiff Bases / Oxadiazoles Hydrazide->Target3 Precursor to

Figure 1: Pharmacophore dissection of the Guaiacol-based hydrazide scaffold.

Synthetic Protocols

The synthesis of 2-(2-methoxyphenoxy)acetohydrazide and its derivatives requires strict control over stoichiometry and temperature to prevent polymerization or bis-alkylation.

Phase 1: Synthesis of the Parent Hydrazide

This is a two-step nucleophilic substitution followed by hydrazinolysis.

Step 1: Esterification (O-Alkylation)

  • Reagents: Guaiacol (0.1 mol), Ethyl chloroacetate (0.1 mol), Anhydrous

    
     (0.15 mol).
    
  • Solvent: Dry Acetone or DMF.

  • Protocol:

    • Dissolve Guaiacol in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir for 30 minutes to generate the phenoxide ion.
      
    • Add Ethyl chloroacetate dropwise.

    • Reflux for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Filter inorganic salts while hot. Evaporate solvent to obtain Ethyl 2-(2-methoxyphenoxy)acetate (Oil/Low melting solid).

Step 2: Hydrazinolysis

  • Reagents: Ethyl 2-(2-methoxyphenoxy)acetate (0.05 mol), Hydrazine hydrate (99%, 0.1 mol).

  • Solvent: Absolute Ethanol.

  • Protocol:

    • Dissolve the ester in absolute ethanol (50 mL).

    • Add Hydrazine hydrate dropwise at 0°C (exothermic reaction).

    • Reflux for 4–6 hours.

    • Cool the mixture to room temperature, then pour into ice-cold water.

    • The solid precipitate is 2-(2-Methoxyphenoxy)acetohydrazide .

    • Purification: Recrystallize from ethanol.

    • Validation: FTIR (

      
       stretch ~1660 cm⁻¹, 
      
      
      
      ~3200-3300 cm⁻¹).
Phase 2: Derivatization (Schiff Bases & Heterocycles)

Protocol A: Schiff Base Formation (Hydrazones)

  • Mechanism: Condensation reaction eliminating water.

  • Procedure: Reflux equimolar amounts of the parent hydrazide and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid for 3–5 hours.

  • Product: N'-(substituted-benzylidene)-2-(2-methoxyphenoxy)acetohydrazide.

Protocol B: Cyclization to 1,3,4-Oxadiazoles

  • Mechanism: Dehydrative cyclization.[1]

  • Procedure: Reflux the parent hydrazide with

    
     (Phosphorus oxychloride) for 6 hours. Pour onto crushed ice and neutralize with 
    
    
    
    .
  • Product: 2-(2-methoxyphenoxymethyl)-5-substituted-1,3,4-oxadiazole.

Synthetic Workflow Visualization

Synthesis_Flow Guaiacol Guaiacol (2-Methoxyphenol) Ester Ethyl 2-(2-methoxyphenoxy)acetate Guaiacol->Ester K2CO3 / Acetone Reflux 8h Cl_Acetate Ethyl Chloroacetate Cl_Acetate->Ester K2CO3 / Acetone Reflux 8h Hydrazide PARENT: 2-(2-Methoxyphenoxy) acetohydrazide Ester->Hydrazide N2H4.H2O / EtOH Reflux 4h Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff Ar-CHO / H+ Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole POCl3 or CS2/KOH

Figure 2: Synthetic tree for the generation of the hydrazide library.

Pharmacological Profiling[2]

The biological activity of this scaffold is heavily influenced by the substituents on the phenyl ring of the hydrazone or oxadiazole derivatives.

Antimicrobial Activity (Representative Data)

Research indicates that electron-withdrawing groups (EWG) like


 or 

on the distal phenyl ring enhance antibacterial potency against Gram-positive strains.
Compound IDR-Substituent (Distal Ring)S. aureus (ZOI mm)E. coli (ZOI mm)MIC (µg/mL)
Parent (Hydrazide)1210>100
SB-01 Phenyl (H)141164
SB-02 4-Chloro22 1612.5
SB-03 4-Nitro201825
SB-04 4-Methoxy151250
OX-01 (Oxadiazole-thione)1821 25
Ciprofloxacin(Standard)28306.25

Table 1: Aggregated biological data trends for 2-(2-methoxyphenoxy)acetohydrazide derivatives. ZOI = Zone of Inhibition. Data representative of typical trends in cited literature [1, 2].

Mechanism of Action[1]
  • Antimicrobial: The azomethine linkage (

    
    ) in Schiff bases interferes with normal cell processes by binding to the active sites of essential bacterial enzymes. The lipophilic 2-methoxy tail facilitates transport across the lipid bilayer.
    
  • Anti-inflammatory: Analogous to NSAIDs, these compounds often dock into the cyclooxygenase (COX) active site. The hydrazide/hydrazone moiety mimics the arachidonic acid transition state, potentially inhibiting prostaglandin synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[2][3][4] Medicinal Chemistry Research, 24(9), 3561-3577.[2] Retrieved from [Link]

  • Suleiman Gwaram, N., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.[5] Journal of Applied Pharmaceutical Science, 2(10), 027-038.[5] Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of N-(2-methoxyphenyl)acetamide (Analogous substructure). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling & Synthesis of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical and spectroscopic characterization of 2-(2-methoxyphenoxy)acetohydrazide , a critical pharmacophore in medicinal chemistry. Structurally comprising a guaiacol (2-methoxyphenol) moiety linked to a hydrazide functional group, this compound serves as a versatile intermediate for synthesizing Schiff bases (hydrazones) with potential antimicrobial, anti-inflammatory, and analgesic properties.

This document provides a self-validating synthetic workflow, predicted and consensus spectroscopic data (IR, NMR, MS), and quality control parameters designed for researchers in early-stage drug discovery.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(2-Methoxyphenoxy)acetohydrazide
CAS Number 107967-88-4
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water
Melting Point Experimental determination required (Analogous para-isomer range: 132–134°C) [1]

Synthetic Workflow (Graphviz Visualization)

The synthesis follows a standard two-step nucleophilic substitution sequence starting from guaiacol.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Ester Ethyl 2-(2-methoxyphenoxy)acetate (Intermediate) Guaiacol->Ester Reagent1 Ethyl chloroacetate K2CO3, Acetone, Reflux Hydrazide 2-(2-Methoxyphenoxy)acetohydrazide (Target Product) Ester->Hydrazide Reagent2 Hydrazine Hydrate (80-99%) Ethanol, Reflux 4-6h Reagent1->Ester Reagent2->Hydrazide

Figure 1: Two-step synthetic pathway involving O-alkylation followed by hydrazinolysis.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate

Principle: Williamson ether synthesis.

  • Dissolution: Dissolve 2-methoxyphenol (Guaiacol) (0.01 mol) in anhydrous acetone (30 mL).

  • Base Addition: Add anhydrous potassium carbonate (K

    
    CO
    
    
    
    ) (0.015 mol) to the solution. Stir for 15 minutes.
  • Alkylation: Dropwise add ethyl chloroacetate (0.011 mol).

  • Reflux: Reflux the mixture for 6–8 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).

  • Workup: Filter inorganic salts while hot. Evaporate the solvent. The oily residue (ester) is used directly for the next step.

Step 2: Hydrazinolysis to Target Hydrazide

Principle: Nucleophilic acyl substitution.

  • Reaction: Dissolve the crude ester from Step 1 in absolute ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (99%) (0.02 mol) dropwise.

  • Reflux: Reflux for 4–6 hours.

  • Crystallization: Cool the mixture to room temperature, then pour into ice-cold water. The solid hydrazide precipitates.[2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural analogs (specifically the para-isomer and 2-chlorophenoxy derivatives) and theoretical chemical shift calculations.

A. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

Wavenumber (cm

)
Functional Group AssignmentStructural Insight
3300 – 3200 N–H StretchingCharacteristic doublet/broad band for primary/secondary amine of hydrazide.
3050 – 3000 C–H Stretching (Ar)Aromatic ring protons.
2980 – 2850 C–H Stretching (Aliph)Methylene (-CH

-) and Methoxy (-OCH

) groups.
1680 – 1660 C=O StretchingAmide I band; confirms conversion of ester to hydrazide.
1250 – 1230 C–O–C StretchingAryl alkyl ether linkage (Guaiacol moiety).
B. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Recommended due to solubility and exchangeable protons)
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
9.00 – 9.40 Singlet (Broad)1H–CONHAmide proton (D

O exchangeable).
6.80 – 7.05 Multiplet4HAr–H Aromatic protons of the 1,2-disubstituted benzene ring.
4.50 – 4.60 Singlet2H–O–CH

–CO–
Methylene protons deshielded by adjacent oxygen and carbonyl.
4.20 – 4.40 Broad Singlet2H–NH

Terminal amine protons (D

O exchangeable).
3.75 – 3.80 Singlet3H–OCH

Methoxy group protons.

Validation Check: The disappearance of the ester quartet (~4.2 ppm) and triplet (~1.2 ppm) from the ethyl group confirms the completion of Step 2.

C. C NMR

Solvent: DMSO-d



Shift (

ppm)
Carbon TypeAssignment
166.0 – 168.0 C=OCarbonyl carbon (Hydrazide).
149.0 – 149.5 Ar–C (Quaternary)C-OH / C-OCH

(Ipso carbon attached to methoxy).
147.0 – 148.0 Ar–C (Quaternary)C-O-CH

(Ipso carbon attached to linker).
121.0 – 122.5 Ar–C (CH)Aromatic CH.
112.0 – 114.0 Ar–C (CH)Aromatic CH.
68.0 – 69.0 Aliphatic CH

–O–C H

–CO–
55.5 – 56.0 Aliphatic CH

–OC H

D. Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    :  Calculated: 197.09; Observed: ~197.1[3]
    
  • Fragmentation Pattern: Loss of the hydrazide group (–NHNH

    
    ) typically yields a tropylium-like cation or methoxy-benzyl fragments.
    

Structural Logic Visualization

SpectralLogic Molecule Structure: 2-(2-Methoxyphenoxy)acetohydrazide IR_CO IR: 1660-1680 cm-1 (C=O Amide) Molecule->IR_CO Carbonyl Presence NMR_OCH2 1H NMR: 4.5-4.6 ppm (O-CH2 Singlet) Molecule->NMR_OCH2 Ether Linker NMR_NH 1H NMR: 9.0+ ppm (CONH Broad) Molecule->NMR_NH Hydrazide Formation Validation Validation: Absence of Ester O-Et signals (No quartet at 4.2 ppm) NMR_OCH2->Validation

Figure 2: Spectroscopic logic for structural confirmation.

References

  • Analogous Synthesis & Crystallography: Fun, H. K., et al. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E, 68(Pt 6), o1969. [Link](Note: This reference describes the para-isomer, serving as the primary methodological control for the ortho-isomer described in this guide).

  • General Hydrazide Synthesis: Yale, H. L., et al. (1953). Acid Hydrazides as Antitubercular Agents. Journal of the American Chemical Society, 75(8), 1933–1942. [Link]

  • Chemical Database Entry: PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. [Link][1]

Sources

Technical Whitepaper: Structural Characterization & Synthesis of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 17661-50-6). As a critical intermediate in the synthesis of hydrazone-based Schiff bases, this molecule serves as a scaffold for developing antimicrobial, anti-inflammatory, and antitubercular agents. This document details the validated synthesis protocol, crystallographic characterization methodologies, and the supramolecular architecture defined by its hydrogen-bonding networks.

Chemical Context & Synthesis

The synthesis of 2-(2-Methoxyphenoxy)acetohydrazide relies on a nucleophilic acyl substitution (hydrazinolysis) of the corresponding ethyl ester. The presence of the ortho-methoxy group (guaiacol moiety) introduces steric and electronic effects that distinguish it from its para-substituted analogs.

Validated Synthesis Protocol

Objective: High-yield conversion of Ethyl 2-(2-methoxyphenoxy)acetate to the hydrazide.

Reagents:

  • Ethyl 2-(2-methoxyphenoxy)acetate (Precursor)

  • Hydrazine hydrate (80% or 99%, Nucleophile)

  • Absolute Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of Ethyl 2-(2-methoxyphenoxy)acetate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise addition of hydrazine hydrate (0.02 mol, excess) with constant stirring to prevent localized overheating.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:7). The ester spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      hydrazide.
  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazide typically precipitates as a white/colorless solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain diffraction-quality crystals.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the phenol precursor to the final hydrazide.

SynthesisPath Guaiacol Guaiacol (2-Methoxyphenol) Inter Ethyl 2-(2-methoxyphenoxy)acetate (Ester Intermediate) Guaiacol->Inter + ClCH2COOEt K2CO3, Reflux Product 2-(2-Methoxyphenoxy)acetohydrazide (Target) Inter->Product + N2H4·H2O EtOH, Reflux, 4h

Figure 1: Synthetic pathway for 2-(2-Methoxyphenoxy)acetohydrazide via hydrazinolysis.

Physicochemical & Structural Properties

Understanding the fundamental physical constants is prerequisite to crystallographic analysis.

PropertyValue / Description
Molecular Formula

Molecular Weight 196.20 g/mol
Physical State White crystalline solid
Melting Point 88–90 °C (Solvent dependent)
H-Bond Donors 2 (Primary amine

, Secondary amide

)
H-Bond Acceptors 3 (Carbonyl

, Ether

, Methoxy

)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Hexane

Crystallographic Characterization

While specific unit cell dimensions can vary slightly based on solvent inclusion (solvates), the structural motif of phenoxyacetohydrazides is well-conserved. The following analysis is based on high-precision X-ray diffraction studies of the homologous series (e.g., 2-chloro and 2-phenoxy analogs).

Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD):

  • Solvent System: Prepare a saturated solution in Ethanol/Methanol (1:1).

  • Method: Slow evaporation at room temperature (298 K).

  • Timeframe: 3–5 days.

  • Morphology: Expect colorless blocks or prisms.

Structural Geometry

The molecule adopts a non-planar conformation essential for its biological activity.

  • Acetohydrazide Moiety: The

    
     group is typically planar (RMS deviation < 0.03 Å) due to resonance stabilization.
    
  • Linker Torsion: The

    
     linker introduces a twist, with the torsion angle 
    
    
    
    typically ranging between 65° and 80°. This prevents the hydrazide tail from lying coplanar with the benzene ring.
  • Ortho-Methoxy Effect: Unlike para-substituted analogs, the 2-methoxy group imposes steric hindrance, forcing the side chain into a specific conformation to minimize repulsion. It also serves as an additional intramolecular hydrogen bond acceptor (

    
    ), potentially locking the conformation.
    
Supramolecular Architecture (Packing)

The crystal packing is dominated by strong hydrogen bonds, forming classic


 or 

graph-set motifs.
  • Primary Interaction: The hydrazide

    
     acts as a donor to the carbonyl oxygen (
    
    
    
    ) of a neighboring molecule.
  • Secondary Interaction: The terminal

    
     hydrogens often engage the phenoxy oxygen or the methoxy oxygen.
    
  • Space Group: Most analogs in this class crystallize in the Monoclinic system, typically space group

    
      or 
    
    
    
    , with
    
    
    (one molecule per asymmetric unit).
Hydrogen Bonding Network Visualization

The following diagram abstracts the supramolecular logic observed in the crystal lattice.

CrystalPacking cluster_intra Intramolecular Stabilization Mol1 Molecule A (Donor) Mol2 Molecule B (Acceptor) Mol1->Mol2 N-H...O=C (Strong Dimer) Mol3 Molecule A' (Chain Extender) Mol2->Mol3 N-H...N (Chain Formation) Methoxy 2-Methoxy Group AmideH Amide N-H AmideH->Methoxy Weak C-H...O / N-H...O

Figure 2: Schematic of intermolecular and intramolecular hydrogen bonding networks stabilizing the crystal lattice.

Comparative Structural Data

To validate experimental results, compare obtained XRD data against the established parameters of the closest structural analog, 2-(2-Chlorophenoxy)acetohydrazide , which shares the ortho-substitution pattern.

Parameter2-(2-Chlorophenoxy) Analog (Reference)Expected for 2-(2-Methoxyphenoxy)
Crystal System MonoclinicMonoclinic
Space Group


or

a (Å) ~15.2312.0 – 16.0
b (Å) ~3.92 (Stacking axis)4.0 – 6.0
c (Å) ~16.8815.0 – 18.0

(Angle)
~117°95° – 115°
Packing Motif Infinite sheets parallel to (100)Sheets or Chains

Note: The presence of the methoxy group (


) adds volume compared to Chlorine, likely expanding the unit cell volume (

) slightly beyond the ~898 ų observed in the chloro-derivative.

References

  • Synthesis & Antimicrobial Activity: Loncle, C., et al. "Synthesis and antimicrobial activity of some new 2-phenoxyacetohydrazide derivatives." European Journal of Medicinal Chemistry, 2004. (General reference for class synthesis)

  • Crystallographic Analog (2-Chloro): Fun, H. K., et al. "2-(2-Chlorophenoxy)acetohydrazide." Acta Crystallographica Section E, 2010.

  • Supramolecular Frameworks: Sathish, M., et al. "Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Phenoxyacetohydrazide Derivatives." Journal of Molecular Structure, 2020.

  • Chemical Properties Database: PubChem Compound Summary for CID 580001: 2-(2-Methoxyphenoxy)acetohydrazide.

Sources

Technical Guide: The Synthetic & Pharmacological Utility of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing hydrazones (Schiff bases) and heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles. Derived from Guaiacol (2-methoxyphenol), this molecule incorporates a phenoxyacetic acid linker that imparts flexibility, while the hydrazide moiety (


) acts as a high-reactivity nucleophile for carbonyl condensation.

This guide details the validated synthesis of this core structure, its transformation into bioactive ligands, and its pharmacological profile, specifically focusing on antimicrobial and anticancer efficacy.

Part 1: Chemical Architecture & Synthetic Logic

The Pharmacophore

The utility of 2-(2-methoxyphenoxy)acetohydrazide stems from its dual-functionality:

  • The Ether Linker: The

    
     bridge provides rotational freedom, allowing derivatives to adopt conformations necessary for binding to enzymatic pockets (e.g., bacterial DNA gyrase or COX enzymes).
    
  • The Methoxyl Group: Positioned at the ortho position of the phenyl ring, the methoxy group (

    
    ) acts as a hydrogen bond acceptor, often enhancing lipophilicity and metabolic stability compared to the unsubstituted phenol.
    
  • The Hydrazide Tail: This is the "warhead" precursor. It readily forms an azomethine bond (

    
    ) upon reaction with aldehydes, a feature essential for iron chelation and DNA intercalation mechanisms.
    
Synthetic Pathway

The synthesis is a two-step sequence starting from Guaiacol. The logic relies on a Williamson ether synthesis followed by nucleophilic acyl substitution.

Step 1: O-Alkylation Guaiacol is treated with ethyl chloroacetate in the presence of anhydrous potassium carbonate (


). The base deprotonates the phenol, generating a phenoxide ion that attacks the 

-carbon of the chloroacetate via

mechanism.
  • Critical Control: Anhydrous acetone or DMF must be used to prevent hydrolysis of the ester to the acid.

Step 2: Hydrazinolysis The resulting ethyl ester undergoes nucleophilic attack by hydrazine hydrate.

  • Critical Control: An excess of hydrazine is required to prevent the formation of the symmetrical dimer (diacylhydrazine).

Visualization: Synthetic Workflow

SynthesisPath Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Ethyl (2-methoxyphenoxy)acetate (Intermediate Ester) Guaiacol->Intermediate K2CO3, Acetone Reflux, 6-8h (SN2 Alkylation) ECA Ethyl Chloroacetate ECA->Intermediate Target 2-(2-Methoxyphenoxy)acetohydrazide (Target Scaffold) Intermediate->Target EtOH, Reflux 3-5h (Nucleophilic Acyl Substitution) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Target

Figure 1: Step-wise synthesis of the target hydrazide from Guaiacol. Blue arrows indicate the alkylation phase; Green arrows indicate the hydrazinolysis phase.

Part 2: Functionalization & Derivatization

The hydrazide is rarely the end-point; it is a platform for diversity-oriented synthesis.

Schiff Base Formation (Hydrazones)

Reacting the hydrazide with aromatic aldehydes (e.g., vanillin, 4-chlorobenzaldehyde) yields Schiff bases.

  • Mechanism: Acid-catalyzed dehydration.

  • Utility: The resulting

    
     pharmacophore is crucial for metal complexation  (Cu, Ni, Co), which often potentiates biological activity by facilitating cell membrane penetration.
    
Heterocyclization

The hydrazide can be cyclized into 5-membered rings, rigidifying the structure for specific receptor targets.

  • 1,3,4-Oxadiazoles: Formed by refluxing with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or carboxylic acids. Known for anti-inflammatory activity.
    
  • 1,2,4-Triazoles: Formed by reacting with carbon disulfide (

    
    ) followed by hydrazine. Known for antifungal activity.[1]
    
Visualization: Derivatization Map

Derivatives Core 2-(2-Methoxyphenoxy) acetohydrazide Schiff Acylhydrazones (Schiff Bases) Core->Schiff EtOH, AcOH (cat) Reflux Triazole 1,2,4-Triazoles (Antifungal) Core->Triazole 1. CS2/KOH 2. N2H4 Oxadiazole 1,3,4-Oxadiazoles (Anti-inflammatory) Core->Oxadiazole Cyclodehydration Aldehyde Ar-CHO (Aldehydes) Aldehyde->Schiff CS2 CS2 / KOH CS2->Triazole POCl3 POCl3 / Acid POCl3->Oxadiazole

Figure 2: Divergent synthesis pathways from the core hydrazide scaffold.

Part 3: Pharmacological Profile[1][4][5]

Recent literature highlights the efficacy of derivatives based on this scaffold.[2][3] The activity is heavily dependent on the "R" group attached via the hydrazone linkage.

Quantitative Activity Summary
Therapeutic AreaDerivative TypeTarget / StrainEfficacy DataReference
Anticancer Schiff Base (MPEA-ANI)MDA-MB-231 (Breast)71% Inhibition (Antiproliferative)[2]
Anticancer Schiff Base (MPEA-ANI)A-549 (Lung)85% Inhibition (Antiproliferative)[2]
Antimicrobial HydrazoneS. aureus (Gram +)MIC comparable to standard antibiotics[3]
Antimicrobial HydrazoneE. coli (Gram -)Moderate to High inhibition[3]
Antiviral Pyrazoline derivativeHEL CellsLow activity (High Cytotoxicity observed)[4]
Mechanism of Action
  • Antimicrobial: The azomethine nitrogen (

    
    ) and the carbonyl oxygen often chelate transition metals (Fe, Zn) essential for bacterial metabolism, effectively starving the pathogen.
    
  • Anticancer: Lipophilic derivatives (especially those with halogenated aromatic rings) can penetrate the lipid bilayer and intercalate with DNA or inhibit topoisomerase enzymes.

Part 4: Validated Experimental Protocols

Synthesis of Ethyl (2-methoxyphenoxy)acetate (Intermediate)
  • Reagents: Guaiacol (0.1 mol), Ethyl chloroacetate (0.1 mol), Anhydrous

    
     (0.15 mol), Dry Acetone (200 mL).
    
  • Protocol:

    • Dissolve Guaiacol in dry acetone in a round-bottom flask.

    • Add anhydrous

      
      . Stir for 15 minutes at room temperature to initiate phenoxide formation.
      
    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Filter the hot solution to remove inorganic salts (

      
      , unreacted carbonate).
      
    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the residue from ethanol or use column chromatography if oil persists.

Synthesis of 2-(2-Methoxyphenoxy)acetohydrazide (Target)
  • Reagents: Ethyl (2-methoxyphenoxy)acetate (0.05 mol), Hydrazine hydrate 99% (0.1 mol), Absolute Ethanol (50 mL).

  • Protocol:

    • Dissolve the ester from Step 4.1 in absolute ethanol.

    • Add hydrazine hydrate dropwise with stirring. Note: Use 1:2 molar ratio (ester:hydrazine) to favor the mono-hydrazide.

    • Reflux for 4–6 hours.

    • Cool the reaction mixture in an ice bath. The product usually precipitates as a solid.

    • Filter the solid and wash with cold ethanol to remove excess hydrazine.

    • Validation: Recrystallize from ethanol.

    • Characterization Check: Melting point should be distinct. IR should show doublet peaks for

      
       around 3200–3300 cm
      
      
      
      and a strong amide Carbonyl (
      
      
      ) peak at ~1640–1660 cm
      
      
      [5].

References

  • Synthesis and Biological Evaluation of Vanillin-Based Acetohydrazide Derivatives. World Journal of Pharmaceutical Research.Link

  • Greener and Rapid Synthesis of Benzal-based Schiff Base Ligands as Efficient Antibacterial, Antioxidant, and Anticancer Agents. ResearchGate.4[2][5][3][6]

  • Synthesis, Characterization, Antimicrobial Activity And DFT Study Of Some Novel Schiff Bases. ResearchGate.1[5]

  • Synthesis and Evaluation of In Vitro Antiviral Activity of Novel Phenoxy Acetic Acid Derivatives. Taylor & Francis Online.5

  • 2-(4-Methoxyphenoxy)acetohydrazide: Crystal Structure and Spectral Properties. National Institutes of Health (PMC).7[5][3]

Sources

Technical Guide: Safety and Hazard Profile of 2-(2-Methoxyphenoxy)acetohydrazide

[1][2]

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) is a specialized organic intermediate primarily utilized in the synthesis of heterocyclic pharmaceutical candidates (e.g., oxadiazoles, triazoles).[1][2] While valuable for its chemical reactivity, it presents a dual-hazard profile : significant acute toxicity associated with the hydrazide functional group and severe corrosive potential derived from its phenolic ether backbone.[1][2]

Critical Safety Flag: This compound is classified as causing Serious Eye Damage (Category 1) .[1][2] Irreversible corneal opacity can occur upon contact.[1][2] Strict ocular protection is non-negotiable.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state is the first step in exposure control. This compound is typically a solid, increasing the risk of inhalation exposure to dusts during weighing or transfer.[2]

ParameterSpecification
IUPAC Name 2-(2-methoxyphenoxy)acetohydrazide
CAS Number 107967-88-4
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in DMSO, DMF, Methanol
LogP (Predicted) ~0.4 (Moderate lipophilicity, membrane permeable)

Toxicological Mechanisms (The "Why")

To manage risk effectively, we must understand the mechanism of toxicity, not just the symptoms. The toxicity of 2-(2-Methoxyphenoxy)acetohydrazide is driven by two distinct pharmacophores.

The Hydrazide Moiety (-CONHNH₂)

The hydrazide tail is chemically reactive toward carbonyl groups (aldehydes/ketones).[1][2]

  • Vitamin B6 Depletion: Hydrazides react with Pyridoxal Phosphate (the active form of Vitamin B6) to form hydrazones.[1][2] This depletes the cofactor required for GAD (glutamate decarboxylase), potentially lowering GABA levels and lowering the seizure threshold [1].[1]

  • ROS Generation: Metabolic processing of hydrazides can generate reactive oxygen species (ROS) and free radicals, leading to oxidative stress in erythrocytes (hemolytic risk) and hepatocytes.[1][2][3]

The Guaiacol Ether Moiety

The 2-methoxyphenoxy group acts as a lipophilic carrier, facilitating the transport of the reactive hydrazide across lipid bilayers (skin/cornea).[1][2] This synergy likely contributes to the compound's classification as a severe eye irritant (H318).[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from exposure to cellular toxicity.[2]

ToxicityMechanismCompound2-(2-Methoxyphenoxy)acetohydrazideAbsorptionAbsorption(Dermal/Oral)Compound->AbsorptionMetabolismMetabolic HydrolysisAbsorption->MetabolismSchiffBaseSchiff Base Formation(with Pyridoxal Phosphate)Metabolism->SchiffBase Pathway AROSROS Generation(Superoxide/Radicals)Metabolism->ROS Pathway BNeurotoxGABA Depletion(Neurotoxicity)SchiffBase->NeurotoxCellDamageMembrane Peroxidation(Tissue Damage)ROS->CellDamage

Caption: Figure 1.[1][2][4] Dual-pathway toxicity mechanism showing Vitamin B6 depletion (Pathway A) and Oxidative Stress (Pathway B).[1][2]

Risk Assessment & GHS Classifications

The following data is synthesized from ECHA notifications and PubChem safety summaries [2, 3].

GHS Hazard Statements[1][2][4][7][8]
CodeHazard ClassSeverityDescription
H318 Eye Dam. 1 DANGER Causes serious eye damage. (Irreversible)
H302 Acute Tox. 4WarningHarmful if swallowed.[1][2]
H312 Acute Tox. 4WarningHarmful in contact with skin.[1][2][5][6][7]
H332 Acute Tox. 4WarningHarmful if inhaled.[1][2][5][6]
H315 Skin Irrit. 2WarningCauses skin irritation.[1][2][5][7][8]
H335 STOT SE 3WarningMay cause respiratory irritation.[1][2][5]
Carcinogenicity & Mutagenicity Warning

While specific data for this CAS is limited, hydrazides as a class are often flagged as Suspected Carcinogens (H351) or Mutagens (H341) due to their ability to interact with DNA or generate alkylating intermediates [4].[1][2] Treat this compound as a potential genotoxin.[2]

Operational Safety Protocols (The "How")

Engineering Controls
  • Primary Barrier: All weighing and open handling must occur inside a certified Chemical Fume Hood .[1][2]

  • Airflow: Ensure face velocity is >0.5 m/s.

  • Closed Systems: For synthesis reactions, utilize closed-vessel glassware to prevent vapor escape.[1][2]

Personal Protective Equipment (PPE) Matrix
  • Eyes (CRITICAL): Chemical splash goggles AND a face shield.[1][2] Standard safety glasses are insufficient due to the H318 risk.[2]

  • Hands: Double-gloving recommended.[1][2]

    • Inner: Nitrile (0.11 mm)[1]

    • Outer: Nitrile or Butyl Rubber (0.3 mm) for prolonged handling.[1][2]

  • Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a P3 (particle) filter respirator with an organic vapor cartridge.[1][2]

Synthesis & Handling Workflow

This workflow ensures containment from storage to disposal.[1][2]

HandlingWorkflowStorage1. Storage(Cool, Dry, Dark)Control1Check: PPE (Face Shield)Storage->Control1Weighing2. Weighing(Fume Hood + Static Control)Reaction3. Reaction/Usage(Closed System)Weighing->ReactionControl2Action: Quench ResiduesReaction->Control2Waste4. Waste Segregation(High Hazard Stream)Control1->WeighingControl2->Waste

Caption: Figure 2. Safe handling lifecycle. Note the specific requirement for quenching residues before disposal.

Emergency Response & Decontamination

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE including respiratory protection.[1][2]

  • Neutralization: Hydrazides can be oxidized to less toxic species.[1][2]

    • Protocol: Cover the spill with a 5% Sodium Hypochlorite (Bleach) solution.[1][2] Allow to react for 15-20 minutes. This converts the hydrazide to nitrogen gas and the corresponding acid [5].

    • Warning: This reaction may be exothermic and release gas.[1][2] Ensure ventilation.

  • Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[1][2]

First Aid[1][2]
  • Eye Contact: IMMEDIATE irrigation is vital.[1][2][7] Rinse with water for at least 15 minutes , lifting eyelids.[2][7] Time to irrigation correlates directly with corneal salvage.[1][2] Seek immediate ophthalmological care.

  • Skin Contact: Wash with soap and water.[1][2][6][7][8] Do not use organic solvents (ethanol) as they may enhance absorption.[1][2]

  • Ingestion: Do NOT induce vomiting (corrosive risk). Rinse mouth.[1][2][6][7][9] Call a Poison Center.[1][2][6][7]

References

  • PubChem. (n.d.).[1][2][4] 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3 | CID 580001.[1][2] National Library of Medicine.[1][4] Retrieved January 28, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved January 28, 2026, from [Link][1][2]

  • Toth, B. (1988).[1][2] Hydrazines and Cancer: A Guide for the Biomedical Researcher. Harwood Academic Publishers.[1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

Methodological & Application

Synthesis protocol for 2-(2-Methoxyphenoxy)acetohydrazide from ethyl 2-(2-methoxyphenoxy)acetate

[1]

Abstract

The conversion of ethyl 2-(2-methoxyphenoxy)acetate to its corresponding hydrazide is a critical step in the synthesis of bioactive heterocycles (e.g., 1,3,4-oxadiazoles, triazoles) and molecular scaffolds. This protocol utilizes a nucleophilic acyl substitution mechanism driven by hydrazine hydrate in a protic solvent. We present an optimized method that maximizes yield (>85%) while minimizing the formation of the symmetric diacylhydrazine impurity, a common byproduct in unoptimized workflows.

Reaction Scheme & Mechanism

The transformation proceeds via the hydrazinolysis of the ester bond.[1][2] Hydrazine, acting as a potent alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the ester.

Reaction Pathway Visualization

The following diagram illustrates the reaction workflow and the mechanistic pathway.

ReactionMechanismStartEthyl 2-(2-methoxyphenoxy)acetate(Substrate)InterTetrahedral IntermediateStart->InterNucleophilic Attack(Reflux, EtOH)ReagentHydrazine Hydrate(Nucleophile)Reagent->InterProduct2-(2-Methoxyphenoxy)acetohydrazide(Target)Inter->ProductElimination of EtO-ByprodEthanol(Leaving Group)Inter->Byprod

Figure 1: Reaction pathway for the hydrazinolysis of ethyl 2-(2-methoxyphenoxy)acetate.

Strategic Considerations (Expertise & Logic)

Solvent Selection

Ethanol (absolute or 95%) is the solvent of choice.

  • Solubility: It dissolves the starting ester at reflux but typically precipitates the hydrazide product upon cooling, facilitating purification by simple filtration.

  • Protic Nature: Stabilizes the polar transition state of the nucleophilic attack.

Stoichiometry & Impurity Control
  • The Problem: Using a 1:1 ratio of hydrazine to ester often leads to symmetric diacylhydrazine formation (R-CO-NH-NH-CO-R), where the product hydrazide attacks another molecule of the ester.

  • The Solution: Use a excess of hydrazine hydrate (1.5 to 2.0 equivalents) . The high concentration of hydrazine ensures it competes effectively against the product hydrazide for the unreacted ester, driving the reaction toward the desired mono-hydrazide.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Ethyl 2-(2-methoxyphenoxy)acetate >97% PuritySubstrate
Hydrazine Hydrate 80% or 98-100% (Caution: Toxic)Reagent
Ethanol Absolute or 95%Solvent
Dichloromethane / Methanol HPLC GradeTLC Eluent
Equipment Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bathSetup
Safety (HSE) Critical Warning
  • Hydrazine Hydrate is a suspected carcinogen, highly toxic, and corrosive.

  • Controls: Work exclusively in a fume hood. Double-glove (Nitrile). Destroy excess hydrazine in waste streams using dilute bleach (sodium hypochlorite) before disposal.

Step-by-Step Procedure
Step 1: Setup and Dissolution
  • Charge a 100 mL round-bottom flask (RBF) with 10.0 mmol (approx. 2.10 g) of ethyl 2-(2-methoxyphenoxy)acetate.

  • Add 15-20 mL of Ethanol . Stir at room temperature until the ester is fully dissolved.

Step 2: Reagent Addition
  • Add 20.0 mmol (approx. 1.0 g / 1.0 mL of 100% or 1.25 mL of 80%) of Hydrazine Hydrate dropwise to the stirring solution.

    • Note: A slight exotherm may occur.

Step 3: Reaction (Reflux)
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80°C oil bath temperature) for 4 to 6 hours .

  • Process Control (TLC): Monitor reaction progress using TLC (Mobile Phase: 5% Methanol in Dichloromethane).

    • Observation: The starting ester (high Rf) should disappear. The hydrazide product (lower Rf due to H-bonding) will appear.

Step 4: Workup and Isolation
  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Observation: The product often crystallizes directly from the solution upon cooling.

    • If no precipitate forms: Concentrate the solution to 1/3 volume using a rotary evaporator and cool in an ice bath (0-4°C) for 30 minutes. Trituration with cold diethyl ether may be required if an oil forms.

  • Filter the solid using vacuum filtration.[3]

  • Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 5 mL) to remove trace hydrazine.

Step 5: Purification
  • Recrystallize the crude solid from hot ethanol.

    • Dissolve in minimum boiling ethanol.

    • Hot filter (if necessary) to remove insoluble impurities.

    • Cool slowly to induce crystallization.

  • Dry the pure crystals in a vacuum oven at 45°C for 4 hours.

Characterization & Expected Data

To validate the synthesis, compare your data against these expected parameters.

ParameterExpected ResultNotes
Appearance White to off-white crystalline solidColoration indicates oxidation; recrystallize if yellow.
Yield 75% - 90%Lower yields suggest loss during filtration or incomplete reaction.
Melting Point 100 - 135°C (Range varies by polymorph)Para-isomer melts ~132°C [1]. Ortho-isomer typically slightly lower.
Solubility Soluble in DMSO, DMF, hot EtOH.Poorly soluble in water and cold ether.
Spectral Validation (1H NMR in DMSO-d6)
  • δ 9.20 ppm (s, 1H): -CONH - (Amide proton, exchangeable).

  • δ 6.80 – 7.10 ppm (m, 4H): Aromatic protons (Ortho-substituted pattern).

  • δ 4.48 ppm (s, 2H): -O-CH 2-CO- (Methylene bridge).

  • δ 4.25 ppm (br s, 2H): -NH-NH 2 (Hydrazide amine, broad, exchangeable).

  • δ 3.78 ppm (s, 3H): -OCH 3 (Methoxy group).

Note: The -NH2 protons are broad and their chemical shift can drift depending on concentration and water content in the DMSO.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Product failed to crystallize due to impurities or solvent choice.Decant supernatant, triturate oil with Hexane/Ether (1:1), and scratch flask wall with glass rod.
Low Yield Product too soluble in wash solvent.Use ice-cold ethanol for washing. Do not over-wash.
Impurity (High MP) Formation of symmetric diacylhydrazine.Use a larger excess of hydrazine (2.5 eq) in the next run. Ensure vigorous stirring during hydrazine addition.

References

  • PubChem Compound Summary: 2-(2-Methoxyphenoxy)acetohydrazide (CID 580001).[4] National Center for Biotechnology Information (2025). Link

  • General Hydrazinolysis Protocol:Journal of the Chemical Society, Perkin Transactions 1. (Standard reference for ester-to-hydrazide conversions).
  • Safety Data: Hydrazine Hydrate GHS Classification & Safety Data Sheet. Link

Application Note: Spectroscopic Characterization of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural validation of 2-(2-Methoxyphenoxy)acetohydrazide , a critical pharmacophore in the development of anti-tubercular and anti-inflammatory agents. The 2-methoxyphenol (guaiacol) backbone, when coupled with a hydrazide moiety, serves as a versatile scaffold for Schiff base formation and heterocycle synthesis (e.g., oxadiazoles).

This protocol provides a standardized workflow for confirming structural integrity using FTIR and NMR (


H, 

C).[1] It emphasizes the differentiation of the target hydrazide from its ester precursor—a common quality control challenge in synthesis.

Introduction & Pharmacological Context

The phenoxyacetohydrazide class is a privileged structure in medicinal chemistry. The specific substitution at the ortho position (2-methoxy) introduces steric and electronic effects distinct from its para isomers, influencing binding affinity in enzyme pockets (e.g., Enoyl-ACP reductase in M. tuberculosis).[1]

Accurate characterization is paramount because the hydrazide group (


) is chemically labile.[1] It can easily oxidize or hydrolyze, making rigorous spectroscopic validation a requirement before proceeding to downstream derivatization.

Synthesis & Workflow Visualization

To understand the impurities we screen for, we must visualize the synthesis pathway. The target is typically synthesized via the hydrazinolysis of ethyl 2-(2-methoxyphenoxy)acetate.[1]

SynthesisWorkflow Guaiacol Guaiacol (2-Methoxyphenol) Inter1 Ethyl 2-(2-methoxyphenoxy)acetate (Ester Intermediate) Guaiacol->Inter1 + Ethyl Chloroacetate K2CO3, Reflux Product 2-(2-Methoxyphenoxy)acetohydrazide (Target) Inter1->Product + Hydrazine EtOH, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Analysis Validation (FTIR & NMR) Product->Analysis Purification

Figure 1: Synthetic pathway from Guaiacol to the Hydrazide target, highlighting the ester intermediate which is the primary impurity to monitor.[1]

Protocol 1: FTIR Characterization[1][2][3][4]

Objective: To confirm the formation of the amide linkage and the presence of the primary amine (


) while ruling out residual ester.
Methodology[1][5][6][7][8]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or similar).[1]

  • Sampling Mode: KBr Pellet (Preferred for solids to reduce moisture interference) or ATR (Diamond/ZnSe).[1]

  • Parameters:

    • Range: 4000 – 400

      
      [1][2]
      
    • Resolution: 4

      
      [1]
      
    • Scans: 16 minimum[1][3]

Critical Interpretation

The conversion of the Ester to the Hydrazide is the key transition.

  • Look for: The "Hydrazide Doublet/Broadening" in the 3300 region.

  • Watch for: The shift of the Carbonyl (

    
    ) peak.[1] Esters typically appear at ~1735-1750 
    
    
    
    .[1] The Hydrazide Amide I band will shift to a lower frequency (~1660-1680
    
    
    ) due to resonance with the nitrogen lone pair.[1]
Characteristic FTIR Bands
Functional GroupWavenumber (

)
Description
N-H Stretching 3300 – 3200 Characteristic doublet or broad band (asymmetric/symmetric stretch of

and

).[1]
C-H (Aromatic) 3050 – 3000Weak intensity, sharp.[1]
C-H (Aliphatic) 2980 – 2850Methylene (

) and Methoxy (

) stretching.[1]
C=O (Amide I) 1680 – 1660 Strong intensity.[1] Diagnostic peak. Indicates successful hydrazide formation.[1]
N-H (Amide II) 1550 – 1530N-H bending coupled with C-N stretching.[1]
C=C (Aromatic) 1600 & 1475Ring skeletal vibrations (Guaiacol ring).[1]
C-O-C (Ether) 1250 & 1050Asymmetric/Symmetric stretching of the aryl-alkyl ether.[1]

Protocol 2: NMR Spectroscopy

Objective: To map the carbon skeleton and confirm proton connectivity. NMR is the definitive tool for purity assessment.[1]

Sample Preparation[1][8][10][11]
  • Solvent: DMSO-

    
      is strictly recommended over 
    
    
    
    .[1]
    • Reasoning: Hydrazide protons (

      
      ) are exchangeable and often broaden or disappear in chloroform due to quadrupole broadening or lack of hydrogen bonding stabilization.[1] DMSO-
      
      
      
      provides a sharp, distinct integration for these protons.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Analysis (400 MHz, DMSO- )

The spectrum will show a distinct separation between the aromatic region and the aliphatic region.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 9.00 – 9.50 Singlet (Broad)1HExchangeable

.[1] Disappears with

shake.
Aromatic Ar-H 6.80 – 7.10Multiplet4HGuaiacol ring protons.[1] Note: Unlike para-substituted rings, this will be a complex ABCD-like pattern.
Ether Methylene 4.45 – 4.55 Singlet2H

.[1]
Hydrazide NH

4.20 – 4.40 Broad Singlet2HTerminal

.[1] Often broad due to H-bonding.[1]
Methoxy 3.70 – 3.80 Singlet3H

attached to the ring.[1]
C NMR Analysis (100 MHz, DMSO- )

Verifies the carbon count (9 distinct carbons expected).[1]

Carbon EnvironmentChemical Shift (

, ppm)
Assignment
Carbonyl 166.0 – 168.0

(Hydrazide).[1]
Aromatic (Ipso) 148.0 – 150.0

(Two peaks: one for

, one for

).[1]
Aromatic (CH) 112.0 – 122.0Remaining 4 ring carbons.[1]
Methylene 68.0 – 70.0

.[1]
Methoxy 55.5 – 56.0

.

Quality Control & Troubleshooting

Common Impurity: Unreacted Ethyl Ester

If the reaction is incomplete, the ethyl ester intermediate will remain.

  • NMR Flag: Look for a triplet at ~1.2 ppm (

    
    ) and a quartet at ~4.1 ppm  (
    
    
    
    ) in the proton spectrum.[1]
  • FTIR Flag: Appearance of a higher frequency carbonyl band at 1730-1750

    
      (Ester C=O) alongside the Amide peak.[1]
    
Common Impurity: Hydrazine Hydrate

Excess hydrazine is used in synthesis but must be removed.[1]

  • Detection: While often removed by washing, trace hydrazine may appear as a sharp singlet around 4.0-5.0 ppm in NMR, overlapping with the hydrazide

    
     but typically sharper.
    

References

  • Synthesis & Structural Analogs: Al-Sha'alan, N. H.[1] (2011).[1] Synthesis, characterization and antimicrobial activity of some new hydrazide derivatives. Molecules, 16(12), 10170-10186.[1] [Link][1]

  • FTIR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard Text for Amide I/II assignment).

  • NMR Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. (2006).[1][4] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][4] [Link]

  • Pharmacological Context (Phenoxyacetohydrazides): Küçükgüzel, Ş.[1] G., et al. (2006).[1][4] Synthesis and antimycobacterial activity of some coupling products from 4-aminobenzoic acid hydrazides. European Journal of Medicinal Chemistry, 41(9), 1017-1024.[1] [Link][1]

Sources

Application Note: Mass Spectrometry Analysis of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric characterization of 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 580001), a critical intermediate in the synthesis of heterocyclic bioactive compounds (e.g., oxadiazoles, triazoles) and Schiff bases.

While hydrazides are chemically versatile, their analysis presents specific challenges, including high polarity and susceptibility to in situ derivatization with carbonyl-containing contaminants. This protocol provides a robust LC-ESI-MS/MS workflow, elucidates the fragmentation mechanism (McLafferty-like rearrangements and ether cleavage), and offers troubleshooting strategies to distinguish the native analyte from artifactual hydrazones.

Chemical Context & Analyte Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical properties of the analyte is the prerequisite for successful ionization and separation.

PropertyDescription
IUPAC Name 2-(2-Methoxyphenoxy)acetohydrazide
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Monoisotopic Mass 196.0848 Da

197.0921 Da
Key Moieties [1][2][3] • Guaiacol (2-Methoxyphenol): Lipophilic anchor, UV active.• Ether Linker: Site of collision-induced dissociation (CID).• Hydrazide (

):
Polar, basic, reactive nucleophile.

Critical Insight: The hydrazide group is a "hard" nucleophile. If the sample is dissolved in low-grade acetone or methanol containing formaldehyde traces, it will spontaneously form hydrazones , leading to "ghost peaks" at


 (acetone adduct) or 

(formaldehyde adduct).

Experimental Protocol

Sample Preparation

Objective: Maximize ionization efficiency while preventing degradation or artifact formation.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (Dimethyl sulfoxide).

    • Why DMSO? Hydrazides have poor solubility in pure water and acetonitrile. DMSO prevents precipitation.

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Water:Methanol (v/v) containing 0.1% Formic Acid.

    • Caution: Do NOT use Acetone as a solvent or cleaning agent for glassware.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS/MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

Chromatographic Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+):

  • Ionization Mode: Electrospray Ionization (Positive).

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 325°C.

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–30 eV for MS/MS experiments.

Visual Workflow

The following diagram illustrates the logical flow from sample preparation to data validation, highlighting critical control points (CCPs).

Workflow Sample Solid Analyte (Hydrazide) Solubilization Solubilization (DMSO Stock) Sample->Solubilization Dilution Dilution (H2O/MeOH + 0.1% FA) Solubilization->Dilution Check CCP: Solvent Purity (No Acetone/Aldehydes) Dilution->Check Risk of Adducts LC UHPLC Separation (C18 Column) Check->LC Clean Sample ESI ESI Source (+) [M+H]+ = 197.09 LC->ESI MS2 MS/MS Fragmentation (CID) ESI->MS2 Data Data Analysis (MassHunter/Analyst) MS2->Data

Figure 1: Analytical workflow emphasizing the Critical Control Point (CCP) regarding solvent purity to prevent hydrazone artifact formation.

Results & Discussion: Fragmentation Mechanism

Primary Ionization

In ESI positive mode, the molecule is protonated primarily at the terminal nitrogen of the hydrazide group (


) or the carbonyl oxygen. The observed precursor ion is 

197.09
.
Collision-Induced Dissociation (CID) Pathways

Fragmentation of hydrazides follows distinct pathways driven by the stability of the resulting acylium or phenoxy ions.

Pathway A: Loss of Hydrazine (Neutral Loss)

  • Mechanism: Inductive cleavage of the amide bond.

  • Transition:

    
    .
    
  • Loss:

    
     (32 Da).
    
  • Product: 2-(2-methoxyphenoxy)acetyl cation (Acylium ion).

Pathway B: Loss of Ammonia

  • Mechanism: Intramolecular rearrangement involving the hydrazide protons.

  • Transition:

    
    .
    
  • Loss:

    
     (17 Da).
    
  • Product: Cyclic oxadiazolone-like intermediate or isocyanate derivative.

Pathway C: Ether Cleavage (Diagnostic)

  • Mechanism: Cleavage of the

    
     or 
    
    
    
    bond.
  • Transition:

    
     or 
    
    
    
    .
  • Product:

    • 
       123: 2-Methoxyphenoxy cation (radical loss).
      
    • 
       125: Protonated Guaiacol (2-methoxyphenol).
      
Fragmentation Tree Diagram

Fragmentation Parent [M+H]+ m/z 197.09 (Precursor) Frag1 [M-NH3]+ m/z 180.06 (Isocyanate/Cyclic) Parent->Frag1 - NH3 (17) Frag2 Acylium Ion m/z 165.05 (Loss of N2H4) Parent->Frag2 - N2H4 (32) Frag3 Guaiacol Ion m/z 125.06 (Phenol) Parent->Frag3 Ether Cleavage Frag4 Phenoxy Cation m/z 123.04 Frag2->Frag4 - C2H2O (Ketene) Frag5 Tropylium Deriv. m/z 95/77 (Aromatic Ring) Frag3->Frag5 Ring Degradation

Figure 2: Proposed fragmentation pathway for 2-(2-Methoxyphenoxy)acetohydrazide under ESI-MS/MS conditions.

Validation & Troubleshooting

Linearity and Sensitivity
  • Linear Range: 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOD: Typically ~0.5 ng/mL (S/N > 3) on a Triple Quadrupole system.

Troubleshooting "Ghost Peaks"

If you observe peaks at


 237  or 

209
, your sample has reacted with contaminants.
Observed

ContaminantReaction ProductCorrective Action
237.12 AcetoneIsopropylidene hydrazoneRemove acetone from wash vials; use fresh MeOH.
209.09 FormaldehydeMethylene hydrazoneCheck water quality; avoid plasticware leaching formyl groups.
415.15 Analyte DimerSodium-bridged dimer

Lower concentration; optimize declustering potential.

References

  • BenchChem. (2025).[4] Mass Spectrometry Fragmentation Analysis of Phenoxy-benzaldehyde Derivatives. (Analogous ether cleavage mechanisms).

  • Prasain, J. (2010).[5] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. (General ESI fragmentation rules).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. (Physicochemical data).

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. (Mechanisms of hydrazide/amide fragmentation).

  • Asian Journal of Chemistry. (2004). Synthesis and Crystal Structure of N'-[(2-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. (Structural analogs and synthesis context).

Sources

Application Note: In Vitro Anti-Inflammatory Profiling of Phenoxy Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxy acetohydrazide derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and their ability to inhibit the cyclooxygenase (COX) pathway. This application note provides a comprehensive technical guide for evaluating the in vitro anti-inflammatory activity of these compounds. We detail a validated screening cascade comprising three core assays: Inhibition of Albumin Denaturation , HRBC Membrane Stabilization , and Enzymatic COX-1/COX-2 Inhibition . This guide emphasizes mechanistic grounding, experimental reproducibility, and data integrity.

Introduction & Mechanism of Action

The Pharmacophore

The phenoxy acetohydrazide scaffold combines a lipophilic phenoxy moiety with a polar hydrazide group (


). The phenoxy group facilitates cellular membrane penetration, while the hydrazide moiety acts as a hydrogen bond donor/acceptor, interacting with the active sites of inflammatory enzymes, particularly Cyclooxygenase-2 (COX-2).
Mechanistic Pathway

Inflammation is driven by the conversion of Arachidonic Acid (AA) to Prostaglandins (PGs) via COX enzymes.[1][2]

  • COX-1: Constitutive; protects gastric mucosa.

  • COX-2: Inducible; drives inflammation and pain.[2]

  • Target: Phenoxy acetohydrazides are designed to selectively inhibit COX-2, reducing inflammation while minimizing gastric side effects associated with classical NSAIDs. Additionally, these compounds stabilize lysosomal membranes, preventing the release of proteolytic enzymes that cause tissue damage.[3][4]

Signaling Pathway Diagram

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 Gastric Gastric Mucosa Protection COX1->Gastric COX2->PGG2 Hydrazide Phenoxy Acetohydrazide (Inhibitor) Hydrazide->COX1 Weak/No Inhibition Hydrazide->COX2 Selective Inhibition Prostaglandins Prostaglandins (PGE2, PGI2) Inflammation & Pain PGG2->Prostaglandins

Figure 1: Mechanism of action showing the selective inhibition of the COX-2 pathway by phenoxy acetohydrazide derivatives, preventing prostaglandin synthesis.

Experimental Workflow Overview

To ensure resource efficiency, we recommend a tiered screening approach. Compounds are first screened using cost-effective physicochemical assays (Albumin/HRBC) before progressing to expensive enzymatic screens.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Mechanistic Confirmation Synth Chemical Synthesis Solub Solubilization (DMSO < 1%) Synth->Solub Albumin Albumin Denaturation (Protein Stabilization) Solub->Albumin HRBC HRBC Assay (Membrane Stabilization) Solub->HRBC COX Enzymatic COX-1/2 Assay (IC50 Determination) Albumin->COX If >50% Inh HRBC->COX If >50% Stab

Figure 2: Screening cascade for phenoxy acetohydrazide derivatives.

Protocol 1: Inhibition of Albumin Denaturation

Principle: Protein denaturation is a well-documented cause of inflammation.[5] This assay measures a compound's ability to stabilize Bovine Serum Albumin (BSA) against heat-induced denaturation, mimicking the stabilization of endogenous proteins.

Reagents & Equipment
  • Test Compounds: Phenoxy acetohydrazide derivatives (10 mM stock in DMSO).

  • Standard: Diclofenac Sodium or Aspirin.

  • Bovine Serum Albumin (BSA): 1% w/v aqueous solution.

  • Phosphate Buffered Saline (PBS): pH 6.4.

  • Equipment: Water bath (

    
    ), UV-Vis Spectrophotometer.
    
Procedure
  • Preparation: Prepare a 5 mL reaction mixture for each concentration (e.g., 50, 100, 200, 400, 800

    
    ).
    
    • Test Solution: 0.2 mL of test compound + 2.8 mL of PBS (pH 6.4) + 2.0 mL of 1% BSA.

    • Control (100% Denaturation): 0.2 mL of Distilled Water/DMSO vehicle + 2.8 mL PBS + 2.0 mL of 1% BSA.

    • Product Control (Blank): 0.2 mL of test compound + 2.8 mL PBS + 2.0 mL Distilled Water (No BSA). Critical for correcting compound color absorbance.

  • Incubation: Incubate samples at

    
     for 15 minutes.
    
  • Denaturation: Heat samples in a water bath at

    
     for 5 minutes.
    
  • Cooling: Allow samples to cool to room temperature. Turbidity will develop in the control.

  • Measurement: Measure absorbance at 660 nm (measuring turbidity).

Calculation

Protocol 2: HRBC Membrane Stabilization

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[4][6] Stabilization of the HRBC membrane against hypotonicity-induced lysis implies the compound may stabilize lysosomal membranes, preventing the release of inflammatory mediators.[3]

Reagents
  • HRBC Suspension: Fresh human blood mixed with Alsever’s solution (1:1), centrifuged, washed with isosaline, and reconstituted as a 10% v/v suspension.[7]

  • Hyposaline: 0.36% NaCl (induces lysis).

  • Phosphate Buffer: 0.15 M, pH 7.4.

Procedure
  • Assay Mixture:

    • 1.0 mL Phosphate Buffer (pH 7.4).[7]

    • 2.0 mL Hyposaline (0.36% NaCl).

    • 0.5 mL HRBC Suspension (10%).[7]

    • 0.5 mL Test Compound (various concentrations).[7][8]

  • Control: Use distilled water instead of the test compound (induces 100% lysis).

  • Incubation: Incubate at

    
     for 30 minutes.
    
  • Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Measurement: Collect the supernatant (containing released hemoglobin) and measure absorbance at 560 nm .

Calculation

Protocol 3: COX-2 Enzymatic Inhibition (Confirmatory)

Principle: A peroxidase-based assay where the peroxidase activity of COX enzyme is measured by the oxidation of a reporter (e.g., Amplex Red) to resorufin during the conversion of PGG2 to PGH2.

Reagents
  • COX-2 Inhibitor Screening Kit: (e.g., Cayman Chemical or equivalent).[9]

  • Enzymes: Recombinant Human COX-2 and Ovine COX-1.[9]

  • Substrate: Arachidonic Acid.

  • Cofactors: Hematin, Colorimetric substrate.

Procedure
  • Buffer Prep: Prepare reaction buffer (Tris-HCl, pH 8.0).

  • Enzyme Loading: Add 10

    
     of COX-1 or COX-2 enzyme to designated wells in a 96-well plate.
    
  • Inhibitor Addition: Add 10

    
     of Phenoxy acetohydrazide derivative (dissolved in DMSO, final concentration <2%).
    
    • Note: Include a Solvent Control (100% Activity) and a Background well (No Enzyme).

  • Pre-Incubation: Incubate for 10 minutes at

    
     to allow inhibitor-enzyme interaction.
    
  • Reaction Start: Add 10

    
     of Arachidonic Acid + Colorimetric Substrate.
    
  • Incubation: Incubate for 2 minutes (fast reaction).

  • Measurement: Read absorbance at 590 nm (Resorufin).

Selectivity Index (SI) Calculation

Calculate


 for both COX-1 and COX-2.


  • Interpretation: An SI > 10 indicates COX-2 selectivity (desirable for reduced gastric toxicity).

Data Presentation & Analysis

Representative Data Table

Summarize your findings in a comparative table.

Compound IDConc. (

)
Albumin Denaturation (% Inh)HRBC Stabilization (% Stab)COX-2

(

)
COX-1

(

)
SI Ratio
PAH-01 100


0.4512.527.7
PAH-02 100


5.208.11.5
Diclofenac 100


0.853.23.7
Statistical Analysis
  • Perform experiments in triplicate (

    
    ).
    
  • Express results as Mean

    
     Standard Deviation (SD).
    
  • Use One-way ANOVA followed by Dunnett’s test to compare test compounds against the control. Significance set at

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation of Compound Hydrophobicity of phenoxy groupPre-dissolve in 100% DMSO. Ensure final DMSO concentration in assay buffer is < 1% (v/v).
High Background Absorbance Compound is coloredAlways run a "Product Control" (Compound + Buffer + Water) and subtract this value.
Inconsistent Lysis in HRBC Old blood sampleUse fresh blood (< 24 hours old). Wash RBCs 3 times with isosaline to remove plasma completely.
Low Enzyme Activity (COX) Enzyme degradationKeep enzymes on ice. Do not vortex vigorously. Store aliquots at

.

References

  • Chippada, S. C., et al. (2011).[7] In vitro anti-inflammatory activity of methanolic extract of Centella asiatica by HRBC membrane stabilisation. Rasayan Journal of Chemistry.

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research.

  • Sakat, S., et al. (2010). In vitro anti-inflammatory activity of different extracts of Oxalis corniculata Linn. International Journal of Pharma and Bio Sciences.
  • Cayman Chemical. (2023). COX Inhibitor Screening Assay Kit Protocol.

  • El Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate.

  • Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.

Sources

Protocol for minimum inhibitory concentration (MIC) testing of hydrazide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Minimum Inhibitory Concentration (MIC) Testing of Hydrazide Compounds

Abstract

Hydrazide compounds (


) represent a critical scaffold in medicinal chemistry, serving as the backbone for frontline antitubercular drugs (e.g., Isoniazid) and emerging antimicrobial candidates.[1][2] However, their unique chemical reactivity—specifically their nucleophilicity and tendency to form Schiff bases—introduces distinct challenges in in vitro susceptibility testing. This guide outlines a robust, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of hydrazide derivatives using broth microdilution. It integrates Clinical and Laboratory Standards Institute (CLSI) guidelines with specific adaptations to mitigate solubility issues and chemical instability inherent to this compound class.

Pre-Analytical Considerations: The "Why" Behind the Protocol

Before initiating the workflow, researchers must address three critical factors specific to hydrazides that often lead to assay failure or non-reproducible data.

Chemical Instability & Media Interaction

Hydrazides are potent nucleophiles. In culture media containing aldehydes or ketones (e.g., certain sugars in open-chain form, pyridoxal, or oxidized lipids), hydrazides can react to form hydrazones (Schiff bases).

  • Impact: This reaction reduces the effective concentration of the free drug and may generate a new compound with different biological activity or solubility.

  • Mitigation: Use fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB). Avoid media supplements containing high concentrations of reactive carbonyls unless essential for bacterial growth (e.g., specific mycobacterial supplements).

Solubility Profiles

While some hydrazide salts (e.g., Isoniazid HCl) are water-soluble, many novel organic hydrazides are lipophilic.

  • Standard Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.

  • Toxicity Threshold: The final concentration of DMSO in the assay well must be

    
     (v/v) to prevent solvent toxicity from masking the compound's true MIC.
    
Prodrug Activation (Lag Phase)

Certain hydrazides act as prodrugs. For example, Isoniazid requires activation by the bacterial catalase-peroxidase enzyme (KatG).

  • Observation: This mechanism may result in "trailing" endpoints where bacterial growth is inhibited slowly.

  • Recommendation: Strictly adhere to incubation times. Do not read plates early (e.g., <16 hours for rapid growers), as phenotypic resistance may not yet be apparent.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the MIC determination process, highlighting critical decision points for hydrazide handling.

MIC_Workflow cluster_QC Quality Control Start Compound Assessment Solubility Solubility Check Start->Solubility StockPrep Stock Preparation (100x in DMSO) Solubility->StockPrep Hydrophobic Solubility->StockPrep Hydrophilic (Water) Dilution Serial Dilution (2-fold in 96-well plate) StockPrep->Dilution MediaPrep Media Preparation (Fresh CAMHB) MediaPrep->Dilution Inoculum Inoculum Prep (0.5 McFarland) Dilution->Inoculum Add Bacteria Incubation Incubation (35°C, 16-24h) Inoculum->Incubation Readout Data Readout (Visual/Resazurin) Incubation->Readout QC_Strain Ref. Strain (e.g. E. coli ATCC 25922) QC_Strain->Incubation

Figure 1: Step-by-step workflow for Hydrazide MIC testing. Green nodes indicate preparation steps requiring strict chemical hygiene.

Detailed Protocol: Broth Microdilution Method

Reference Standard: This protocol aligns with CLSI M07 (Aerobic Bacteria) and M24 (Mycobacteria/Fungi) guidelines.

Materials Required
  • Test Compound: Hydrazide derivative (Purity >95%).

  • Solvent: Sterile DMSO (molecular biology grade) or sterile deionized water.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Note: For Mycobacterium tuberculosis, use Middlebrook 7H9 broth with OADC enrichment, but be aware of potential albumin binding.

  • Plates: Sterile 96-well microtiter plates (U-bottom or flat-bottom).

  • Reagent: Resazurin (0.01% solution) or Alamar Blue (optional, for colorimetric endpoint).

  • Organisms: Quality Control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

Stock Solution Preparation
  • Weighing: Accurately weigh the hydrazide compound.

  • Dissolution: Dissolve in 100% DMSO to achieve a concentration 100x higher than the highest desired test concentration.

    • Example: To test from

      
      , prepare a stock of 
      
      
      
      .
    • Why? This allows a 1:100 dilution in the final assay, keeping DMSO at 1%.

  • Sterilization: Do not filter sterilize if dissolved in DMSO (dissolves filter membranes). If using water, use a 0.22

    
     PES filter.
    
Plate Setup (Serial Dilution)
  • Dispense Media: Add

    
     of sterile CAMHB to columns 2 through 12 of the 96-well plate.
    
  • Add Compound: Add

    
     of the working drug solution (diluted to 2x final concentration in broth) to column 1.
    
  • Dilute: Transfer

    
     from column 1 to column 2. Mix by pipetting up and down 3-5 times. Repeat transfer to column 10. Discard 
    
    
    
    from column 10.
    • Result: Columns 1-10 contain a 2-fold dilution series.

  • Controls:

    • Column 11 (Growth Control): Media + Solvent + Bacteria (No Drug).

    • Column 12 (Sterility Control): Media + Drug (No Bacteria).

Inoculum Preparation
  • Colony Selection: Pick 3-5 distinct colonies from a fresh overnight agar plate.

  • Suspension: Suspend in sterile saline.

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (

    
    ). This equates to 
    
    
    
    CFU/mL.
  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Final Inoculum:

      
       CFU/mL.
      
  • Inoculation: Add

    
     of the diluted inoculum to wells in columns 1-11.
    
    • Final Assay Concentration:

      
       CFU/mL.[3]
      
Incubation
  • Seal plates with adhesive, breathable film to prevent evaporation.

  • Bacteria (General):

    
     for 16–20 hours (24h for Staphylococcus).
    
  • Mycobacteria:

    
     for 7–14 days (depending on strain/method).
    

Data Analysis & Interpretation

Reading Results

The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells.[4]

Readout MethodProcedureInterpretation
Visual (Turbidity) Place plate on a dark background or use a reading mirror.Growth: Turbidity/Button at bottom. No Growth: Clear broth.
Colorimetric (Resazurin) Add

of 0.01% Resazurin; incubate 1-4h.
Blue: No growth (Resazurin unchanged). Pink/Colorless: Growth (Resorufin formed).
Troubleshooting Common Hydrazide Issues
ObservationProbable CauseCorrective Action
Precipitation in wellsCompound insolubility in aqueous media.Check wells under microscope. If crystals are present, the MIC is invalid above the solubility limit. Try a lower concentration range or verify stock preparation.
Trailing Endpoints (faint growth)Prodrug activation lag or bacteriostatic effect.Read the endpoint at 80% inhibition rather than 100%, or extend incubation (verify with QC strains).
Pink Sterility Control Chemical reduction of dye.Hydrazides are reducing agents. They may reduce Resazurin without bacteria. Must use a "Drug + Media + Dye" control to rule this out.

Safety & Handling

  • Toxicity: Many hydrazides are potential mutagens or carcinogens. Handle powder stocks in a fume hood.

  • Disposal: All biological waste must be autoclaved. Chemical waste containing hydrazides should be segregated according to institutional hazardous waste guidelines.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Wayne, PA: CLSI.[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[5] M24: Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes, 3rd Edition. Wayne, PA: CLSI.[6]

  • Scior, T., et al. (2002). "Schiff bases derived from hydrazides: chemical stability and biological activity." Farmaco. Note: Discusses the formation of hydrazones in biological systems.
  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.

  • World Health Organization. (2018). Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis.

Sources

High-Yield Synthesis of Bioactive Hydrazones from 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of hydrazone derivatives derived from 2-(2-methoxyphenoxy)acetohydrazide . These compounds represent a privileged scaffold in medicinal chemistry, combining the pharmacophoric properties of the guaiacol (2-methoxyphenol) moiety with the versatile azomethine (-NH-N=CH-) linker.

This guide deviates from standard textbook recipes by focusing on process reliability and mechanistic control . It addresses the specific challenges of working with electron-rich phenoxy systems and provides a self-validating workflow for generating libraries of antimicrobial and anti-inflammatory candidates.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is designed as a convergent pathway. The core scaffold is constructed from Guaiacol, a lignin-derived platform chemical, followed by a divergent derivatization step using various aromatic aldehydes.

Reaction Scheme Workflow (Graphviz)

G Guaiacol Guaiacol (2-Methoxyphenol) Ester Intermediate 1: Ethyl 2-(2-methoxyphenoxy)acetate Guaiacol->Ester Nucleophilic Substitution (Reflux, 6-8h) ECA Ethyl Chloroacetate ECA->Ester Base K2CO3 / Acetone Base->Ester Hydrazide Precursor: 2-(2-Methoxyphenoxy)acetohydrazide Ester->Hydrazide Hydrazinolysis (EtOH, Reflux, 3h) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazide Target Target Hydrazone (Schiff Base) Hydrazide->Target Condensation (EtOH/AcOH, Reflux) Aldehyde Ar-CHO (Aromatic Aldehydes) Aldehyde->Target

Figure 1: Convergent synthetic workflow from Guaiacol to Target Hydrazones.

Part 2: Precursor Synthesis (The Foundation)

Before synthesizing the hydrazone library, the hydrazide precursor must be synthesized with high purity. Commercial Guaiacol often contains isomeric impurities; verify purity by GC-MS before starting.

Step 1: Esterification of Guaiacol

Reaction:


 Nucleophilic Substitution
Rationale:  Potassium carbonate (

) is preferred over NaOH to minimize hydrolysis of the ethyl chloroacetate and prevent polymerization side reactions.

Protocol:

  • Charge: In a round-bottom flask, dissolve Guaiacol (0.1 mol) in dry Acetone (100 mL) .

  • Base Addition: Add anhydrous

    
     (0.15 mol) . Stir for 15 minutes at room temperature to facilitate phenoxide formation.
    
  • Alkylation: Add Ethyl chloroacetate (0.12 mol) dropwise over 20 minutes.

  • Reflux: Reflux the mixture for 6–8 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent. The resulting oil (Ethyl 2-(2-methoxyphenoxy)acetate) usually solidifies upon cooling or can be used directly if purity >95%.

Step 2: Hydrazinolysis

Reaction: Nucleophilic Acyl Substitution Critical Insight: Use a significant excess of hydrazine hydrate to prevent the formation of the symmetrical dimer (N,N'-bis[2-(2-methoxyphenoxy)acetyl]hydrazine).

Protocol:

  • Dissolution: Dissolve the ester from Step 1 (0.05 mol) in Absolute Ethanol (50 mL) .

  • Addition: Add Hydrazine Hydrate (80% or 99%, 0.10 mol) slowly. Note: This reaction is exothermic.

  • Reflux: Reflux for 3–5 hours .

  • Crystallization: Cool the mixture to

    
     in an ice bath. The hydrazide will precipitate as white/off-white crystals.
    
  • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol to remove traces of unreacted hydrazine.

    • Yield Expectation: 75–85%[1]

    • Melting Point Check: ~85–88°C (Verify against literature for 2-isomer).[1]

Part 3: Hydrazone Derivatization (The Core Protocol)

This step involves the condensation of the hydrazide amino group with the carbonyl carbon of an aldehyde.[2]

Mechanism of Action

The reaction proceeds via a nucleophilic attack followed by acid-catalyzed dehydration.

Mechanism Step1 1. Nucleophilic Attack (Hydrazide NH2 attacks C=O) Step2 2. Tetrahedral Intermediate (Carbinolamine formation) Step1->Step2 Step3 3. Acid Catalysis (Protonation of OH) Step2->Step3 + H+ Step4 4. Dehydration (Loss of H2O -> C=N) Step3->Step4 - H2O

Figure 2: Acid-catalyzed Schiff base formation mechanism.

Experimental Protocol

Reagents:

  • 2-(2-Methoxyphenoxy)acetohydrazide (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol) (e.g., 4-Cl, 4-NO2, 4-OMe)

  • Solvent: Absolute Ethanol (15–20 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve the hydrazide (1 mmol) in ethanol (10 mL). Slight warming may be required.

  • Aldehyde Addition: Add the aromatic aldehyde (1 mmol) dissolved in ethanol (5 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Expert Note: The acid activates the carbonyl carbon towards nucleophilic attack. Without it, electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) may react sluggishly.

  • Reaction: Reflux the mixture for 2–4 hours .

    • Monitoring: Check TLC. The hydrazone is typically less polar than the hydrazide.

  • Isolation:

    • Method A (Precipitation): Many hydrazones precipitate upon cooling to room temperature.

    • Method B (Forcing): If no precipitate forms, pour the reaction mixture onto crushed ice (~50g) with stirring.

  • Purification: Filter the solid, wash with cold water (to remove acetic acid) and cold ethanol. Recrystallize from Ethanol or Ethanol/DMF mixtures.

Optimization Table: Solvent & Catalyst Effects[1]
ParameterConditionOutcomeRecommendation
Solvent MethanolFaster rate, lower reflux tempGood for unstable aldehydes
Solvent Ethanol Optimal balance of solubility/rate Standard Choice
Solvent DMFHigh solubility, hard to removeUse only for highly insoluble products
Catalyst NoneSlow reaction, lower yieldNot recommended
Catalyst Acetic Acid Clean conversion, easy removal Standard Choice
Catalyst HClCan hydrolyze the hydrazoneAvoid strong mineral acids

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using spectroscopic methods.

Infrared Spectroscopy (FT-IR)
  • NH Stretching: 3150–3250

    
     (Amide NH).
    
  • C=O Stretching: 1650–1690

    
     (Amide I band). Note: A shift to lower frequency compared to the ester indicates successful hydrazide/hydrazone formation.
    
  • C=N Stretching: 1590–1620

    
     (Azomethine). This is the diagnostic peak for hydrazone formation. 
    
  • C-O-C Stretching: 1240–1260

    
     (Ar-O-CH2).
    
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 is the standard solvent due to solubility.
  • 
     3.7–3.9 ppm (s, 3H): 
    
    
    
    (Methoxy group).
  • 
     4.6–4.8 ppm (s, 2H): 
    
    
    
    (Methylene protons).
  • 
     6.8–7.8 ppm (m, Ar-H):  Aromatic protons (Guaiacol ring + Aldehyde ring).
    
  • 
     8.0–8.6 ppm (s, 1H): 
    
    
    
    (Azomethine proton). Diagnostic singlet.
  • 
     11.0–12.0 ppm (s, 1H): 
    
    
    
    (Amide proton). Broad singlet,
    
    
    exchangeable.
Biological Relevance (Context)

Derivatives of this scaffold have demonstrated significant antimicrobial and anti-inflammatory activity [1, 2].[1][3][4] The ortho-methoxy group (guaiacol) is known to enhance antioxidant capacity compared to the para-isomer, making these specific derivatives valuable for oxidative-stress related research [3].

References

  • Biological Activities of Hydrazone Derivatives. Molecules, 2007.[3][5] Link

  • Synthesis and Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 2020.[6] Link

  • Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 2014.[7] Link

  • 2-(2-Methoxyphenoxy)acetohydrazide Structure and Data. PubChem, National Library of Medicine. Link

Sources

Advanced Protocol: Experimental Setup for Reflux Reaction of Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazine hydrate (


) is a critical yet hazardous reagent widely used in the pharmaceutical industry for the synthesis of pyrazoles, pyridazines, and the Wolff-Kishner reduction of carbonyls. Its high toxicity, carcinogenicity, and instability in the presence of metal catalysts demand a rigorously engineered experimental setup. This guide outlines a self-validating, closed-system protocol for conducting hydrazine reflux reactions, emphasizing material compatibility, vapor containment, and safe quenching mechanisms.

Part 1: Chemical Hazard Profile & Engineering Controls

The Hazard Matrix

Hydrazine hydrate is a strong reducing agent and a hypergolic fuel precursor. It poses unique risks that standard organic synthesis setups often fail to address.

Hazard CategoryCritical ParameterOperational Implication
Toxicity TLV: 0.01 ppm (Skin)Zero-Emissions Mandate: All vapors must be scrubbed. Standard fume hood airflow is insufficient protection against system leaks.
Instability Decomposition temp: >250°C (Catalyzed by metals)Material Exclusion: No contact with Fe, Cu, Mo, or Raney Nickel surfaces during reflux.
Flammability Flash Point: 75°C (Pure) / None (Hydrate)*Note: While the hydrate has no flash point, evolved vapors can form explosive mixtures (4.7% - 100% LEL) with air.[1] Inert atmosphere is mandatory.
Reactivity Strong NucleophileGrease Incompatibility: Hydrazine attacks silicone and hydrocarbon greases, leading to joint failure.
Material Compatibility

The integrity of the reaction vessel is the primary safety barrier.

  • Glassware: Borosilicate 3.3 (Standard).

  • Joint Seals: PTFE (Teflon) Sleeves are required.

    • Why? Hydrazine dissolves standard silicone grease, causing joints to seize or leak toxic vapors. PTFE is chemically inert to hydrazine.

  • Tubing: PTFE or FEP tubing for gas lines. Avoid Tygon or rubber, which become brittle and permeable.

Part 2: The Engineered Setup (Visualized)

To safely reflux hydrazine, you must construct a Closed-Loop Inert System with a Dual-Stage Scrubber . The system must allow for reflux initially, and often distillation (for Huang-Minlon modifications).[2][3]

System Diagram

The following diagram illustrates the required airflow and trapping mechanism.

HydrazineSetup cluster_reaction Hot Zone cluster_scrubber Scrubbing System N2 Inert Gas (N2/Ar) Source Manifold Schlenk Line / Manifold N2->Manifold Positive Pressure Flask Reaction Flask (Borosilicate + PTFE Sleeve) Manifold->Flask Inlet Condenser Reflux Condenser (Water Cooled) Flask->Condenser Vapor Rise Condenser->Flask Reflux Return Trap1 Trap 1: Empty (Suck-back Protection) Condenser->Trap1 Vent Line Trap2 Trap 2: Acid Scrubber (10% H2SO4) Trap1->Trap2 Vapors Exhaust Fume Hood Exhaust Trap2->Exhaust Neutralized Gas

Figure 1: Schematic of the hydrazine reflux apparatus. Note the inclusion of an acid scrubber to neutralize basic hydrazine vapors before exhaust.

The Scrubber Logic

Never vent hydrazine directly.

  • Trap 1 (Empty): Prevents liquid from the scrubber sucking back into the hot reaction flask if pressure drops.

  • Trap 2 (Acid Scrubber): Contains 10% Sulfuric Acid (

    
    ).
    
    • Mechanism:[2][4][5][6][7][8]

      
       (Hydrazinium sulfate).
      
    • Result: Converts volatile, toxic hydrazine into a non-volatile, stable salt.

Part 3: Operational Protocol (Case Study: Wolff-Kishner Reduction)

This protocol utilizes the Huang-Minlon modification , which requires an initial reflux followed by a temperature ramp.

Pre-Start Checklist
Step-by-Step Procedure

Step 1: System Purge Assemble glassware with PTFE sleeves. Flush the system with Nitrogen (


) for 15 minutes to remove Oxygen. Oxygen + Hot Hydrazine = Explosion Hazard.

Step 2: Reagent Addition

  • Charge the flask with the Carbonyl substrate and High-boiling solvent (e.g., Diethylene Glycol).

  • Add Base (KOH pellets) carefully.

  • Add Hydrazine Hydrate last via syringe through a septum under positive

    
     flow. Do not pour from an open beaker.
    

Step 3: Initial Reflux (Hydrazone Formation) Heat the mixture to ~100-120°C. Reflux for 1-2 hours.

  • Observation: The solution typically turns yellow/orange as the hydrazone forms.

  • Safety: Monitor the bubbler. It should show a slow, steady exit of gas. If bubbling stops, check for leaks immediately.

Step 4: Distillation (The Huang-Minlon Ramp) To drive the reduction, water and excess hydrazine must be removed to raise the boiling point.

  • Switch the condenser from "Reflux" to "Distillation" mode (or use a Dean-Stark trap).

  • Slowly raise the bath temperature to 200°C.

  • Collect the distillate (water/hydrazine mixture) in a receiving flask containing 10% H2SO4 .

    • Critical: The distillate is toxic.[9] Quenching it in situ prevents exposure during disassembly.

Step 5: High-Temp Decomposition Once the internal temperature reaches ~190-200°C, reflux is resumed (if using Dean-Stark) or heating continues. Nitrogen evolution (


 gas) will be observed. Maintain until evolution ceases (3-4 hours).

Part 4: Quenching & Waste Management

Improper disposal of hydrazine is a leading cause of laboratory accidents.

The "Two-Step" Quench Logic

Never mix concentrated hydrazine with bleach directly; the reaction is violent and evolves gas.

QuenchLogic Start Reaction Residue / Spill Dilution Step 1: Dilution Dilute with water to <3% Start->Dilution Cool to RT Neutralize Step 2: Oxidation Slowly add 5% NaOCl (Bleach) Dilution->Neutralize Ice Bath < 50°C Check Step 3: Test Starch-Iodide Paper Neutralize->Check Check->Neutralize Positive (Add more bleach) Disposal Chemical Waste Stream Check->Disposal Negative

Figure 2: Decision logic for safe neutralization of hydrazine residues.

Detailed Decontamination Protocol
  • Cool Down: Allow reaction mixture to cool to room temperature.

  • Dilution: Dilute the residue with water until the estimated hydrazine concentration is below 3% .

  • Oxidative Destruction:

    • Place the dilute solution in an ice bath.

    • Slowly add 5% Sodium Hypochlorite (household bleach) or Calcium Hypochlorite.

    • Reaction:

      
      .
      
    • Warning: This reaction is exothermic and releases Nitrogen gas.[10] Do not cap the vessel.

  • Verification: Dip Starch-Iodide paper into the solution. A blue-black color indicates excess oxidant (bleach) is present, meaning all hydrazine has been destroyed.

References

  • Sigma-Aldrich. (2025).[9][11] Safety Data Sheet: Hydrazine Hydrate. Merck KGaA.[12]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24838, Hydrazine hydrate. PubChem.

  • Todd, D. (1948). The Wolff-Kishner Reduction.[2][4][6] Organic Reactions, 4, 378.[9] (Seminal review on the mechanism and safety).

  • Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • European Chemicals Agency (ECHA). (2025). Substance Information: Hydrazine.[1][4][8][11][12][13][14][15][16]

Sources

Application Note: Optimized Purification of 2-(2-Methoxyphenoxy)acetohydrazide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(2-Methoxyphenoxy)acetohydrazide is a critical pharmacophore intermediate used extensively in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles, triazoles, and Schiff bases, which exhibit significant antimicrobial, anti-inflammatory, and analgesic properties.

The synthesis typically involves the hydrazinolysis of ethyl 2-(2-methoxyphenoxy)acetate using hydrazine hydrate. However, the crude product often retains impurities that severely compromise downstream cyclization reactions.

Common Impurities:

  • Hydrazine Hydrate: A potent reducing agent and genotoxin.

  • Unreacted Ester: Ethyl 2-(2-methoxyphenoxy)acetate.

  • Chromophores: Oxidative byproducts resulting in yellow/brown discoloration.

This application note details a robust ethanol-based recrystallization protocol designed to achieve >98% purity, ensuring the removal of toxic hydrazine residues and providing a sharp melting point suitable for structural characterization.

Physicochemical Principle

The purification relies on the temperature-dependent solubility differential of the hydrazide moiety.

  • The Solute: The hydrazide functional group (-CONHNH

    
    ) imparts polarity and hydrogen-bonding capability, making the compound soluble in boiling protic solvents (Ethanol/Methanol) but significantly less soluble at room temperature.
    
  • The Impurities:

    • Hydrazine Hydrate:[1] Highly soluble in ethanol at all temperatures; remains in the mother liquor.

    • Unreacted Ester: More soluble in cold ethanol than the hydrazide; remains in the filtrate.

    • Inorganic Salts/Dust: Insoluble in hot ethanol; removed via hot filtration.

Safety & Materials

Critical Safety Warnings
  • Hydrazine Residue: Crude material may contain trapped hydrazine. Work in a fume hood. Hydrazine is a suspected carcinogen and skin sensitizer.

  • Flammability: Ethanol is highly flammable. Use a spark-proof heating mantle or oil bath, never an open flame.

Reagents
  • Crude 2-(2-Methoxyphenoxy)acetohydrazide

  • Solvent: Ethanol (95% or Absolute). Note: 95% Ethanol is often preferred as the 5% water content aids in dissolving polar impurities.

  • Decolorizing Agent: Activated Charcoal (Norit).

Experimental Protocol

Phase 1: Solvent Screening & Dissolution
  • Ratio Estimation: Start with a ratio of approximately 10–15 mL of Ethanol (95%) per 1 gram of crude solid.

  • Reflux: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Add 75% of the calculated solvent volume.

  • Heating: Heat the mixture to boiling (

    
    ).
    
  • Saturation Adjustment: If the solid does not completely dissolve after 5 minutes of reflux, add additional hot ethanol in 2 mL increments until a clear solution is obtained.

    • Note: If small particles remain that do not dissolve with added solvent, these are likely mechanical impurities (filter them out).

Phase 2: Impurity Removal (Hot Filtration)
  • Charcoal Treatment (Optional): If the solution is dark yellow or brown, remove the heat source, allow to cool slightly, and add activated charcoal (1-2% w/w). Caution: Adding charcoal to a boiling solution can cause violent frothing. Re-heat to reflux for 5 minutes.

  • Filtration: While the solution is still near boiling, filter it through a pre-warmed fluted filter paper or a heated sintered glass funnel.

    • Why Pre-warm? Prevents premature crystallization on the filter paper, which leads to yield loss.

Phase 3: Crystallization
  • Ambient Cooling: Remove the filtrate from the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Crystal Quality: Rapid cooling (e.g., plunging directly into ice) traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, needle-like crystals.[2]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
Phase 4: Isolation & Drying[3]
  • Vacuum Filtration: Collect the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold ethanol .

    • Critical: The wash solvent must be cold to prevent redissolving the product.

  • Drying: Dry the crystals in a vacuum oven at

    
     for 4 hours or air-dry until a constant weight is achieved.
    

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the purification process.

RecrystallizationProtocol Start Crude 2-(2-Methoxyphenoxy) acetohydrazide Dissolve Dissolve in Boiling Ethanol (95%) (Reflux ~78°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Reflux 5 mins CheckColor->Charcoal Yes HotFilter Hot Filtration (Remove mechanical impurities) CheckColor->HotFilter No Charcoal->HotFilter Cooling Slow Cooling to RT then Ice Bath (0°C) HotFilter->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash with Ice-Cold Ethanol (Removes Hydrazine/Ester) Filtration->Wash Dry Dry (Vacuum Oven) Wash->Dry End Pure Product (White Needles) Dry->End

Figure 1: Step-by-step purification workflow for 2-(2-Methoxyphenoxy)acetohydrazide.

Quality Control & Validation

After drying, the product must be validated against the following criteria.

Test ParameterAcceptance CriteriaMethodological Note
Appearance White to off-white needle-like crystalsVisual inspection against white background.
Melting Point 84–89°C (Sharp range < 2°C)Broad range indicates retained solvent or ester impurity [1, 5].
TLC Purity Single spot (

)
Mobile Phase: Methanol:Chloroform (1:9). Stain with Iodine or UV.
IR Spectroscopy N-H stretch: 3200-3300 cm⁻¹C=O stretch: 1650-1680 cm⁻¹Absence of broad OH stretch (water) or ester C=O (1730-1750 cm⁻¹).
Troubleshooting "Oiling Out"

If the product separates as an oil rather than crystals upon cooling:

  • Reheat the mixture until clear.

  • Add Seed Crystals: Add a tiny amount of pure product to the cooling solution.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

References

  • PubChem. (2025).[3] 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3.[3][4] National Library of Medicine. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization Protocols and Theory. Department of Chemistry. [Link]

  • Asian Journal of Chemistry. (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. [Link]

Sources

Application Note: HPLC Purity Analysis of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-(2-Methoxyphenoxy)acetohydrazide is a critical pharmacophore intermediate, frequently employed in the synthesis of Schiff bases (hydrazones) with anti-inflammatory, analgesic, and antimicrobial properties. Structurally, it comprises a lipophilic 2-methoxyphenoxy "head" and a polar, nucleophilic acetohydrazide "tail."

Chemical Challenges in Chromatography
  • Polarity Contrast: The molecule possesses a dual nature—a hydrophobic anisole ring and a highly polar, basic hydrazide group. Standard C18 methods often fail to retain the hydrazide sufficiently or suffer from peak tailing due to secondary silanol interactions.

  • Reactivity: The terminal hydrazine group (

    
    ) is a strong nucleophile. It is susceptible to:
    
    • Oxidation: Forming diimides or azo compounds.

    • Condensation: Reacting with trace aldehydes (e.g., acetaldehyde in lower-grade Acetonitrile) to form hydrazones, appearing as "ghost peaks."

This protocol outlines a robust Reversed-Phase HPLC (RP-HPLC) method designed to address these challenges, ensuring accurate purity assessment and quantitation.

Method Development Strategy

The following decision matrix illustrates the rationale behind the selected stationary and mobile phases.

MethodStrategy Mol Target: 2-(2-Methoxyphenoxy)acetohydrazide Prop1 Functional Group: Hydrazide (-NHNH2) (Basic, Polar) Mol->Prop1 Prop2 Functional Group: 2-Methoxyphenoxy (UV Active, Lipophilic) Mol->Prop2 Chal1 Challenge: Peak Tailing (Silanol Interactions) Prop1->Chal1 Chal2 Challenge: Low Retention of Polar Tail Prop1->Chal2 Sol1 Solution: End-capped C18 Column (Inertsil ODS-3V or Equiv) Chal1->Sol1 Sol2 Solution: Acidic Mobile Phase (pH 3.0 Phosphate Buffer) Chal2->Sol2 Outcome Outcome: Sharp Peak Shape Stable Retention (~5-7 min) Sol1->Outcome Sol2->Outcome

Figure 1: Method Development Logic. Selection of column and buffer pH is driven by the basicity and polarity of the hydrazide moiety.

Experimental Protocol

Reagents and Chemicals[1]
  • Reference Standard: 2-(2-Methoxyphenoxy)acetohydrazide (>98% purity).

  • Solvents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
  • Note: Use fresh Acetonitrile to minimize aldehyde contamination.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Agilent Zorbax Eclipse Plus)End-capping suppresses silanol activity; 250mm length provides capacity for separating synthesis byproducts.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Acidic pH keeps the hydrazide protonated (

), improving peak symmetry.
Mobile Phase B Acetonitrile (ACN)Strong solvent for eluting the lipophilic phenoxy tail.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Column Temp. 30°CControls viscosity and retention time reproducibility.
Detection UV @ 274 nm (Primary), 214 nm (Secondary)274 nm targets the anisole chromophore (specific); 214 nm detects the amide backbone (sensitive).
Injection Vol. 10 µLOptimized for sensitivity without column overload.
Run Time 20 MinutesSufficient to elute late-eluting ester precursors.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.008020Initial Isocratic Hold
2.008020Start Gradient
12.004060Elute Lipophilic Impurities
15.004060Hold
15.108020Return to Initial
20.008020Re-equilibration
Sample Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Accurately weigh 10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

  • Working Solution: Dilute 1.0 mL of Stock Solution to 10 mL with Diluent (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

System Suitability & Validation

Before routine analysis, the system must meet the following acceptance criteria (SST):

ParameterAcceptance CriteriaTypical Result
Retention Time (

)
± 5% of standard~6.5 min
Tailing Factor (

)
NMT 1.51.1 - 1.2
Theoretical Plates (

)
NLT 5000> 8500
Precision (%RSD) NMT 2.0% (n=6)0.4%
Specificity & Degradation Check

Due to the reactivity of the hydrazide, specificity must be confirmed against the ethyl ester precursor (Ethyl 2-(2-methoxyphenoxy)acetate).

  • Precursor

    
    :  Expect elution around 12-14 minutes (significantly more lipophilic).
    
  • Hydrazone Impurities: If "ghost peaks" appear at

    
     ~8-10 min, check solvent quality for aldehydes.
    

Workflow Visualization

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolution (50:50 H2O:ACN) Sample->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Detect UV Detection (274 nm) Inject->Detect Data Data Analysis (Purity %) Detect->Data

Figure 2: Analytical Workflow.[3][4] From sample preparation to data reporting.

Troubleshooting Guide

  • Issue: Peak Tailing (>1.5)

    • Cause: Interaction between the basic terminal amine and residual silanols on the column.

    • Fix: Ensure the buffer pH is ≤ 3.[5]0. Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker if using an older generation column.

  • Issue: Extra Peaks (Doublets)

    • Cause: Condensation with acetone or acetaldehyde if used in glassware cleaning or low-grade solvents.

    • Fix: Use only HPLC-grade solvents; avoid acetone in the final rinse of glassware.

  • Issue: Baseline Drift at 214 nm

    • Cause: UV absorbance of the acetate/formate buffer or impurities in the organic modifier.

    • Fix: Switch to 274 nm (isobestic point for the aromatic ring) where background absorbance is negligible.

References

  • Synthesis and Structural Context: Fun, H. K., et al. (2011). "2-(4-Methoxyphenoxy)acetohydrazide."[6] Acta Crystallographica Section E, 67(Pt 4), o838. (Note: Provides structural data on the para-isomer, serving as a direct analog for the ortho-isomer's physicochemical behavior.)

  • HPLC Methodology for Hydrazides: Suleiman Gwaram, N., et al. (2012).[4] "Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives." Journal of Applied Pharmaceutical Science, 2(10), 027-038.[7] (Note: Details the characterization of similar hydrazone/hydrazide derivatives.)

  • General Stability of Hydrazides: Rao, N., et al. (2022). "New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC." Rasayan Journal of Chemistry, 15(2). (Note: Validates the use of Phosphate buffers for hydrazine-containing moieties.)

Sources

Application Note: Preclinical Evaluation of Novel Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Anti-Inflammatory Protocols

Introduction & Mechanistic Rationale

The development of novel hydrazide derivatives (specifically hydrazide-hydrazones) represents a strategic approach in medicinal chemistry to mitigate the gastrointestinal toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Traditional NSAIDs contain a free carboxylic acid group (-COOH) responsible for direct mucosal irritation. Masking this group as a hydrazide moiety (


) maintains the pharmacophore's ability to bind to the Cyclooxygenase (COX)  active site while significantly improving the safety profile.

To validate these compounds, researchers must utilize a tiered in vivo screening strategy that assesses efficacy across the two primary phases of inflammation:

  • Exudative Phase (Acute): Characterized by vascular permeability and edema (mediated by histamine, kinins, and prostaglandins).

  • Proliferative Phase (Chronic): Characterized by tissue degeneration, fibrosis, and granuloma formation.

This guide outlines the gold-standard protocols for these phases: the Carrageenan-Induced Paw Edema Model and the Cotton Pellet-Induced Granuloma Model .

Mechanistic Pathway & Hydrazide Intervention

The following diagram illustrates the arachidonic acid cascade and the specific intervention point of hydrazide derivatives, which function primarily as COX-1/COX-2 inhibitors.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA catalyzed by PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Hydrazide Hydrazide Inhibitor (Test Compound) Hydrazide->COX Inhibits PGE2 Prostaglandin E2 (Pain, Edema, Fever) PGG2->PGE2 TXA2 Thromboxane A2 PGG2->TXA2

Figure 1: Mechanism of Action. Hydrazide derivatives competitively inhibit COX enzymes, preventing the conversion of Arachidonic Acid into pro-inflammatory Prostaglandins.

Experimental Workflow & Vehicle Selection

Hydrazide derivatives are often lipophilic and poorly soluble in water. Proper vehicle selection is critical to ensure bioavailability without inducing vehicle-related toxicity or inflammation.

Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt in distilled water.

  • Rationale: CMC provides a stable suspension for oral gavage (p.o.) and is physiologically inert in these models, unlike DMSO which can cause local irritation or motor deficits if used in high concentrations.

Experimental Pipeline:

Workflow Compound Novel Hydrazide Synthesis Formulation Vehicle Formulation (0.5% CMC) Compound->Formulation Acute Acute Screen (Carrageenan Edema) Formulation->Acute Chronic Chronic Screen (Cotton Pellet) Acute->Chronic If Active Histo Histopathology (Gastric Safety) Chronic->Histo Safety Check

Figure 2: Screening Workflow. A tiered approach ensures only active compounds move to chronic testing and safety evaluation.

Protocol A: Acute Inflammation (Carrageenan-Induced Paw Edema)[3][4]

This model is biphasic. The early phase (0–2 h) is mediated by histamine and serotonin. The late phase (3–5 h) is mediated by bradykinin and prostaglandins. Hydrazides targeting COX are expected to show maximum efficacy in the late phase.

Materials
  • Animals: Wistar albino rats (150–200 g), n=6 per group.

  • Induction Agent: Lambda-Carrageenan (1% w/v solution in sterile saline).

  • Equipment: Digital Plethysmometer (water displacement).

  • Controls:

    • Negative: Vehicle (0.5% CMC).[2][3]

    • Positive: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg).

Step-by-Step Methodology
  • Fasting: Fast animals for 12 hours prior to the experiment (water ad libitum) to standardize absorption.

  • Baseline Measurement: Mark the right hind paw at the malleolus (ankle joint). Measure the initial paw volume (

    
    ) using the plethysmometer.
    
  • Drug Administration: Administer the test compound (suspended in 0.5% CMC) via oral gavage (p.o.) 1 hour before carrageenan injection.

    • Dose Range: Typically 10, 20, and 50 mg/kg.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.[4]

  • Time-Course Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-injection.
    
  • Safety Check: Observe animals for lethargy or gastric distress.

Data Calculation

Calculate the Percentage Inhibition for each time point:


[5][6]
Protocol B: Chronic Inflammation (Cotton Pellet-Induced Granuloma)

This model assesses the transudative, exudative, and proliferative (granulomatous) components of chronic inflammation.[7]

Materials
  • Implants: Dental cotton rolls cut into 10 mg (±1 mg) pellets. Sterilized by autoclaving at 120°C for 30 min.

  • Anesthesia: Ketamine/Xylazine mix or Isoflurane.

  • Antibiotics: Penicillin/Streptomycin (to prevent post-surgical infection).

Step-by-Step Methodology
  • Preparation: Shave the dorsal region of the rats and disinfect with 70% ethanol.[8]

  • Implantation: Under anesthesia, make a small dorsal incision. Create a subcutaneous tunnel using blunt forceps.[8] Implant one sterile cotton pellet into each axilla (groin region). Sutures are usually not required if the tunnel is sufficient, but the incision can be closed with a single stitch or wound clip.

  • Treatment: Administer the test hydrazide compound (p.o.) once daily for 7 consecutive days .

  • Termination: On Day 8, sacrifice the animals under deep anesthesia.

  • Harvesting: Carefully dissect out the pellets surrounded by granuloma tissue.[6] Remove extraneous fat/tissue.

  • Wet Weight: Weigh the wet granuloma immediately (

    
    ).
    
  • Dry Weight: Dry the pellets in an oven at 60°C for 24 hours (or until constant weight). Weigh the dried pellets (

    
    ).
    
Data Interpretation
  • Granuloma Weight:

    
    .
    
  • Significance: A decrease in dry weight indicates inhibition of fibroblast proliferation and collagen synthesis (proliferative phase).

Data Presentation & Analysis

Quantitative data should be summarized in tabular format to facilitate direct comparison between the test compound and the standard (Indomethacin).

Table 1: Template for Acute Anti-Inflammatory Data (3 Hours Post-Induction)

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL) ± SEM% Inhibition
Control (Vehicle) -0.85 ± 0.04-
Indomethacin 100.32 ± 0.0262.3%
Hydrazide A 200.45 ± 0.0347.0%
Hydrazide B 200.35 ± 0.0558.8%

Statistical Analysis:

  • Data must be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Control group.

  • Significance levels: p < 0.05 and p < 0.01.

Troubleshooting & Optimization
  • Solubility Issues: If the hydrazide precipitates in the stomach, bioavailability will be erratic. Ensure the particle size in the CMC suspension is fine and uniform. Sonicate the suspension before administration.

  • Ulcerogenic Index: Although hydrazides are designed to be safer, you must inspect the stomach of the rats after the chronic study. Count the number of hemorrhagic lesions. A true "success" is a compound with high anti-inflammatory activity but a low ulcer index compared to Indomethacin.

  • Biphasic Response: If your compound shows no activity at 1 hour but high activity at 3 hours, it confirms the mechanism is likely COX/Prostaglandin inhibition rather than anti-histaminic.

References
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Swingle, K. F., & Shideman, F. E. (1972). Phases of the inflammatory response to subcutaneous implantation of a cotton pellet and their modification by certain anti-inflammatory agents. Journal of Pharmacology and Experimental Therapeutics.

  • El Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate.[9]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies.[3] Expert Opinion on Drug Metabolism & Toxicology.

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology.

Sources

Application Note: Cytotoxicity Profiling of 2-(2-Methoxyphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 2-(2-Methoxyphenoxy)acetohydrazide scaffold represents a privileged structure in medicinal chemistry, frequently explored for its anticancer, anti-inflammatory, and antimicrobial properties. The presence of the ortho-methoxy group on the phenoxy ring introduces specific steric and electronic properties that influence lipophilicity and metabolic stability, while the hydrazide linker (


) serves as a hydrogen bond donor/acceptor capable of chelating metal ions or interacting with cysteine proteases and mitochondrial enzymes.

This application note provides a rigorous, field-proven workflow for evaluating the cytotoxic potential of these derivatives. Unlike generic protocols, this guide addresses the specific solubility challenges associated with hydrophobic hydrazide derivatives and outlines a tiered screening approach to distinguish between non-specific necrosis and programmed cell death (apoptosis).

Compound Handling & Solubilization (Critical Expertise)

The Challenge: 2-(2-Methoxyphenoxy)acetohydrazide derivatives often exhibit poor aqueous solubility due to the lipophilic phenoxy core. Improper solubilization leads to micro-precipitation in the cell culture media, causing false positives (crystals piercing cells) or false negatives (compound unavailability).

Protocol:

  • Stock Preparation: Dissolve the neat compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 20–50 mM .

    • Note: Sonicate at 37°C for 5 minutes if turbidity persists. The ortho-methoxy group can increase crystal lattice energy; visual confirmation of complete dissolution is mandatory.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction over long term) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Do not dilute directly from 100% DMSO stock into the cell well.[1]

    • Prepare an intermediate dilution in culture media (e.g., 2x concentration) immediately prior to treatment.

    • Final DMSO Tolerance: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) , as higher levels induce background cytotoxicity and membrane permeabilization.

Primary Screening: MTT Metabolic Activity Assay

The MTT assay is the gold standard for initial high-throughput screening. It relies on the reduction of tetrazolium salt to insoluble formazan by mitochondrial succinate dehydrogenase.[1] Since hydrazide derivatives often target mitochondrial function, this assay is particularly relevant but requires specific washing steps to prevent chemical interference.

Experimental Design
  • Cell Lines:

    • Cancer Models: HCT-116 (Colorectal), HeLa (Cervical), MCF-7 (Breast).

    • Normal Control (Required for Selectivity): HEK-293 (Kidney) or VERO (Epithelial).[1]

  • Controls:

    • Positive: Doxorubicin or Cisplatin (standard anticancer agents).[1]

    • Negative:[1] 0.5% DMSO (Vehicle).[1]

    • Blank: Media only (no cells).[1]

Step-by-Step Protocol
  • Seeding: Seed cells in 96-well flat-bottom plates at 5,000–10,000 cells/well (cell line dependent) in 100 µL complete media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.

  • Treatment:

    • Aspirate old media carefully.[1]

    • Add 100 µL of fresh media containing the test compound at serially diluted concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubate for 48 hours . (24h is often too short for hydrazide-induced apoptotic cascades to manifest).[1]

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization (Critical Step):

    • Carefully aspirate the media without disturbing the crystals.[1]

    • Add 100 µL of DMSO to each well.[1]

    • Shake the plate on an orbital shaker for 15 minutes at room temperature.

  • Measurement: Measure absorbance at 570 nm (reference filter 630 nm) using a microplate reader.

Data Visualization: Workflow

G Synthesis Chemical Synthesis (Hydrazide Formation) Stock Stock Solution (50mM in DMSO) Synthesis->Stock QC Check Treatment Compound Treatment (48h Incubation) Stock->Treatment Serial Dilution Seeding Cell Seeding (96-well Plate) Seeding->Treatment 24h Attachment MTT MTT Addition (Mitochondrial Reduction) Treatment->MTT Metabolic Stress Readout Absorbance (570nm) & IC50 Calculation MTT->Readout Formazan Solubilization

Figure 1: Optimized workflow for high-throughput cytotoxicity screening of hydrophobic hydrazide derivatives.

Secondary Validation: Distinguishing Apoptosis vs. Necrosis

A reduction in MTT signal indicates metabolic arrest or death but does not specify the mechanism. Hydrazides can cause necrotic membrane rupture (toxicity) or programmed cell death (therapeutic potential).[1]

LDH Release Assay (Membrane Integrity)

Lactate Dehydrogenase (LDH) is a cytosolic enzyme released only when the plasma membrane is damaged (necrosis/late apoptosis).[1]

  • Protocol Note: Supernatants from the treated wells (before MTT addition) can be used for this assay.[1]

  • Interpretation: High MTT inhibition + Low LDH release = Early Apoptosis/Cytostasis (Desired).[1] High MTT inhibition + High LDH release = Necrosis (Undesired toxicity).[1]

Selectivity Index (SI) Calculation

To validate the compound as a potential drug candidate, you must calculate the Selectivity Index.



SI ValueClassification
< 1.0 Toxic (Non-selective)
1.0 – 2.0 Moderate Selectivity
> 3.0 Highly Selective (Hit Compound)

Mechanistic Insight: The Mitochondrial Pathway

Phenoxyacetohydrazide derivatives frequently act via the intrinsic mitochondrial pathway.[1] The hydrazide moiety can destabilize the mitochondrial membrane potential (


).[1]

Pathway Compound 2-(2-Methoxyphenoxy) acetohydrazide Mitochondria Mitochondrial Accumulation Compound->Mitochondria Lipophilic Entry ROS ROS Generation (Oxidative Stress) Mitochondria->ROS ETC Inhibition Bax Bax/Bcl-2 Dysregulation ROS->Bax Signaling Caspase Caspase-3/9 Activation Bax->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis Cleavage

Figure 2: Hypothesized mechanism of action.[1][2] The hydrazide motif often triggers ROS-mediated mitochondrial dysfunction.

References

  • Synthesis and Cytotoxicity of Phenoxyacetohydrazide Deriv

    • Source: PubMed / PLOS One[1]

    • Context: Discusses the synthesis of morpholine-substituted phenoxyacetohydrazides and their significant anticancer activity against tumor cell lines.
    • URL:[3]

  • MTT Assay Protocol for Hydrophobic Compounds

    • Source: MDPI (Methods and Protocols)
    • Context: detailed methodology on solubilizing formazan crystals using DMSO for lipophilic drugs, addressing the specific limit
    • URL:

  • Selectivity Index (SI) in Anticancer Screening

    • Source: ResearchGate / Scientific Reports[1]

    • Context: Defines the calculation of SI (IC50 Normal / IC50 Cancer) and establishes the threshold of SI > 3 as a marker for high selectivity.
    • URL:

  • Biological Activities of Hydrazone Deriv

    • Source: SciSpace / Review[1]

    • Context: A comprehensive review of the hydrazide-hydrazone pharmacophore, confirming its role in targeting diverse biological p
    • URL:

Sources

Molecular docking studies of 2-(2-Methoxyphenoxy)acetohydrazide with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Molecular Docking Protocols for Investigating Anti-Inflammatory Potential Targeting Cyclooxygenase-2 (COX-2)[1]

Executive Summary

This application note details the protocol for the molecular docking of 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4). While hydrazide derivatives are pleiotropic scaffolds often investigated for antimicrobial and antioxidant properties, this guide focuses on their high-value potential as non-steroidal anti-inflammatory drugs (NSAIDs) . Specifically, we target the Cyclooxygenase-2 (COX-2) enzyme, a validated therapeutic target for phenoxy-acetohydrazide derivatives.

This guide moves beyond basic "click-and-dock" instructions. It establishes a self-validating workflow using AutoDock Vina, emphasizing the structural nuances of the ortho-methoxy substituent and its impact on binding modes compared to the more common para-isomers.

Molecule Profile & Pharmacophore Analysis

Ligand: 2-(2-Methoxyphenoxy)acetohydrazide Chemical Formula: C


H

N

O

[2][3]
Structural Significance

The molecule consists of three distinct pharmacophoric regions critical for docking:

  • Phenoxy Head Group: Provides hydrophobic bulk for the active site channel. The ortho-methoxy group introduces steric constraints absent in para-analogs, potentially enhancing selectivity.

  • Ether Linkage (-O-CH2-): A flexible hinge allowing the molecule to adopt a "V-shape" conformation often required for COX binding.

  • Acetohydrazide Tail (-CONHNH2): A rich source of Hydrogen Bond Donors (HBD) and Acceptors (HBA), crucial for interacting with the polar "gatekeeper" residues (Arg120, Glu524) in the COX active site.

Experimental Protocol: Step-by-Step

Phase 1: Ligand Preparation (The "Garbage In, Garbage Out" Filter)

Objective: Generate a biologically relevant 3D conformer with accurate partial charges.

  • 2D to 3D Conversion:

    • Draw the 2D structure of the ortho-isomer.

    • Critical Step: Do not rely on standard force fields (MMFF94) alone. Hydrazides exhibit electronic delocalization across the O=C-N-N axis.

    • Recommendation: Perform a geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G* level (using Gaussian or ORCA) to correct the N-N bond length (target ~1.41 Å).

  • Charge Assignment:

    • Compute Gasteiger partial charges .

    • Merge non-polar hydrogens. This is vital for AutoDock Vina’s scoring function.

    • Rotatable Bonds: Define the ether linkage and the hydrazide tail as rotatable (Active Torsions). Keep the amide bond rigid due to resonance.

Phase 2: Protein Target Preparation

Target: Cyclooxygenase-2 (COX-2) PDB Selection:5KIR (Crystal Structure of COX-2 with Celecoxib). Rationale: 5KIR is a high-resolution structure (2.7 Å) bound to a selective inhibitor, providing an "open" pocket conformation suitable for selective ligands.

  • Cleaning:

    • Remove water molecules (unless bridging is suspected, but for COX-2, dry docking is standard).

    • Remove co-factors (Heme group should generally be retained as it forms part of the active site wall, but treated as a rigid part of the receptor).

    • Remove Chain B: COX-2 is a homodimer. Docking into Chain A is sufficient for kinetic evaluation.

  • Protonation:

    • Add polar hydrogens.

    • Histidine Check: Ensure His90 is protonated correctly to interact with the heme iron.

Phase 3: The Self-Validating System (Redocking)

Rule: You cannot proceed to the test ligand until the protocol reproduces the crystallographic pose of the reference ligand (Celecoxib).

  • Extract Celecoxib: Save the bound ligand from 5KIR as reference.pdb.

  • Grid Box Generation:

    • Center: On the centroid of Celecoxib.

    • Dimensions:

      
       Å (sufficient to cover the hydrophobic channel and the side pocket).
      
  • Run Docking: Dock Celecoxib back into the protein.

  • Validation Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and reference.pdb.

    • Pass: RMSD

      
       Å.
      
    • Fail: RMSD

      
       Å (Adjust grid center or exhaustiveness).
      
Phase 4: Docking the Target Hydrazide
  • Configuration:

    • Software: AutoDock Vina (via PyRx or CLI).

    • Exhaustiveness: Set to 32 (Standard is 8; higher is needed for the flexible hydrazide tail).

    • Num Modes: 9.

  • Execution: Run the docking simulation using the validated grid coordinates.

Visualized Workflows (Graphviz)

Workflow A: The Docking Pipeline

This diagram illustrates the linear progression of the experiment.

DockingPipeline Start Start: 2-(2-Methoxyphenoxy)acetohydrazide LigandPrep Ligand Prep (DFT Optimization + Gasteiger Charges) Start->LigandPrep GridGen Grid Generation (Center: Active Site) LigandPrep->GridGen ProteinPrep Protein Prep (PDB: 5KIR) (Remove Waters, Add Hydrogens) ProteinPrep->GridGen Docking AutoDock Vina Simulation (Exhaustiveness = 32) GridGen->Docking Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Analysis

Caption: Figure 1. Standardized computational workflow for evaluating hydrazide derivatives against protein targets.

Workflow B: The Validation Loop

This diagram illustrates the "Go/No-Go" decision process ensuring scientific integrity.

ValidationLoop RefLigand Extract Reference (Celecoxib from 5KIR) Redock Redock Reference (AutoDock Vina) RefLigand->Redock CalcRMSD Calculate RMSD (Docked vs Crystal) Redock->CalcRMSD Decision RMSD < 2.0 Å? CalcRMSD->Decision Proceed Proceed to Test Ligand Decision->Proceed Yes Fail FAIL: Adjust Grid/Params Decision->Fail No Fail->Redock Retry

Caption: Figure 2. The RMSD validation loop.[4][5][6][7][8][9] This step is mandatory before docking the test compound.

Data Analysis & Interpretation

Upon completion, analyze the top 3 poses.[10] Do not rely solely on Binding Affinity (kcal/mol). Look for specific interactions that define COX-2 inhibition.[1]

Key Interaction Check-List
ResidueInteraction TypeSignificance
Arg120 Hydrogen Bond"Gatekeeper" residue; anchors the hydrazide tail.
Tyr355 Hydrogen BondStabilizes the ligand entrance.
Val523 HydrophobicCritical for Selectivity. Small Val523 (vs Ile523 in COX-1) opens a side pocket.[11]
Ser530 H-Bond / StericSite of Aspirin acetylation; proximity indicates efficacy.
Expected Results

For 2-(2-Methoxyphenoxy)acetohydrazide:

  • Binding Affinity: Expected range -7.5 to -8.5 kcal/mol .

  • Binding Mode: The phenoxy ring should occupy the hydrophobic channel. The ortho-methoxy group may orient away from Val523 to avoid steric clash, or if the pocket allows, fit snugly into the selectivity pocket.

  • Hydrazide Moiety: Should form H-bonds with Arg120 or Glu524.

References

  • Alqahtani, Y. S., et al. (2022).[12] "Synthesis, Molecular Docking of New N-(2-(4-(1h-Pyrrol-1-yl)Phenoxy)-N'-(2-(Substituted Phenoxy)Acetyl)Acetohydrazides Derivatives as Antibacterial and Antitubercular Analogs." Indian Journal of Heterocyclic Chemistry.

  • Desai, N. C., et al. (2022). "Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme." ResearchGate.

  • Slavica, P. S., et al. (2019). "Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives." Molecules (MDPI).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • PubChem. (n.d.). "2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3."[2][3] National Library of Medicine.

Sources

Structure-activity relationship (SAR) studies of 2-(2-Methoxyphenoxy)acetohydrazide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Guaiacol-Hydrazide Privilege

The 2-(2-methoxyphenoxy)acetohydrazide scaffold represents a "privileged structure" in medicinal chemistry. Derived from guaiacol (2-methoxyphenol), this moiety combines the lipophilic, electron-rich properties of the guaiacol ring with the versatile hydrogen-bonding capacity of the hydrazide linker.

This Application Note provides a technical roadmap for researchers developing analogs of this scaffold. We focus on the hydrazone (Schiff base) derivatization pathway, which is the primary method for optimizing biological activity—specifically for antimicrobial and anti-inflammatory (COX-inhibition) targets.

Key Mechanistic Advantages
  • The 2-Methoxy Effect: Unlike unsubstituted phenoxy analogs, the ortho-methoxy group provides steric bulk and an additional hydrogen-bond acceptor site, often improving selectivity in enzyme active sites (e.g., COX-2).

  • The Hydrazide Linker: Acts as a "hinge" region (

    
    ). It is stable enough for oral bioavailability but reactive enough to form hydrazones, which lock the molecule into a bioactive conformation.
    

Chemical Synthesis Protocol

Objective: Synthesize the core 2-(2-methoxyphenoxy)acetohydrazide and generate a library of hydrazone analogs.

Phase A: Synthesis of the Core Hydrazide

Reaction Logic: Nucleophilic substitution followed by hydrazinolysis.

Reagents
  • Guaiacol (2-methoxyphenol)

  • Ethyl chloroacetate

  • Anhydrous Potassium Carbonate (

    
    )
    
  • Hydrazine Hydrate (80% or 99%)

  • Solvents: Acetone (dry), Ethanol (absolute)

Step-by-Step Protocol
  • Esterification:

    • Dissolve Guaiacol (0.1 mol) in anhydrous acetone (100 mL).

    • Add anhydrous

      
       (0.15 mol) to act as the base scavenger.
      
    • Add Ethyl chloroacetate (0.11 mol) dropwise.

    • Reflux for 6–8 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

    • Workup: Filter off inorganic salts while hot. Evaporate solvent. The resulting oil (Ethyl 2-(2-methoxyphenoxy)acetate) usually solidifies upon cooling. Recrystallize from ethanol if necessary.

  • Hydrazide Formation:

    • Dissolve the ester (0.05 mol) in absolute ethanol (50 mL).

    • Add Hydrazine Hydrate (0.1 mol) slowly (Exothermic reaction—handle with care).

    • Reflux for 4–6 hours.

    • Observation: A solid precipitate usually forms upon cooling.

    • Workup: Pour into ice-cold water. Filter the solid 2-(2-methoxyphenoxy)acetohydrazide.

    • Validation: Melting point should be distinct (approx. 85-88°C, verify with literature). IR spectrum must show

      
       doublets around 3300 cm
      
      
      
      and Carbonyl (
      
      
      ) at 1660-1680 cm
      
      
      .
Phase B: Library Generation (Schiff Base Derivatization)

Reaction Logic: Condensation of the primary amine of the hydrazide with aromatic aldehydes to form the azomethine (


) linkage.
Protocol
  • Dissolve 2-(2-methoxyphenoxy)acetohydrazide (0.01 mol) in Ethanol (20 mL).

  • Add the appropriate substituted Benzaldehyde (0.01 mol) (see SAR section for selection).

  • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux for 2–4 hours.

  • Isolation: Cool to room temperature. The hydrazone typically precipitates. Filter, wash with cold ethanol, and recrystallize.

Workflow Visualization

The following diagram illustrates the synthetic pathway and the critical decision points for SAR optimization.

SynthesisWorkflow Guaiacol Guaiacol (Start) Ester Intermediate Ester (Lipophilic) Guaiacol->Ester + Ethyl chloroacetate K2CO3, Reflux Hydrazide Core Hydrazide (Nucleophilic Scaffold) Ester->Hydrazide + Hydrazine Hydrate Ethanol, Reflux SchiffBase Target Hydrazone (Bioactive) Hydrazide->SchiffBase Condensation Aldehyde Substituted Aldehydes Aldehyde->SchiffBase + Cat. AcOH

Figure 1: Synthetic workflow from Guaiacol to Bioactive Hydrazone Library.[1][2][3][4]

Structure-Activity Relationship (SAR) Analysis

Context: The biological activity of these analogs is heavily dependent on the electronic environment of the Hydrazone Phenyl Ring (Ring B) .

The SAR Logic Map

The molecule is divided into three zones:

  • Zone A (Guaiacol Core): The 2-OMe group is essential for specific binding pockets (e.g., hydrophobic channels in COX enzymes). Removing this often lowers potency.

  • Zone B (Linker): The acetohydrazide chain length is optimal. Lengthening (propionic) or shortening usually reduces activity due to flexibility issues.

  • Zone C (Terminal Aryl Ring): The site of modification.

Quantitative SAR Trends (Data Summary)

The table below summarizes the general trends observed in literature for Antimicrobial (MIC against S. aureus) and Anti-inflammatory activity for this specific scaffold class.

Substituent (Ring C)Electronic EffectLipophilicity (

)
Antimicrobial PotencyAnti-inflammatory Potency
-H (Unsubstituted)NeutralModerateLow (+)Moderate (++)
-NO

(Para)
Strong EWGHighVery High (++++) High (+++)
-Cl / -F (Para)Weak EWGHighHigh (+++)Very High (++++)
-OH (Para)Strong EDGLowModerate (++)Low (+)
-OCH

(Para)
EDGModerateLow (+)Moderate (++)

Interpretation:

  • Electron Withdrawing Groups (EWG): Substituents like Nitro (

    
    ) and Halogens (
    
    
    
    ) significantly enhance antimicrobial activity. This is attributed to increased lipophilicity (facilitating cell wall penetration) and electronic effects that may stabilize the drug-receptor complex.
  • Electron Donating Groups (EDG): Groups like

    
     often reduce antimicrobial potency but may enhance antioxidant  activity due to radical scavenging capability.
    

SAR Decision Logic

Use this logic tree to select the next set of analogs based on your primary assay results.

SAR_Logic Start Primary Screen Result (Hydrazone Analog) HighPotency High Potency (MIC < 10 µg/mL) Start->HighPotency LowPotency Low Potency (MIC > 50 µg/mL) Start->LowPotency Action1 Retain Ring C Substituent Optimize Position (Ortho/Meta) HighPotency->Action1 Fine Tuning Action2 Check Lipophilicity (LogP) Is it too low? LowPotency->Action2 Diagnosis Action3 Add Halogens (Cl, F) to Ring C Action2->Action3 Yes (Too Polar) Action4 Check Steric Clash Try smaller groups Action2->Action4 No ( steric issue?)

Figure 2: SAR optimization logic for refining hydrazone candidates.

Biological Assay Protocol: Antimicrobial Screening

Method: Agar Well Diffusion & Minimum Inhibitory Concentration (MIC). Rationale: This is the standard "gatekeeper" assay for phenoxyacetohydrazides.

Protocol Steps
  • Preparation: Prepare stock solutions of synthesized analogs (1 mg/mL) in DMSO.

  • Media: Use Mueller-Hinton Agar (MHA) for bacteria (S. aureus, E. coli) and Sabouraud Dextrose Agar for fungi.

  • Inoculation: Standardize inoculum to 0.5 McFarland turbidity (

    
     CFU/mL). Swab the agar surface uniformly.
    
  • Application: Punch 6mm wells using a sterile cork borer. Add 50–100 µL of the test compound solution into the wells.

    • Control: DMSO (Negative), Ciprofloxacin/Fluconazole (Positive).

  • Incubation: Incubate at 37°C for 24 hours (Bacteria) or 25°C for 48 hours (Fungi).

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in mm.

  • MIC Determination: For active compounds (ZOI > 12mm), perform serial dilutions in nutrient broth to find the lowest concentration inhibiting visible growth.

References

  • Synthesis and Anti-inflammatory Activity: Almasirad, A., et al. "Synthesis of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides as anti-inflammatory agents."[5] Iranian Journal of Pharmaceutical Research.

  • Antimicrobial & Antioxidant Potentials: Ajibade, P. A., et al. "Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base." ResearchGate.

  • Hydrazone Pharmacophore Review: Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

  • Enzyme Inhibition (Glucuronidase): Khan, K. M., et al. "Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors." Molecules.

  • General Hydrazone Biological Profile: Rollas, S., & Küçükgüzel, Ş.[2][6] G. "Biological activities of hydrazone derivatives."[3][7][8][9][10] Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Methoxyphenoxy)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Hydrazinolysis of Guaiacol Derivatives Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary & Diagnostic Workflow

User Issue: Low yield during the conversion of ethyl 2-(2-methoxyphenoxy)acetate to 2-(2-methoxyphenoxy)acetohydrazide.

Technical Assessment: The synthesis of 2-(2-methoxyphenoxy)acetohydrazide is a classic nucleophilic acyl substitution.[1] While literature yields often exceed 85%, "low yield" in this specific protocol is typically caused by three distinct failure modes:

  • Competitive Dimerization: Formation of the symmetrical N,N'-diacylhydrazine due to insufficient hydrazine excess.

  • Solubility Losses: The product is amphiphilic (possessing both the polar hydrazide and lipophilic methoxyphenoxy groups), leading to retention in the mother liquor during recrystallization.

  • Precursor Contamination: Unreacted guaiacol (2-methoxyphenol) in the ester intermediate inhibits crystallization.[1]

Diagnostic Logic Tree

Before altering parameters, identify your specific failure mode using the logic below.

TroubleshootingLogic Start Start: Low Yield Observed CheckTLC Step 1: Check TLC of Crude Reaction Start->CheckTLC Result1 Starting Material (Ester) Persists CheckTLC->Result1 Result2 New Spot (Product) Formed But No Precipitate CheckTLC->Result2 Result3 Multiple New Spots (Oily/Sticky) CheckTLC->Result3 Sol1 Issue: Incomplete Reaction Fix: Increase Temp/Time or Check Hydrazine Quality Result1->Sol1 Sol2 Issue: Solubility Loss Fix: Concentrate Solvent or Add Anti-solvent (Ether/Hexane) Result2->Sol2 Sol3 Issue: Dimerization or Impure Ester Fix: Increase Hydrazine Eq. or Purify Precursor Result3->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Phase 1: Precursor Quality (The Silent Killer)[1]

Q: My reaction mixture turns dark/oily and won't crystallize. Is my hydrazine bad?

A: While hydrazine degradation is possible, the most common cause of "oily" products in this synthesis is impure starting ester .

The precursor, ethyl 2-(2-methoxyphenoxy)acetate, is synthesized via Williamson ether synthesis (Guaiacol + Ethyl chloroacetate).[1] If this step is not purified, residual guaiacol (phenol) remains.[1]

  • The Mechanism of Failure: Phenols are weak acids. They can protonate hydrazine (forming hydrazinium salts) or simply act as a solvent impurity that prevents the hydrazide product from forming a crystal lattice.[1]

  • Validation: Run a 1H NMR on your starting ester.[1] Look for the phenolic -OH proton (broad singlet >5.0 ppm) or aromatic signals distinct from the product.[1]

  • Protocol Fix: Ensure the ester is washed with dilute NaOH (to remove unreacted guaiacol) and distilled or recrystallized before reacting with hydrazine.[1]

Phase 2: Reaction Optimization (Hydrazinolysis)

Q: I am using a 1:1 molar ratio of ester to hydrazine. Why is my yield <50%?

A: A 1:1 ratio is chemically insufficient for high yields due to competitive dimerization .[1]

As the reaction proceeds, the newly formed hydrazide product becomes a nucleophile itself. It can attack a remaining ester molecule to form a symmetrical dimer (N,N'-bis[2-(2-methoxyphenoxy)acetyl]hydrazine), which is an insoluble byproduct often mistaken for the product or lost in filtration.[1]

Recommended Stoichiometry Table:

ParameterStandard ProtocolOptimized Protocol Reason for Change
Hydrazine Hydrate 1.0 - 1.2 equiv.3.0 - 5.0 equiv. Drives equilibrium to product; suppresses dimer formation.[2]
Solvent Ethanol (95%)Absolute Ethanol Water promotes ester hydrolysis back to the acid (dead end).[1][2]
Temperature Room TempReflux (78°C) Overcomes activation energy; hydrazinolysis of phenoxy esters is sterically slower than simple alkyl esters.[1][2]
Time 2 Hours4-6 Hours Ensures full conversion of the ester.[1][2]

Key Insight: Hydrazine hydrate is cheap.[1] Using a large excess (3-5 equivalents) ensures that every ester molecule encounters a hydrazine molecule before it encounters a hydrazide product molecule.[1]

Phase 3: Workup & Isolation (Physical Yield Loss)

Q: TLC shows full conversion, but I get very little solid after cooling. Where is my product?

A: 2-(2-Methoxyphenoxy)acetohydrazide has an amphiphilic structure.[1] The "phenoxy" tail adds lipophilicity, while the hydrazide head is polar. This makes it surprisingly soluble in ethanol, even when cold.

Troubleshooting Protocol:

  • Concentration: Do not filter directly from the reaction volume. Evaporate the ethanol to 20-30% of its original volume using a rotary evaporator.

  • The "Crash" Method:

    • Cool the concentrated residue to 0-4°C.

    • If no solid forms, add cold Diethyl Ether or Hexane dropwise with vigorous stirring.[1] These non-polar solvents reduce the solubility of the polar hydrazide, forcing it out of solution.

  • Water Wash Caution: Unlike simple inorganic salts, this hydrazide can dissolve in water.[1] Do not pour the reaction mixture into large volumes of water unless you plan to extract it back out with Ethyl Acetate.

Mechanistic Visualization

Understanding the competition between the desired pathway and the side reaction is critical for troubleshooting.

ReactionMechanism Ester Ethyl 2-(2-methoxyphenoxy)acetate (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate + NH2NH2 SideReaction Side Reaction: Attack by Product Ester->SideReaction Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product Target Hydrazide (Yield) Intermediate->Product - EtOH Product->SideReaction Acts as Nucleophile (If Hydrazine Low) Dimer Symmetrical Dimer (Impurity/Yield Loss) SideReaction->Dimer Dimerization

Figure 2: Kinetic competition between product formation and dimerization.[1] High hydrazine concentration blocks the path to 'Side Reaction'.

Validated Analytical Markers

Verify your product identity and purity using these markers. If these are absent, your yield calculation is invalid.

  • TLC: Silica gel, Mobile Phase: Methanol/Chloroform (1:9).[1]

    • Ester (Starting Material): High R_f (~0.8).[1]

    • Hydrazide (Product): Mid/Low R_f (~0.4-0.[1]5) due to H-bonding capability.[1]

    • Visualization: UV lamp (254 nm) or Iodine chamber.[1]

  • IR Spectroscopy:

    • Look for the doublet at 3300–3200 cm⁻¹ (NH stretching of -NHNH₂).[1]

    • Carbonyl stretch (C=O) shifts from ~1735 cm⁻¹ (ester) to ~1660–1680 cm⁻¹ (amide I band of hydrazide).[1]

  • Melting Point:

    • Typically sharp.[1] If the range is broad (>2°C), recrystallize from Ethanol/Water.[1]

References

  • Synthesis of Phenoxyacetohydrazides: Navidpour, L., Shafaroodi, H., Abdi, K., Amini, M., Ghahremani, M. H., Dehpour, A. R., & Shafiee, A. (2006).[1] Design, synthesis, and biological evaluation of substituted 3-alkylthio-4-quinolyl-1,2,4-triazoles as anticonvulsant agents. Bioorganic & Medicinal Chemistry, 14(8), 2507–2517.[1] (Validates the standard reflux conditions and stoichiometry for phenoxy-linked hydrazides).

  • Hydrazinolysis Mechanism & Side Reactions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience. (Authoritative grounding for nucleophilic acyl substitution and competitive dimerization).[1]

  • Crystallographic Data & Structural Properties: Fun, H. K., Hemamalini, M., & Patil, P. S. (2010).[1] 2-(2-Methoxyphenoxy)acetohydrazide.[1][3][4] Acta Crystallographica Section E, E66, o2534.[1] (Provides definitive structural confirmation and solvent interaction data for the specific target molecule).

Sources

Optimizing reaction conditions for hydrazide synthesis from esters

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-HYD-045 | Version: 2.1 | Last Updated: 2026-01-28

Core Directive: The "Golden Path" Protocols

As a Senior Application Scientist, I have curated two distinct protocols. Method A is the industry standard for scalability and robustness. Method B is the optimized "Green/High-Throughput" route using microwave irradiation, ideal for sterically hindered substrates or rapid library synthesis.

Method A: Classical Thermal Hydrazinolysis (Robust & Scalable)

Best for: Gram-to-kilogram scale, temperature-stable substrates.

VariableSpecificationRationale
Stoichiometry 1.0 equiv Ester : 3.0–5.0 equiv Hydrazine Hydrate (80% or 64% aq.)Critical: High hydrazine excess drives the equilibrium forward and statistically prevents the formation of the symmetrical diacylhydrazine impurity (R-CO-NH-NH-CO-R).
Solvent Ethanol (Absolute) or MethanolPolar protic solvents stabilize the zwitterionic tetrahedral intermediate. Ethanol is preferred for its slightly higher boiling point (78°C).
Concentration 0.5 M – 1.0 M (w.r.t Ester)High concentration favors bimolecular kinetics (

) but increases the risk of precipitation before completion.
Temperature Reflux (

)
Required to overcome the activation energy barrier, especially for non-activated alkyl esters.
Time 4 – 12 HoursMonitor via TLC/LC-MS. Disappearance of ester indicates completion.[1]

Step-by-Step Workflow:

  • Dissolve ester (1.0 equiv) in Ethanol (3-5 volumes).

  • Add Hydrazine Hydrate (3.0–5.0 equiv) dropwise at room temperature (RT). Note: Exothermic.

  • Heat to reflux.[1][2][3]

  • Monitoring: Check at 2 hours. If conversion <50%, consider adding a Lewis Acid catalyst (e.g., 5 mol%

    
    ) or switching to n-Butanol (Reflux 
    
    
    
    ).
  • Work-up: Cool to 0°C. In 80% of cases, the hydrazide precipitates. Filter and wash with cold EtOH. If no precipitate, concentrate in vacuo.

Method B: Microwave-Assisted Synthesis (High-Speed/Steric)

Best for: Sterically hindered esters, library generation, "Green" chemistry.

  • Reagents: Ester (1.0 equiv), Hydrazine Hydrate (2.0 equiv).[2]

  • Solvent: Solvent-free (neat) or minimal EtOH.

  • Conditions: 300W,

    
    , 5–15 minutes.
    
  • Advantage: Rapid volumetric heating overcomes steric hindrance (e.g., ortho-substituted benzoates) that fails under standard reflux [1, 2].

Troubleshooting Matrix

Symptom: The reaction failed or produced impurities. Diagnosis required.

SymptomProbable CauseCorrective Action
Impurity: Symmetrical Dimer (Diacylhydrazine) Stoichiometry Error: Hydrazine concentration was too low. The product hydrazide (

) competed with hydrazine for the remaining ester.
1. Increase Hydrazine to 5–10 equivalents.2. Reverse Addition: Add the ester solution slowly into the refluxing hydrazine solution.
Low Conversion (<50%) Thermodynamic Equilibrium: The reaction is reversible. The leaving group (alcohol) is inhibiting the forward reaction.1. Distill off the alcohol/solvent during the reaction (Reactive Distillation) to shift equilibrium (Le Chatelier’s Principle) [3].2. Switch to a higher boiling solvent (n-Butanol, Dioxane).
No Reaction (Starting Material Recovered) Steric/Electronic Deactivation: Substrate is an electron-rich aromatic ester or sterically bulky (e.g., tert-butyl ester).1. Use Method B (Microwave) at 120°C.2. Add catalyst: 0.5 equiv NaOMe or catalytic KCN (caution required).
Product is an Oil/Gum Solvation/Impurities: Residual hydrazine hydrate or water is preventing crystallization.1. Azeotrope with toluene to remove water.2. Triturate with cold diethyl ether or hexanes to induce crystallization.

Technical Deep Dive (FAQs)

Q1: Why is the "Dimer" (Diacylhydrazine) forming, and how do I stop it?

Technical Insight: The reaction proceeds in two competitive steps.[3]

  • 
     (Desired, 
    
    
    
    )
  • 
     (Undesired Dimer, 
    
    
    
    )

The hydrazide product (


) is still a nucleophile. If the concentration of free hydrazine (

) drops, the ester will react with the product. Solution: Maintain a high

ratio throughout the reaction. Reverse addition (adding ester to hydrazine) ensures the ester always encounters a vast excess of hydrazine.
Q2: My ester is sensitive to hydrolysis. Can I use anhydrous hydrazine?

Yes. Hydrazine hydrate is essentially hydrazine + water. If your ester is prone to hydrolysis (forming the carboxylic acid instead of the hydrazide), you must use Anhydrous Hydrazine (1.0 M in THF or MeOH). Warning: Anhydrous hydrazine is significantly more unstable and explosive than the hydrate. Handle under


 atmosphere behind a blast shield.
Q3: How do I remove excess Hydrazine Hydrate?

Hydrazine is toxic and a reducing agent. Do not just rotovap it into the pump.

  • Chemical Quench: Treat the filtrate with dilute hypochlorite (bleach) to oxidize hydrazine to

    
     before disposal.
    
  • Removal: Co-evaporate with toluene or isopropanol. The hydrazine forms an azeotrope and is removed more efficiently than by direct vacuum distillation.

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Pathway

Description: Nucleophilic acyl substitution mechanism showing the tetrahedral intermediate and the competitive dimer formation pathway.

ReactionMechanism Ester Ester (R-CO-OR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Dimer Impurity: Diacylhydrazine (R-CO-NH-NH-CO-R) Ester->Dimer Hydrazine Hydrazine (H2N-NH2) Hydrazine->Tetrahedral Hydrazide Product: Hydrazide (R-CO-NH-NH2) Tetrahedral->Hydrazide - R'OH (Elimination) Hydrazide->Dimer Attacks Ester (Low Hydrazine Conc.)

Diagram 2: Troubleshooting Decision Tree

Description: Logic flow for optimizing reaction conditions based on yield and physical state.

Troubleshooting Start Reaction Outcome? LowYield Yield < 50% Start->LowYield Impurity Impurity Found Start->Impurity CheckSterics Sterically Hindered? LowYield->CheckSterics Microwave Use Microwave (120°C, 10 min) CheckSterics->Microwave Yes RefluxButanol Reflux in n-Butanol (Higher Temp) CheckSterics->RefluxButanol No (Equilibrium Issue) IsDimer Is it Dimer? Impurity->IsDimer IncreaseEquiv Increase Hydrazine (5-10eq) Reverse Addition IsDimer->IncreaseEquiv Yes

References

  • Microwave-Assisted Synthesis: Mohamad, S. A. A., et al. (2022).[2][4] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus." Journal of Applied Pharmaceutical Research.

  • Solvent-Free Protocols: "Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids." Molecules (2011).[5]

  • Process Optimization: "Preparation method of hydrazide compound." Google Patents CN103408454A.

  • General Reactivity: "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 2-(2-Methoxyphenoxy)acetohydrazide

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Purity Optimization & Troubleshooting for Phenoxyacetohydrazide Derivatives[1]

Diagnostic & Decision Matrix

Before attempting random purification steps, characterize your crude material.[1][2] Use this logic flow to determine the correct purification strategy based on the physical state and impurity profile of your crude 2-(2-methoxyphenoxy)acetohydrazide.

PurificationLogicStartCrude Product StateState_OilOily / Sticky SolidStart->State_OilViscousState_SolidCrystalline SolidStart->State_SolidPrecipitateCheck_TLCCheck TLC(Mobile Phase: 5% MeOH/DCM)State_Oil->Check_TLCState_Solid->Check_TLCImpurity_EsterImpurity: Unreacted Ester(High Rf)Check_TLC->Impurity_EsterSpot > 0.7 RfImpurity_DimerImpurity: Dihydrazide Dimer(Baseline/Insoluble)Check_TLC->Impurity_DimerSpot at OriginAction_TriturationProtocol A: Trituration(Cold Ether/Hexane)Impurity_Ester->Action_TriturationRemove LipophilicsAction_HotFilterProtocol C: Hot Filtration(Remove Dimer)Impurity_Dimer->Action_HotFilterRemove InsolublesAction_RecrystProtocol B: Recrystallization(EtOH or EtOH/H2O)Action_Trituration->Action_RecrystFinal PolishAction_HotFilter->Action_RecrystYield Crystals

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude physical properties and TLC analysis.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers synthesizing phenoxyacetohydrazides.

Q1: My product remains a yellow/orange oil and refuses to solidify. How do I induce crystallization?

Diagnosis: This is typically caused by solvent entrapment or the presence of unreacted starting material (Ethyl 2-(2-methoxyphenoxy)acetate).[1] The ester precursor is an oil; even small amounts can prevent the crystal lattice of the hydrazide from forming (the "solubility product" principle).

Technical Fix:

  • Trituration: Do not attempt to recrystallize immediately.[1] Add diethyl ether or a 1:1 mixture of diethyl ether/hexane to the oil.

  • Sonication: Sonicate the flask for 10–15 minutes. The non-polar solvent will dissolve the unreacted ester (impurity) while the polar hydrazide (product) should crash out as a white solid.

  • Filtration: Filter the solid rapidly.

  • Explanation: The hydrazide functionality (

    
    ) is significantly more polar than the ester.[1] By using a non-polar solvent, you selectively extract the impurity.
    
Q2: The melting point is 20°C higher than expected, and the solid is difficult to dissolve in boiling ethanol.

Diagnosis: You have likely formed the symmetrical dihydrazide dimer (N,N'-bis(2-(2-methoxyphenoxy)acetyl)hydrazine).[1]

  • Mechanism: If hydrazine is the limiting reagent or added too slowly at high heat, the newly formed hydrazide product competes with hydrazine to attack the remaining ester.

  • Reaction:

    
     (Dimer)
    

Technical Fix:

  • Prevention (Crucial): Always use a significant excess of hydrazine hydrate (at least 2.5 to 3 equivalents) and add the ester to the hydrazine solution, not vice versa.

  • Remediation: The dimer is much less soluble in ethanol than the target mono-hydrazide.[1]

    • Dissolve your crude in boiling ethanol.[1][3]

    • Perform a hot filtration through a pre-warmed funnel.[1] The insoluble material on the filter paper is the dimer.

    • Cool the filtrate to crystallize your target product.[3][4][5]

Q3: The product has a pink or reddish hue. Is it usable?

Diagnosis: This indicates oxidative degradation .[1] Hydrazides are reducing agents and are susceptible to air oxidation, often catalyzed by trace metals, forming azo compounds or radical species.[1] Phenolic ethers (like the guaiacol moiety) are also prone to oxidation.[1]

Technical Fix:

  • Assessment: If the color is faint, a recrystallization with activated charcoal (carbon) is effective.[1]

  • Protocol:

    • Dissolve crude in boiling ethanol.

    • Add 1-2% w/w activated charcoal.[1]

    • Reflux for 5 minutes.

    • Filter hot through Celite/diatomaceous earth.[1]

    • Recrystallize the filtrate.[1][6]

  • Storage: Store the purified product under nitrogen/argon in the dark at -20°C.

Optimized Experimental Protocols

Protocol A: Recrystallization (The Gold Standard)

Recrystallization from ethanol is the most effective method for this class of compounds [1].

Reagents:

  • Crude 2-(2-methoxyphenoxy)acetohydrazide[1]

  • Absolute Ethanol (99%)[1]

  • Optional: Distilled Water[1]

Step-by-Step:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of absolute ethanol.

  • Heating: Heat to reflux (boiling) with stirring.

    • Checkpoint: If the solid does not dissolve, add ethanol in 1 mL increments.[2] If a significant amount of solid remains insoluble after 15 mL, perform a hot filtration (impurities are likely inorganic salts or dimers).[1]

  • Saturation: Once dissolved, remove from heat. If the solution is very dilute, boil off excess solvent until the volume is reduced by 20%.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel to insulate). Rapid cooling traps impurities.[1]

  • Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour.

  • Collection: Filter the white needles via vacuum filtration. Wash the cake once with 2 mL of ice-cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Synthesis Optimization (Prevention)

To avoid purification headaches, optimize the reaction conditions to minimize dimer formation [2].

ReactionPathwayEsterEster PrecursorIntermediateTetrahedralIntermediateEster->IntermediateHydrazineHydrazine Hydrate(3.0 Equivalents)Hydrazine->IntermediateProductTarget Hydrazide(Major)Intermediate->ProductPath A: High Hydrazine Conc.DimerDimer Impurity(Side Product)Intermediate->DimerPath B: Low Hydrazine Conc.(Product attacks Ester)

Figure 2: Kinetic pathway showing how high hydrazine concentration favors the target product over the dimer.[1]

Key Parameters:

  • Stoichiometry: 1.0 eq Ester : 3.0 eq Hydrazine Hydrate.[1]

  • Temperature: Reflux (78°C in EtOH).[1][7]

  • Time: 3–5 hours. Monitor via TLC.

Analytical Validation Data

After purification, validate your material against these criteria.

ParameterSpecificationMethod
Appearance White to off-white crystalline needlesVisual
Melting Point Note: Establish baseline.[1] Typical range 100–120°C for this class.[1] Sharp range (< 2°C) indicates purity.[1]Capillary MP
HPLC Purity > 98.0% (Area %)C18 Column, H2O/MeCN gradient
1H NMR

9.3 (s, 1H, -NH), 4.5 (s, 2H, -OCH2-), 4.2 (s, 2H, -NH2)
DMSO-d6 solvent

Note on NMR: The disappearance of the ethyl quartet/triplet (from the ester starting material) is the primary indicator of reaction completion.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General techniques for hydrazide recrystallization and solubility).

  • Narayana, B., et al. (2005).[1] Synthesis and Antimicrobial Activity of Some New 2-(2-Methoxyphenoxy)acetohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry. (Specific synthesis context for methoxy-substituted phenoxyacetohydrazides).

  • BenchChem. (2025).[1][8] Laboratory-Scale Synthesis and Purification of 2-(2-Chlorophenyl)acetohydrazide. Retrieved from (Analogous structural purification data).[1]

  • PubChem. (2025).[1] 2-(2-Methoxyphenoxy)acetohydrazide Compound Summary. Retrieved from .[1]

Technical Support Center: NMR Troubleshooting for 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when characterizing 2-(2-Methoxyphenoxy)acetohydrazide . As a key intermediate in medicinal chemistry (often derived from guaiacol), this molecule presents unique NMR behaviors—particularly regarding the hydrazide moiety and the 1,2-disubstituted aromatic system.

This document moves beyond basic assignment to address the "Why" and "How" of spectral anomalies, providing self-validating protocols to ensure your data meets publication and regulatory standards.

Module 1: The Hydrazide Moiety (-CONH-NH₂)

Issue: "My NH and NH₂ protons are invisible or broad."

The most common support ticket involves the disappearance or extreme broadening of the hydrazide protons. This is rarely a synthesis failure but often a solvent-interaction artifact.

The Mechanism

Hydrazide protons are labile. In non-polar solvents like CDCl₃, they undergo rapid exchange and suffer from quadrupole broadening effects from the Nitrogen nuclei (


N), often appearing as broad humps that integrate poorly. In DMSO-

, intermolecular hydrogen bonding stabilizes these protons, sharpening the signals.
Expected Chemical Shifts (DMSO- )
Proton GroupMultiplicityExpected Shift (

)
IntegrationNotes
-NH- (Amide)Singlet (Broad)9.0 – 9.6 ppm1HDisappears with D₂O
-NH₂ (Amine)Broad Singlet4.2 – 4.6 ppm2HDisappears with D₂O; often overlaps with water
-OCH₂- Singlet4.5 – 4.7 ppm2HKey connectivity linker
-OCH₃ Singlet3.7 – 3.8 ppm3HDistinctive sharp peak
Troubleshooting Protocol: The D₂O Shake

To confirm the hydrazide moiety without running Mass Spec:

  • Run Standard 1H NMR: Acquire spectrum in DMSO-

    
    .
    
  • Add D₂O: Add 1-2 drops of Deuterium Oxide directly to the NMR tube.

  • Shake & Wait: Shake vigorously and allow to settle for 5 minutes.

  • Re-acquire: The peaks at ~9.3 ppm and ~4.3 ppm should vanish. The -OCH₂- singlet (non-exchangeable) will remain, confirming the backbone is intact.

Visualization: Hydrazide Validation Workflow

HydrazideValidation Start Start: Undefined/Broad Peaks in 4-10 ppm region SolventCheck Check Solvent: Is it CDCl3? Start->SolventCheck SwitchSolvent Action: Switch to DMSO-d6 (Stabilizes H-bonds) SolventCheck->SwitchSolvent Yes AnalyzePeaks Analyze Peaks: Look for ~9.3 (1H) and ~4.3 (2H) SolventCheck->AnalyzePeaks No (Already in DMSO) SwitchSolvent->AnalyzePeaks D2O_Step Validation: Add D2O (D2O Shake) AnalyzePeaks->D2O_Step Result Result: Peaks Disappear? YES = Confirmed Hydrazide D2O_Step->Result

Figure 1: Decision tree for validating labile hydrazide protons using solvent effects and deuterium exchange.

Module 2: The Aromatic Region (1,2-Disubstitution)

Issue: "The aromatic region is a mess of multiplets. How do I assign them?"

The 2-methoxyphenoxy core implies an ortho-disubstituted benzene ring. Unlike para-substitution (which gives clean AA'BB' doublets), this system is an ABCD spin system. The four protons are magnetically non-equivalent due to the different electronegativities of the ether oxygen (-O-CH2-) and the methoxy oxygen (-OCH3).

Analysis Strategy

Do not attempt to assign specific couplings (


-values) from a low-field (300/400 MHz) instrument unless the dispersion is perfect. Instead, group them by chemical environment:
  • H-3 & H-6 (Ortho to Oxygen): These protons are shielded by the electron-donating oxygen atoms but are distinct. Usually found 6.8 – 7.0 ppm .

  • H-4 & H-5 (Meta/Para to Oxygen): These are typically slightly downfield, 6.9 – 7.2 ppm .

Critical Check: The integration must sum to exactly 4H . If it sums to 3H or 5H, you likely have unreacted starting material (e.g., guaiacol) or trapped solvent (e.g., benzene/toluene).

Module 3: Connectivity Verification (2D NMR)

Issue: "Is the hydrazide actually connected to the ring?"

To prove the covalent bond between the phenoxy group and the acetohydrazide tail, you must use HMBC (Heteronuclear Multiple Bond Correlation). 1D NMR shows you the parts; HMBC shows you the glue.

The "Golden Link" Experiment

Focus on the Methylene Carbon (-OCH₂-). It acts as the central hub.

Correlation TypeSource ProtonTarget CarbonDistanceResult
HMBC -OCH₂- (~4.6 ppm)C=O (~165-170 ppm)2-bond (

)
Confirms Carbonyl Link
HMBC -OCH₂- (~4.6 ppm)Ar-C1 (~148 ppm)3-bond (

)
Confirms Aromatic Link
Visualization: HMBC Connectivity Logic

Connectivity H_Methylene Proton: -OCH2- (4.6 ppm) C_Carbonyl Carbon: C=O (~168 ppm) H_Methylene->C_Carbonyl HMBC (2-bond) Strong Correlation C_Aromatic Carbon: Ar-C(ipso) (~148 ppm) H_Methylene->C_Aromatic HMBC (3-bond) Definitive Link

Figure 2: The "Golden Link" strategy using HMBC to bridge the aliphatic tail and the aromatic core.

Frequently Asked Questions (FAQ)

Q1: There is a large peak at 3.33 ppm obscuring my methoxy signal. What is it? A: This is dissolved water (HDO) in DMSO-


. Because hydrazides are hygroscopic and form hydrogen bonds, they often drag water into the sample.
  • Fix: Dry your sample in a desiccator or switch to dry DMSO ampoules. If overlap persists, run the spectrum at a different temperature (e.g., 45°C); the water peak will shift, but the methoxy signal (C-H) will remain stationary.

Q2: I see a triplet at 4.3 ppm instead of a singlet for the NH₂. Is this coupling? A: It is possible but rare. If the rotation of the -NH-NH₂ bond is restricted (slow exchange), the NH₂ protons can become non-equivalent and couple to the NH proton.[1] However, it is more likely a "pseudo-triplet" caused by the overlap of the broad NH₂ signal with a water peak or an impurity. Perform the D₂O shake; if the "triplet" vanishes, it was your hydrazide.

Q3: Can I use Acetone-


 instead of DMSO? 
A:  Yes. Acetone-

is a good alternative if you need to avoid the water peak at 3.33 ppm (Acetone water peak is ~2.8 ppm). However, solubility may be lower. The NH protons will appear slightly upfield compared to DMSO.

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23—The effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][3][4][5][6][7][8] Link

    • Context: Authoritative source on solvent-induced shifts (DMSO vs CDCl3) for labile protons.[2]

  • Foris, A. (2017).[2] On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Link

    • Context: Specific tabulation of hydrazide chemical shifts, confirming the 9.0+ ppm range for -CONH- and 4.0+ ppm for -NH2.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide.[9]Link

    • Context: Verification of chemical structure, IUPAC naming, and physical properties.
  • Gottlieb, H. E., et al. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4][7] Journal of Organic Chemistry.[7] Link

    • Context: The standard reference for identifying water and solvent impurity peaks in DMSO-d6.

Sources

Technical Support Center: HPLC-MS Impurity Profiling of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Context: Analytical Development & Quality Control (AD/QC) Status: Operational

Introduction & Scope

Welcome to the technical guide for the impurity profiling of 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4). This compound is a critical intermediate, often synthesized via the hydrazinolysis of ethyl 2-(2-methoxyphenoxy)acetate.

Because hydrazides are reactive nucleophiles and potential structural alerts for genotoxicity, their purity analysis requires rigorous control. This guide addresses the specific challenges of separating the polar hydrazide moiety from its hydrolysis precursors (acids) and lipophilic dimers, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Impurity Origin & Prediction (The "Why")

Before troubleshooting, you must understand what you are looking for. The impurity profile is dictated by the synthesis pathway.

Primary Reaction:


Critical Impurities:
Impurity IDNameOriginPolarity (Rel. to API)Detection (MS Mode)
Imp-A 2-(2-Methoxyphenoxy)acetic acidHydrolysis of ester/hydrazideHigher (elutes earlier on C18)ESI (-) / ESI (+)
Imp-B Ethyl 2-(2-Methoxyphenoxy)acetateUnreacted Starting MaterialLower (elutes later)ESI (+)
Imp-C N,N'-Bis[2-(2-methoxyphenoxy)acetyl]hydrazineDimerization (Over-reaction)Much Lower (elutes last)ESI (+)
Imp-D HydrazineResidual Reagent (Genotoxic)Very High (Void volume)Derivatization req.

Visualizing the Impurity Pathway

The following diagram illustrates the mechanistic origin of impurities during the synthesis process. Use this to diagnose where your process might be failing based on the impurities you detect.

ImpurityPathway Ester Starting Material (Ethyl Ester) Product Target Product (Acetohydrazide) Ester->Product Primary Reaction (Nucleophilic Subst.) Acid Impurity A (Carboxylic Acid) Ester->Acid Hydrolysis (Wet Solvent/Acidic pH) Hydrazine Reagent (Hydrazine Hydrate) Hydrazine->Product + ResHyd Impurity D (Residual Hydrazine) Hydrazine->ResHyd Incomplete Wash Product->Acid Hydrolysis (Storage) Dimer Impurity C (Symmetric Dimer) Product->Dimer + Ester (Excess SM/High Temp)

Figure 1: Mechanistic pathway showing the origin of hydrolysis products (Acid), over-reaction byproducts (Dimer), and residual reagents.[1][2][3][4][5]

Troubleshooting Guide (Q&A)

Section A: Chromatography & Separation

Q1: My hydrazide peak (API) shows severe tailing. How do I fix this?

  • Cause: Hydrazides are basic (terminal

    
    ). They interact strongly with residual silanols on the silica backbone of C18 columns, causing peak tailing.
    
  • Solution:

    • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or Ammonium Formate (10mM) . The acidic pH protonates the hydrazide (

      
      ), preventing interaction with silanols.
      
    • Column Choice: Switch to an "End-capped" or "Base-Deactivated" column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH). These have chemically blocked silanols.

    • Self-Check: If tailing factor (

      
      ) > 1.5, increase buffer strength to 20mM.
      

Q2: I cannot separate the Hydrolysis Acid (Imp-A) from the Hydrazide (API). They co-elute.

  • Mechanism: At neutral pH, the acid is ionized (

    
    ) and elutes early. The hydrazide is neutral and also elutes relatively early.
    
  • Protocol:

    • Adjust pH to 3.0: At this pH, the Acid (Imp-A) becomes neutral (

      
      ) and its retention increases significantly on C18. The Hydrazide becomes protonated (cationic), which slightly decreases its retention but improves peak shape. This creates a "retention window" between the two.
      
    • Gradient: Start with a high aqueous hold (e.g., 95% Water / 5% ACN) for 2 minutes to trap the polar species before ramping.

Section B: Mass Spectrometry & Detection

Q3: I see a mass peak at m/z 219 but not the expected 197. Is this the wrong compound?

  • Analysis: No, this is likely the Sodium Adduct

    
    .
    
    • Target MW: 196.08 Da.

    • 
      .[3]
      
    • 
      .[3]
      
  • Fix: Hydrazides are strong chelators. If the sodium peak dominates, your solvents or glassware may have trace sodium. Add 0.1% Formic Acid to the mobile phase to force protonation (

    
    ) and suppress adducts.
    

Q4: How do I confirm the "Dimer" impurity (Imp-C)?

  • Prediction: The dimer is formed by two phenoxy-acetyl groups linked by one hydrazine.

    • Formula:

      
      .
      
    • Expected MW: ~344.36 Da.

    • MS Signature: Look for

      
      .
      
    • Chromatography: This molecule is significantly more hydrophobic (two phenyl rings). It will elute late in the gradient (e.g., >80% Organic).

Standardized Experimental Protocol

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Do not use pure acetonitrile; hydrazides may precipitate or react).

  • Concentration: 0.5 mg/mL (for impurity profiling).

  • Stability Warning: Analyze within 24 hours. Hydrazides can oxidize to diimides or hydrolyze in solution.

LC-MS Conditions
ParameterSettingRationale
Column C18 End-capped (150 x 4.6 mm, 3.5 µm)Balances resolution of hydrophobic dimer and polar acid.
Mobile Phase A Water + 0.1% Formic AcidProtonates hydrazide; suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 1.0 mL/minStandard for analytical scale.
Gradient T=0: 5% B T=2: 5% B T=15: 90% B T=20: 90% BInitial hold retains polar acid; ramp elutes hydrophobic dimer.
MS Source ESI Positive (Switch to Neg for Acid if needed)Hydrazides ionize readily in ESI(+).
Scan Range m/z 100 – 600Covers fragments and dimer.

Mass Spectrum Fragmentation Guide

Use this reference table to validate the identity of the main peak.

Ion Typem/z (Theoretical)Mechanism

197.09 Protonated Molecular Ion.

219.07 Sodium Adduct (Common).[3]
Fragment 1 165.06 Loss of Hydrazine moiety (

, -32 Da) or

. Cleavage of C-N bond.
Fragment 2 123.04 Tropylium-like ion (Methoxyphenoxy cation) after ether cleavage.

Decision Tree: Method Optimization

Follow this logic flow if your initial chromatogram is unsatisfactory.

TroubleshootingTree Start Initial Run (Standard Protocol) CheckPeak Check API Peak Shape Start->CheckPeak Tailing Tailing > 1.5? CheckPeak->Tailing Resolution Imp-A / API Separated? Tailing->Resolution No FixTailing Action: Add 10mM Ammonium Formate Tailing->FixTailing Yes FixRes Action: Lower Initial %B or Check pH=3.0 Resolution->FixRes No Success Method Validated Resolution->Success Yes FixTailing->Resolution FixRes->Success

Figure 2: Logic flow for optimizing peak shape and resolution.

References

  • PubChem. (n.d.).[2] 2-(2-Methoxyphenoxy)acetohydrazide (CID 580001).[3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Saeed, A., et al. (2016). Synthesis, Characterization and Antibacterial Activity of Some New 1,3,4-Oxadiazole Derivatives. (Provides context on hydrazide synthesis and fragmentation patterns). Journal of Saudi Chemical Society.
  • European Medicines Agency (EMA). (2014). Assessment Report: Genotoxic Impurities. (Guidance on hydrazine control).
  • Dolan, J. W. (2002). Tailing Peaks: The Chromatographer's Nightmare. LCGC North America. (Reference for silanol interaction troubleshooting).

Sources

Technical Support Center: Stability of Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Solution Stability & Degradation Mechanisms Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists

Executive Summary: The Stability Paradox

Phenoxyacetohydrazide derivatives are critical intermediates in drug discovery, serving as precursors for bioactive Schiff bases (hydrazones) and heterocyclic scaffolds (e.g., oxadiazoles). While the phenoxy ether linkage (


) is relatively robust, the hydrazide tail (

) is the "Achilles' heel" in solution.

The Core Challenge: These compounds possess a dual vulnerability: they are nucleophiles ready to attack carbonyls (condensation) and reducing agents susceptible to oxidative cleavage. This guide addresses the three primary degradation vectors: Hydrolysis , Oxidation , and Unintended Condensation .

Critical Degradation Pathways

Module A: Hydrolytic Instability (pH Sensitivity)

The Mechanism: The hydrazide bond is an amide analogue. While stable at neutral pH, it undergoes acid-catalyzed or base-catalyzed hydrolysis.

  • Acidic Media (pH < 4): Protonation of the carbonyl oxygen activates the bond, leading to cleavage into the parent phenoxyacetic acid and hydrazine salts.

  • Basic Media (pH > 9): Nucleophilic attack by hydroxide leads to carboxylate formation and hydrazine release.

Data Summary: pH Stability Profile

pH ConditionStability StatusObserved Half-Life (

)
Major Degradant
pH 1.2 - 3.0 Unstable < 4 hoursPhenoxyacetic acid + Hydrazine
pH 4.0 - 7.5 Stable > 48 hoursN/A (Intact)
pH 8.0 - 10.0 Moderate 12 - 24 hoursPhenoxyacetate anion
pH > 11.0 Unstable < 2 hoursRapid saponification

Technical Insight: The electron-donating phenoxy group slightly destabilizes the amide bond compared to simple alkyl hydrazides, increasing susceptibility to acid hydrolysis.

Module B: The "Acetone Trap" (Condensation)

The Issue: Researchers often observe a massive conversion of their compound to a new species with a mass shift of +40 Da (or +56 Da for acetone).

The Cause: Hydrazides are "carbonyl scavengers." If you dissolve your compound in acetone, or even use glassware rinsed with acetone that hasn't been fully dried, the hydrazide will react to form a hydrazone (Schiff base). This reaction is rapid, often reaching equilibrium within minutes at room temperature.

  • Reaction:

    
    
    
  • Kinetic Note: This is often faster than hydrolysis.

Module C: Oxidative Degradation

The Issue: Solutions turn yellow/brown over time. LC-MS shows signals corresponding to dimers or mass losses of -2 Da (diimide formation).

The Mechanism: Hydrazides are reducing agents. In the presence of:

  • Dissolved Oxygen: Slow conversion to azo species.

  • Trace Metals (

    
    ):  Rapid catalytic oxidation to diimides (
    
    
    
    ), which decompose to carboxylic acids and nitrogen gas (
    
    
    ).

Visualizing the Degradation Network

The following diagram maps the kinetic fate of phenoxyacetohydrazides in solution.

DegradationPathways Compound Phenoxyacetohydrazide (Intact) Acid Phenoxyacetic Acid (Hydrolysis Product) Compound->Acid Acid/Base Hydrolysis (pH <4, >9) Hydrazone Acetone Hydrazone (Condensation Product) Compound->Hydrazone + Acetone/Ketones (Fast Kinetic Trap) Diimide Diimide Intermediate (Unstable) Compound->Diimide Oxidation (O2 + Cu2+) Dimer Oxidative Dimers (Colored) Diimide->Dimer Coupling

Figure 1: Primary degradation pathways. Note that condensation with ketones (yellow path) is often the fastest reaction if solvents are not carefully screened.

Troubleshooting Guide (Q&A)

Q1: My LC-MS peak disappeared after leaving the sample in the autosampler overnight. The mobile phase is 0.1% Formic Acid.

Diagnosis: Acid-Catalyzed Hydrolysis. Explanation: While 0.1% FA (pH ~2.7) is standard for LC-MS, hydrazides are labile at this pH over long durations. Solution:

  • Switch Buffers: Use 10mM Ammonium Acetate (pH ~6.5) or Ammonium Bicarbonate (pH ~7.8).

  • inject Immediately: Do not store dissolved samples in acidic mobile phases for >4 hours.

  • Temperature: Lower the autosampler temperature to 4°C to slow hydrolysis kinetics.

Q2: I see a "Split Peak" or a new peak +40 Da higher than my mass. What is it?

Diagnosis: Unintended Schiff Base Formation. Explanation: You likely used Acetone or Acetonitrile containing trace aldehyde impurities. The +40 Da corresponds to the formation of an isopropylidene hydrazone (reaction with acetone). Solution:

  • Solvent Ban: Strictly forbid Acetone in the cleaning or preparation process.

  • Solvent Grade: Use LC-MS grade Acetonitrile (lower aldehyde content).

  • Verification: Add an excess of acetone to a small aliquot. If the peak completely converts to the new mass, it is the hydrazone.

Q3: My DMSO stock solution turned yellow after a week. Is it still good?

Diagnosis: Oxidative Degradation. Explanation: DMSO is hygroscopic and can facilitate oxidation. The yellow color indicates the formation of azo-dimers or conjugated impurities driven by dissolved oxygen. Solution:

  • Check Purity: Run a UV-Vis or LC-MS. If purity is <95%, discard.

  • Prevention: Store DMSO stocks under Argon/Nitrogen.

  • Additives: For critical assays, add 0.1 mM EDTA to chelate trace metals that catalyze oxidation.

Standardized Handling Protocol

To ensure data integrity, implement this "Self-Validating" workflow:

Step 1: Solvent Screening
  • Allowed: Methanol (Anhydrous), Ethanol, DMSO, DMF, Water (Neutral).

  • Forbidden: Acetone, MEK, unrefined Acetonitrile, acidic buffers (for storage).

Step 2: Stability Profiling (The "Stress Test")

Before starting biological assays, perform this 3-point check:

  • T0: Inject fresh sample.

  • T24 (Neutral): Re-inject sample stored at RT in PBS (pH 7.4). Acceptance: >98% recovery.

  • T24 (Stress): Re-inject sample stored in 0.1% Formic Acid. Acceptance: Quantify hydrolysis rate.

Step 3: Storage
  • Solid State: -20°C, desiccated.

  • Solution: -80°C in DMSO. Never store in aqueous solution for >24 hours.

Troubleshooting Logic Flow

Use this decision tree to diagnose solution stability failures.

Troubleshooting Start Problem: Loss of Compound in Solution CheckMass Check LC-MS Spectrum Start->CheckMass MassPlus40 Mass Shift: +40/56 Da? CheckMass->MassPlus40 MassMinus Mass Shift: -2 Da or Dimer? CheckMass->MassMinus MassParent Mass Shift: Parent Acid Found? CheckMass->MassParent SolventIssue CONTAMINATION: Acetone/Ketone Reaction MassPlus40->SolventIssue Yes OxidationIssue OXIDATION: Air/Metal Catalysis MassMinus->OxidationIssue Yes HydrolysisIssue HYDROLYSIS: pH <4 or >9 MassParent->HydrolysisIssue Yes

Figure 2: Rapid diagnostic logic for identifying the root cause of instability.

References

  • Hydrolytic Mechanisms: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • Phenoxyacetohydrazide Synthesis & Reactivity: Küçükgüzel, Ş. G., et al. (2006). Synthesis and biological activities of some new arylidenehydrazides as antituberculosis agents. European Journal of Medicinal Chemistry, 41(9), 1017-1028.

  • Oxidative Degradation: Moldoveanu, S. C. (2019). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier. (Chapter on Hydrazide Oxidation).

  • Schiff Base Formation Kinetics: Hine, J., et al. (1970). Kinetics of the formation of hydrazones and oximes. Journal of the American Chemical Society, 92(17), 5186-5193.

Technical Support Center: Synthesis of Hydrazones from 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting & Optimization for Guaiacol-Derived Hydrazone Scaffolds. Ticket ID: CHEM-SUP-2024-GX Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Executive Summary

The synthesis of hydrazones from 2-(2-methoxyphenoxy)acetohydrazide is a critical step in developing antimicrobial and analgesic pharmacophores. While the reaction—a condensation between a hydrazide and a carbonyl electrophile—appears straightforward, the specific electronic and steric environment of the 2-methoxyphenoxy moiety introduces unique challenges regarding solubility, equilibrium shifts, and conformational isomerism.

This guide provides a self-validating troubleshooting framework. We move beyond "add X to Y" and analyze the mechanistic failure points preventing high-yield isolation.

Part 1: The "Gold Standard" Protocol

Before troubleshooting, ensure your baseline methodology aligns with field-proven standards. Deviations here are the root cause of 60% of user tickets.

Standard Operating Procedure (SOP-HYD-01)
ParameterSpecificationRationale
Solvent Absolute Ethanol (EtOH)Balances solubility of the hydrazide (moderate) and precipitation of the product (high).
Stoichiometry 1.0 equiv Hydrazide : 1.1 equiv Aldehyde/KetoneSlight excess of the cheaper electrophile drives the equilibrium to completion.
Catalyst Glacial Acetic Acid (2-3 drops per mmol)Protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by

.
Temperature Reflux (

)
Kinetic energy is required to overcome the activation barrier, especially with electron-rich aldehydes.
Time 2–6 HoursMonitoring via TLC is mandatory. Do not rely on fixed times.

Part 2: Troubleshooting Modules (FAQs)

Module A: Reaction Stalled or Low Yield

Q: "I’ve refluxed for 6 hours, but TLC shows significant unreacted hydrazide. Why isn't the reaction moving?"

Diagnosis: This is typically an Equilibrium Management or Catalytic Failure issue. The formation of hydrazones is reversible. The 2-methoxyphenoxy tail adds electron density, potentially making the hydrazide slightly less nucleophilic, but the primary culprit is usually water accumulation.

Corrective Actions:

  • The pH Check: The reaction requires a pH of ~4–5. If the pH is too low (strong acid), you protonate the hydrazide nitrogen, killing its nucleophilicity. If too high (neutral), the carbonyl isn't activated.

    • Fix: Ensure you are using catalytic acetic acid, not strong mineral acids like

      
       unless the substrate is extremely unreactive.
      
  • Water Removal: Water is a byproduct. If your solvent is "wet" or the scale is large, water concentration halts the forward reaction.

    • Fix: Add anhydrous molecular sieves (

      
       or 
      
      
      
      ) to the reaction flask or use a Dean-Stark trap if using a higher boiling solvent (e.g., toluene).
  • Solvent Switch: If the starting hydrazide is not dissolving in refluxing ethanol (common with the lipophilic 2-methoxyphenoxy group), the reaction is surface-limited.

    • Fix: Switch to a 1:1 mixture of Ethanol:Dioxane or use pure DMF (at

      
      ), though this complicates workup.
      
Module B: Impurity Profile & Side Reactions

Q: "My product has a lower melting point than expected, and MS shows a mass [M-2]. Is it cyclizing?"

Diagnosis: You are likely observing Oxidative Cyclization to 1,3,4-Oxadiazoles .[1][2] While 2-(2-methoxyphenoxy)acetohydrazide is stable, the resulting hydrazone can undergo oxidative cyclization if exposed to oxidizing agents or harsh dehydrating conditions.

Mechanism:



Corrective Actions:

  • Eliminate Oxidants: Ensure no metal salts (Cu, Fe) or iodine traces are present, as these catalyze cyclization [1, 2].

  • Temperature Control: Do not exceed

    
    . If you are using DMSO as a solvent, high heat can sometimes promote oxidative pathways.
    
  • Avoid Dehydrating Agents: Never use

    
     or 
    
    
    
    if the hydrazone is the target; these reagents are specifically used to force the ring closure to the oxadiazole [3].
Module C: Structural Characterization (NMR)

Q: "My


 NMR shows duplicated signals (doublets becoming quartets). Is my compound impure?" 

Diagnosis: This is likely


 Geometrical Isomerism  and Amide Rotamers , not impurity.
Hydrazones possess a 

double bond (

isomers) and a

amide bond with restricted rotation (syn/anti conformers). The bulky 2-methoxyphenoxy group can exacerbate the energy barrier between these states, making both visible on NMR time scales [4, 5].

Verification Protocol:

  • 
     Exchange:  Add 
    
    
    
    to the NMR tube. If the
    
    
    peak disappears but the duplicated alkyl/aryl peaks remain, it confirms isomerism rather than a protic impurity.
  • Variable Temperature (VT) NMR: Run the NMR at

    
     or 
    
    
    
    .
    • Result: If the split peaks coalesce into single sharp peaks, it is dynamic isomerism (rotamers). If they remain distinct, it is a static mixture of

      
       isomers (or a true impurity).
      
  • NOESY Experiment: Look for cross-peaks between the imine proton (

    
    ) and the amide 
    
    
    
    or the aromatic protons to assign the
    
    
    (anti) vs.
    
    
    (syn) configuration. The
    
    
    isomer is thermodynamically favored [6].[3]

Part 3: Visual Technical Guides

Figure 1: Reaction Pathway & Competitive Cyclization

This diagram illustrates the divergence between the desired hydrazone formation and the unwanted oxadiazole cyclization.

ReactionPathway Start 2-(2-Methoxyphenoxy) acetohydrazide Inter Tetrahedral Intermediate Start->Inter + R-CHO + Cat. AcOH (Reflux EtOH) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Inter Hydrazone TARGET PRODUCT: N-Acylhydrazone Inter->Hydrazone - H2O (Equilibrium) Hydrazone->Start Hydrolysis (+ H2O, Acid) Oxadiazole SIDE PRODUCT: 1,3,4-Oxadiazole Hydrazone->Oxadiazole Oxidative Cyclization (High T, POCl3, or Metal Cat.)

Caption: The synthesis pathway showing the reversible formation of the hydrazone and the irreversible cyclization risk.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose experimental failures.

Troubleshooting Issue Identify Issue LowYield Low Yield / No Precipitate Issue->LowYield Impure Impure / Wide Melting Range Issue->Impure CheckTLC Check TLC: Start Material Remains? LowYield->CheckTLC CheckNMR Check NMR: Duplicated Signals? Impure->CheckNMR AddSieve Action: Add Mol. Sieves Increase Catalyst Load CheckTLC->AddSieve Yes (Equilibrium Issue) CheckSolubility Action: Switch Solvent (EtOH -> DMF/Dioxane) CheckTLC->CheckSolubility Yes (Solubility Issue) Isomerism Diagnosis: E/Z Isomerism (Verify with VT-NMR) CheckNMR->Isomerism Yes (Ratio varies with solvent) Cyclization Diagnosis: Oxadiazole Formation (Check MS for [M-2]) CheckNMR->Cyclization No (Distinct impurity peaks)

Caption: Decision matrix for diagnosing yield and purity issues in hydrazone synthesis.

References

  • Zhang, G., et al. (2022).[4] A simple and efficient cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones.[4] Synlett, 33, 1458-1462.[4]

  • Guin, S., et al. (2011).[5] Cu(II) Catalyzed Imine C–H Functionalization Leading to Synthesis of 2,5-Substituted 1,3,4-Oxadiazoles.[5] Organic Letters, 13(22), 5976–5979.[5]

  • Glomb, T., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7702.

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

  • Palla, G., et al. (1986). E/Z Isomerism in N-acylhydrazones. Journal of Organic Chemistry, 51, 2124.
  • Anghel, G., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24943–24954.

Sources

Technical Support Center: Solubility & Assay Optimization for 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Biological Assays Compound: 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) Audience: Drug Discovery Researchers & Assay Development Scientists

Introduction: The Amphiphilic Challenge

2-(2-Methoxyphenoxy)acetohydrazide presents a classic "amphiphilic conflict" in aqueous assays. The molecule contains a lipophilic 2-methoxyphenoxy tail , which drives aggregation and precipitation in water, and a polar acetohydrazide head , which offers hydrogen bonding capability but is chemically reactive.

This guide addresses the three most common failure modes reported by users:

  • "Crash-out" precipitation upon dilution from DMSO stocks.

  • Inconsistent IC50/EC50 data due to micro-aggregate formation.

  • Chemical interference arising from the hydrazide group's nucleophilicity.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute the DMSO stock into PBS. How do I prevent this?

The Issue: The "Crash-out" Effect. When a hydrophobic compound dissolved in DMSO is rapidly introduced to a high-dielectric medium (water/buffer), the solvent shell collapses faster than the compound can disperse, leading to kinetic precipitation.

The Solution:

  • Adopt the "Intermediate Dilution" Step: Never jump directly from 100% DMSO to 0.1% DMSO. Create a 10x intermediate working solution in a solvent/buffer mix (e.g., 10% DMSO in buffer) before the final spike.

  • Kinetic Control: Vortex the buffer while adding the compound stock. Do not add the compound to a static solution.

  • Surfactant Shielding: Pre-condition your assay buffer with 0.05% Tween-20 or 0.01% Triton X-100 . These non-ionic detergents form micelles that sequester the methoxyphenoxy tail, maintaining solubility without denaturing most protein targets.

Q2: What is the maximum stable concentration for stock solutions?

Recommendation:

  • Primary Stock: 50 mM in 100% DMSO .

    • Reasoning: While the theoretical solubility limit in DMSO is higher (>100 mM), keeping stocks at 50 mM prevents "freezing out" effects if the DMSO absorbs atmospheric water over time.

  • Aqueous Limit: Generally < 100 µM in PBS (pH 7.4).

    • Note: Above 100 µM, you are likely measuring the activity of aggregates, not free monomer. This leads to false positives in enzymatic assays (promiscuous inhibition).

Q3: I see time-dependent loss of potency. Is the compound unstable?

The Issue: Hydrazide Oxidation & Reactivity. The hydrazide group (–C(=O)NHNH2) is a nucleophile and a reducing agent.

  • Oxidation: In aerated buffers, particularly at pH > 8.0, hydrazides can oxidize to azo compounds or hydrolyze.

  • Aldehyde Scavenging: If your assay buffer or growth media contains ketones or aldehydes (e.g., Pyruvate in DMEM, or PLP cofactors), the hydrazide will react to form a hydrazone , changing the molecule's identity and solubility profile.

The Solution:

  • Buffer Choice: Use pyruvate-free media if possible.

  • pH Control: Maintain pH 7.0–7.4. Avoid alkaline conditions which accelerate hydrolysis.

  • Fresh Prep: Dilute working solutions immediately before use; do not store aqueous dilutions overnight.

Part 2: Technical Data & Solubility Profile

The following data summarizes the solubility behavior of 2-(2-Methoxyphenoxy)acetohydrazide based on structural class analysis (Aryloxyacetohydrazides).

Solvent / MediumSolubility RatingMax Conc.[1] (Est.)[2]Usage Recommendation
DMSO (Anhydrous) High> 100 mMRecommended for cryo-storage (-20°C).
Ethanol (100%) Moderate10–25 mMAlternative stock; avoid if evaporation is a concern.
PBS (pH 7.4) Low< 0.5 mMprone to precipitation; requires <1% DMSO.
PBS + 0.05% Tween-20 Moderate~ 1 mMBest for Assays . Stabilizes the monomeric form.
Cell Media (DMEM) Variable< 100 µMWarning: Reacts with Pyruvate/Ketones.

Part 3: Solubility Optimization Workflow

This logic flow guides you through the preparation of a stable assay plate, ensuring the compound remains in solution during the critical measurement window.

SolubilityWorkflow Start Start: Solid Powder (CAS 107967-88-4) StockPrep Step 1: Prepare Master Stock 50 mM in 100% DMSO Start->StockPrep QC_Check QC: Check Clarity (Vortex 30s) StockPrep->QC_Check Sonicate Action: Sonicate (40°C, 5 min) QC_Check->Sonicate Cloudy DilutionStrategy Step 2: Define Assay Dilution QC_Check->DilutionStrategy Clear Sonicate->QC_Check DirectSpike Path A: Direct Spike (Risk of Crash-out) DilutionStrategy->DirectSpike High Risk IntermedSpike Path B: Intermediate Dilution (Recommended) DilutionStrategy->IntermedSpike Best Practice PrepIntermed Prepare 10x Working Soln in Buffer + 5% DMSO IntermedSpike->PrepIntermed FinalAssay Step 3: Final Assay Mix (Final DMSO < 0.5%) PrepIntermed->FinalAssay CheckPrecip Observation: Precipitate Visible? FinalAssay->CheckPrecip AddSurfactant Optimization: Add 0.05% Tween-20 or Reduce Conc. CheckPrecip->AddSurfactant Yes Proceed Proceed to Data Collection CheckPrecip->Proceed No AddSurfactant->FinalAssay Re-test

Figure 1: Decision tree for preparing stable assay solutions of 2-(2-Methoxyphenoxy)acetohydrazide. Path B (Green) is the validated route for minimizing experimental variability.

Part 4: Protocol - The "Serial Dilution" Method

To generate a dose-response curve without precipitation artifacts, follow this strict order of addition.

Materials:

  • Compound Stock (50 mM in DMSO)

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)

  • Intermediate Solvent: DMSO

  • 96-well Polypropylene Plate (Low binding)

Procedure:

  • DMSO Serial Dilution: Perform all serial dilutions (e.g., 1:3) in 100% DMSO first. Do not dilute into buffer yet.

    • Why? This ensures accurate concentration steps. Diluting into buffer at each step introduces cumulative precipitation errors.

  • Preparation of Intermediate Plate: Transfer 2 µL of the DMSO dilution series into 198 µL of Assay Buffer (yielding 1% DMSO).

    • Technique: Use a multichannel pipette. Mix vigorously (pipette up and down 5 times) immediately upon addition.

  • Final Transfer: Transfer 10 µL of the Intermediate solution into 90 µL of the final assay well containing cells/protein.

    • Result: Final DMSO concentration is 0.1%, minimizing solvent toxicity while maintaining solubility during the transfer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved January 28, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (General guidance on DMSO stock management and serial dilutions).
  • Sigma-Aldrich.Technical Bulletin: Handling and Solubility of Hydrazide Derivatives. (General reference for hydrazide reactivity with aldehydes/ketones in media).

Sources

Interpreting mass spectrometry fragmentation patterns of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Compound: 2-(2-Methoxyphenoxy)acetohydrazide Formula:


Monoisotopic Mass:  196.0848 Da
Target Ion: 

Interpreting the mass spectrum of this compound requires understanding the interplay between the basic hydrazide tail and the electron-rich guaiacol (2-methoxyphenol) head. In Electrospray Ionization (ESI), the fragmentation is driven by charge-remote and charge-proximate rearrangements.

Primary Fragmentation Pathways

The fragmentation behavior is dominated by three distinct mechanistic events. Understanding these provides the "why" behind your spectral peaks.

Mechanism A: The Hydrazide Ejection (N-N vs. C-N Cleavage)

The hydrazide group (


) is the most labile portion of the molecule. Upon protonation (typically on the terminal nitrogen), two outcomes are observed:
  • Loss of Ammonia (

    
    , -17 Da):  A common rearrangement yielding a cyclic oxadiazolone-like intermediate or an acyl-nitrene species (m/z 180).
    
  • Loss of Hydrazine (

    
    , -32 Da):  This is the definitive cleavage of the amide bond, generating the stable acylium ion (
    
    
    
    ). This is often a high-abundance peak in MS/MS experiments.
Mechanism B: The Ether Cleavage (Phenoxy Release)

The bond between the phenoxy oxygen and the methylene group (


) is susceptible to inductive cleavage.
  • Formation of the Guaiacol Ion: The charge often migrates to the stabilized phenolic ring, generating the protonated 2-methoxyphenol ion (m/z 125).

  • Ortho-Effect Stabilization: The 2-methoxy group provides additional stabilization to the resulting cation via resonance, making this fragment significantly more intense than in para- or meta- isomers.

Mechanism C: The "Ortho-Effect" & CO Loss

Unique to the ortho substitution pattern (2-methoxy), the methoxy oxygen can interact with the ring or the ether oxygen.

  • Loss of Methyl Radical/Neutral: While rare in even-electron ESI, high collision energies can force the loss of a methyl group (-15 Da) from the methoxy ether.

  • Sequential CO Loss: The phenolic ring fragment (m/z 125) often undergoes a subsequent neutral loss of Carbon Monoxide (CO, -28 Da), shifting the peak to m/z 97.

Fragmentation Topology (Visualization)

The following diagram illustrates the parent-to-daughter ion transitions. Use this to validate your MS/MS transitions.

FragmentationPath Parent Parent Ion [M+H]+ m/z 197.09 AmmoniaLoss Loss of NH3 (-17) [C9H9NO3]+ m/z 180.06 Parent->AmmoniaLoss - NH3 (17 Da) Charge Retention on Amide HydrazineLoss Acylium Ion (-32) [C9H9O3]+ m/z 165.05 Parent->HydrazineLoss - N2H4 (32 Da) C-N Cleavage EtherCleavage Protonated Guaiacol [C7H9O2]+ m/z 125.06 Parent->EtherCleavage Ether Cleavage Charge Migration to Ring PhenolLoss Phenol Radical Cation [C6H6O]+ m/z 94.04 EtherCleavage->PhenolLoss - OCH3 (31 Da) Demethylation COLoss Loss of CO (-28) [C6H9O]+ m/z 97.06 EtherCleavage->COLoss - CO (28 Da) Ring Contraction

Caption: Fragmentation tree for 2-(2-Methoxyphenoxy)acetohydrazide showing primary ESI(+) transitions.

Technical Troubleshooting (Q&A)

Q1: I see a strong peak at m/z 219 instead of 197. Is my synthesis wrong?

  • Diagnosis: Likely not. Hydrazides are notorious for forming sodium adducts (

    
    ) due to the chelating ability of the carbonyl and hydrazide nitrogens.
    
  • Action: Check for m/z 219.07 (

    
    ). If present, try adding 0.1% Formic Acid to your mobile phase to force protonation (
    
    
    
    ) over sodiation.

Q2: Why is the molecular ion (197) intensity fluctuating or very low?

  • Diagnosis: In-Source Fragmentation (ISF). The hydrazide bond is fragile. High desolvation temperatures or high cone voltages can shatter the molecule before it enters the quadrupole.

  • Action: Lower your Source Temperature by 50°C and reduce Cone Voltage/Declustering Potential by 10-15V.

Q3: Can I distinguish the 2-methoxy (ortho) isomer from the 4-methoxy (para) isomer using MS?

  • Diagnosis: Yes. The ortho isomer (Guaiacol derivative) has a unique proximity effect.

  • Indicator: Look for the ratio of the [M+H-CH3OH] fragment. The ortho position allows the hydrazide tail to interact with the methoxy group, often facilitating the loss of methanol (32 Da) or water (18 Da) more readily than the para isomer, which is sterically hindered from this intramolecular interaction.

Q4: I see a peak at m/z 165. What is this?

  • Analysis: This is the Acylium Ion (

    
    ).
    
  • Significance: This confirms the presence of the phenoxy-acetyl core. It proves your ether linkage and carbonyl are intact, but the hydrazide tail has been severed. This is a standard "qualifier" ion for this class of drugs.

Experimental Protocol: Validated Parameters

To reproduce the fragmentation pattern described above, use the following instrument parameters. These are optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

  • Note: Avoid methanol if looking for methoxy-loss artifacts, as solvent exchange can occur (rare but possible).

Instrument Parameters (ESI Positive Mode)
ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVStandard for positive mode; prevents discharge.
Cone Voltage 20 VLow enough to preserve the fragile hydrazide parent ion.
Source Temp 350°CEnsures desolvation without thermal degradation.
Collision Gas Argon / NitrogenArgon is preferred for cleaner fragmentation cuts.
Collision Energy (CE) Ramp 10-40 eV Low (10-15eV): Preserves m/z 197.Med (20-25eV): Generates m/z 165 (Acylium).High (35eV+): Generates m/z 125 & 97 (Ring fragments).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on fragmentation rules, specifically inductive cleavage and rearrangement).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Detailed mechanisms for ESI and charge-remote fragmentation).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of hydrazides and related compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911. (Specific reference for hydrazide nitrogen loss mechanisms).
  • Kéki, S., et al. (2001). "Electrospray ionization mass spectrometric study of poly(ethylene glycol) derivatives." Journal of the American Society for Mass Spectrometry.[1] (Reference for ether linkage cleavage patterns).

Sources

Technical Support Center: Hydrazine Hydrate Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

🔬 Introduction: The Hydrazine Selectivity Paradox

Welcome to the technical support portal. If you are here, you are likely dealing with the "Hydrazine Paradox." Hydrazine (


) is a potent alpha-effect nucleophile, but its dual-nitrogen structure makes it prone to "double-dipping"—reacting twice with your electrophile to form unwanted dimers (azines) or oligomers.

This guide moves beyond basic textbook procedures to address the kinetic vs. thermodynamic controls required to force hydrazine into the desired pathway. We will troubleshoot the three most common failure modes: Azine Formation , Wolff-Kishner Stalling , and Phthalhydrazide Contamination .

🛑 Module 1: The Azine Trap (Carbonyl Condensations)

Context: Synthesis of Hydrazones, Pyrazoles, or Heterocycles.[1][2]

🚩 Symptom

"I am trying to make a hydrazone or pyrazole, but I am isolating a high-melting, insoluble solid that is double the molecular weight of my target."

🔧 Root Cause Analysis

You have formed an Azine (


). This occurs when the initially formed hydrazone (

) acts as a nucleophile and attacks a second equivalent of the carbonyl compound. This is almost always a stoichiometry and order-of-addition error .
📉 Reaction Pathway Diagram

The following diagram illustrates the competition between the desired Hydrazone and the unwanted Azine.

AzineCompetition Hydrazine Hydrazine (N2H4) Hemiaminal Hemiaminal Intermediate Hydrazine->Hemiaminal Attack Carbonyl Carbonyl (Electrophile) Carbonyl->Hemiaminal Hydrazone Target: Hydrazone (R2C=N-NH2) Hemiaminal->Hydrazone -H2O (Fast) Azine Byproduct: Azine (R2C=N-N=CR2) Hydrazone->Azine + Carbonyl (If excess Carbonyl present)

Figure 1: The kinetic competition. If free carbonyl exists alongside the formed hydrazone, the azine byproduct is thermodynamically favored.

✅ Troubleshooting Protocol: The "Inverse Addition" Technique

To avoid azine formation, you must ensure that hydrazine is always in vast molar excess relative to the carbonyl at the moment of mixing.

VariableStandard (Fail)Optimized (Success)
Stoichiometry 1:1 Molar Ratio1.5 to 3.0 Equivalents of Hydrazine
Order of Addition Adding Hydrazine to CarbonylInverse Addition: Adding Carbonyl to Hydrazine
Temperature Reflux immediately0°C during addition, then warm
Solvent Acidic (Catalyzes Azine)Ethanol/Methanol (Neutral)

Step-by-Step Correction:

  • Charge the Reactor: Place hydrazine hydrate (3.0 equiv) and solvent (EtOH) in the flask. Cool to 0°C.

  • Dilute the Electrophile: Dissolve your ketone/aldehyde in a small volume of solvent.

  • Slow Addition: Add the carbonyl solution dropwise to the stirring hydrazine. This ensures every drop of carbonyl encounters a "sea" of hydrazine, statistically preventing the hydrazone-carbonyl collision.

  • Workup: The excess hydrazine remains in solution. Upon water addition, the mono-hydrazone precipitates, or can be extracted.

🛑 Module 2: Wolff-Kishner Stalling

Context: Deoxygenation of ketones/aldehydes to alkanes.

🚩 Symptom

"My reaction stalled. I isolated the hydrazone intermediate, or the yield is <50%."

🔧 Root Cause Analysis

The Wolff-Kishner reduction is a two-step process.[3][4] The second step (decomposition of hydrazone) requires high temperatures (>180°C). Standard reflux in ethanol (78°C) or water (100°C) provides insufficient energy to cross the activation barrier for nitrogen evolution, leading to stalled intermediates. Furthermore, water generated in the first step inhibits the base-catalyzed decomposition.

📊 Method Comparison: Choosing the Right Modification
MethodConditionsProsCons
Standard WK Na/EtOH, sealed tubeHistoric interestDangerous pressure, low temp limits
Huang-Minlon Hydrazine hydrate, KOH, Diethylene glycol (DEG) Industry Standard , 1-pot, atmospheric pressureRequires high temp (>190°C)
Cram/Barton Anhydrous hydrazine, t-BuOK, DMSOLow temp (25-100°C)DMSO removal is difficult, expensive
✅ Troubleshooting Protocol: The Huang-Minlon Modification

This protocol uses a "distill-off" technique to drive the temperature up.[5]

  • Formation Phase: Combine ketone (1.0 eq), KOH (3.0 eq), and Hydrazine Hydrate (3.0 eq) in Diethylene Glycol (DEG).

  • Reflux: Heat to ~120°C for 1 hour to form the hydrazone.

  • The Critical Step (Water Removal): Replace the reflux condenser with a distillation head (Dean-Stark trap). Raise temperature to 200°C .

    • Mechanism:[2][3][4][6][7][8][9] Water and excess hydrazine distill off.[5] As they leave, the boiling point of the mixture rises.

  • Decomposition: Once the internal temperature hits 190-200°C, reflux for 3-4 hours. Nitrogen evolution will occur here.[3][4][10]

  • Cool & Pour: Pour into water/ice to precipitate the alkane product.

🛑 Module 3: Gabriel Synthesis Cleanup

Context: Primary amine synthesis via phthalimide hydrazinolysis.

🚩 Symptom

"I have a white solid clogging my filter, and my NMR shows aromatic peaks that shouldn't be there."

🔧 Root Cause Analysis

The white solid is Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). It is a byproduct of the cleavage step. While insoluble in ethanol (good for filtration), it can be "sticky" or partially soluble depending on pH, contaminating the target amine.

📉 Purification Workflow Diagram

GabrielCleanup Crude Crude Mixture: Amine (R-NH2) + Phthalhydrazide AcidStep Add Excess HCl (aq) Heat to Reflux Crude->AcidStep Hydrolysis completion Filter1 Filtration AcidStep->Filter1 Solid1 Solid: Phthalhydrazide (Discard) Filter1->Solid1 Insoluble in Acid Filtrate1 Filtrate: Amine Hydrochloride (R-NH3+ Cl-) Filter1->Filtrate1 Soluble Salt BaseStep Basify (NaOH) to pH > 12 Filtrate1->BaseStep Extract Extract with Ether/DCM BaseStep->Extract Final Pure Amine Extract->Final

Figure 2: The pH-swing isolation method. Phthalhydrazide is insoluble in acidic media, allowing physical separation before the amine is liberated.

✅ Troubleshooting Protocol: The Acid-Base Swing
  • Reflux: After hydrazinolysis in ethanol, add 6M HCl in excess. Reflux for 30 mins. This converts the amine to the soluble hydrochloride salt (

    
    ) and ensures phthalhydrazide precipitates fully.
    
  • Filtration: Cool to room temperature. Filter off the white phthalhydrazide solid.

  • Basification: Take the clear filtrate (containing your amine salt) and basify with NaOH to pH 14.

  • Extraction: The amine is now free (

    
    ). Extract into organic solvent.
    

🛑 Module 4: Safety & Handling FAQs

Q: Why is my hydrazine hydrate turning yellow? A: Oxidation. Hydrazine is air-sensitive and degrades to nitrogen and water, but intermediates can be colored.

  • Fix: Store under Nitrogen/Argon. If significantly yellow, titrate before use or discard.

Q: Can I distill hydrazine hydrate to purify it? A: WARNING. Distillation of hydrazine hydrate in air can lead to explosion.[11] It must be done under strict inert atmosphere or vacuum. Do not distill to dryness; anhydrous hydrazine is unstable and shock-sensitive [1].

Q: How do I neutralize a spill? A: Do not wipe with paper towels (fire hazard upon drying). Dilute with water, then treat with dilute hypochlorite (bleach) or calcium hypochlorite to convert it to Nitrogen gas (


). Ensure good ventilation.

📚 References

  • Organic Syntheses , Coll.[11][12] Vol. 2, p. 395 (1943); Vol. 16, p. 47 (1936). Preparation of Anhydrous Hydrazine.[8][10][11]Link

  • Huang-Minlon. "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, vol. 68, no.[5] 12, 1946, pp. 2487–2488. Link

  • Barton, D. H. R., et al. "A Wolff-Kishner Reduction Procedure for Sterically Hindered Carbonyl Groups." Journal of the Chemical Society, 1955.

  • Khan, M. A., et al. "Regioselectivity in the Synthesis of Pyrazoles." RSC Advances, 2015.[8] Link

  • Sigma-Aldrich. "Hydrazine Hydrate Safety Data Sheet (SDS)." Link

Sources

Technical Guide: Optimizing Solvent Systems for Acetohydrazide Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The Knowledge Base: Strategic Solvent Selection

Recrystallization is not merely about dissolving and cooling; it is an exercise in thermodynamics and kinetics. Acetohydrazides (


) present unique challenges due to their amphiphilic nature —possessing both a polar hydrazide motif capable of strong hydrogen bonding (donor/acceptor) and a variable lipophilic tail.
The Polarity Balance

Acetohydrazides often exhibit high solubility in polar protic solvents (Water, Methanol) and low solubility in non-polar solvents (Hexane). The "Goldilocks" zone for recrystallization requires a solvent system that breaks the crystal lattice at high temperatures but facilitates ordered lattice reformation upon cooling.

Critical Parameters:

  • Dielectric Constant (

    
    ):  A proxy for polarity. You generally need a solvent with 
    
    
    
    between 20 and 30 (e.g., Ethanol, Isopropanol) or a binary mixture achieving this range.[1]
  • Hydrogen Bonding: The hydrazide group (

    
    ) is a vigorous hydrogen bond former. Solvents that compete too strongly for these bonds (like pure water) often lead to excessive solubility, reducing yield.[1]
    
Solvent Screening Logic

Do not guess. Follow this logic gate to determine your primary solvent system.

SolventScreening Start Start: 50mg Sample Test1 Add 0.5mL Solvent (Room Temp) Start->Test1 Decision1 Dissolved? Test1->Decision1 TooSoluble Solvent Too Strong (Try less polar) Decision1->TooSoluble Yes Heat Heat to Boiling Decision1->Heat No Decision2 Dissolved? Heat->Decision2 Insoluble Solvent Too Weak (Try more polar) Decision2->Insoluble No Cool Cool Slowly to RT Decision2->Cool Yes Decision3 Crystals Form? Cool->Decision3 Success Ideal Solvent Decision3->Success Yes NoCrystals Supersaturated/Oiling Out (Needs Binary System) Decision3->NoCrystals No

Figure 1: Logic flow for initial solvent screening. This minimizes sample loss before scale-up.

Protocol Hub: Validated Workflows

Protocol A: The "Standard" Ethanol/Water Recrystallization

Best for: General acetohydrazide derivatives with moderate polarity.

The Mechanism: Ethanol dissolves the organic backbone; water acts as a "co-solvent" that reduces solubility as temperature drops, forcing the hydrazide out of the solution in an ordered manner.

Step-by-Step:

  • Saturation: Place crude acetohydrazide in an Erlenmeyer flask. Add absolute ethanol (just enough to cover the solid).

  • Heating: Heat to reflux (approx. 78°C). Add more ethanol dropwise until the solid just dissolves.

    • Note: If the solution is colored (and the product should be white), add activated charcoal (1-2% w/w) and filter hot.

  • The Anti-Solvent Trick: If the solution is very concentrated but no crystals form upon slight cooling, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of hot ethanol to clear the turbidity.

  • Controlled Cooling: Remove from heat. Let it cool to room temperature undisturbed. Do not plunge into ice immediately.

  • Harvest: Once room temp is reached, move to an ice bath for 30 minutes. Filter via vacuum filtration. Wash with cold 50% EtOH/Water.

Protocol B: Solvent Exchange (Anti-Solvent Precipitation)

Best for: Thermally labile hydrazides or those that decompose at ethanol's boiling point.[1]

  • Dissolve the crude material in a minimal amount of DMSO or DMF at room temperature (or slightly warmed to 40°C).

  • Place the vessel in a stirring apparatus.

  • Very slowly (dropwise) add Water or Diethyl Ether .

  • Observation: You will see a "milky" emulsion initially. Continue slow addition until a solid precipitate begins to nucleate.

  • Stir for 1 hour to allow Ostwald ripening (growth of larger crystals at the expense of smaller ones).

Troubleshooting Desk: "Why is this failing?"

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, you see oily droplets at the bottom of the flask or a milky emulsion.[2] Cause: The acetohydrazide is separating as a liquid because its melting point in the solvent mixture is lower than the temperature at which saturation occurs. This is common with impurities which depress the melting point.

The Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod at the air-liquid interface.

  • Slow Down: Insulate the flask with a towel to cool it very slowly. Rapid cooling promotes oiling out.

  • Change Solvent: Switch to a solvent with a lower boiling point (e.g., switch from Toluene to Ethyl Acetate) or use a larger volume of solvent to lower the saturation temperature.

OilingOut Soln Homogeneous Solution (Hot) Cool Cooling Soln->Cool LLPS Liquid-Liquid Phase Separation (Oiling Out) Cool->LLPS Fast Cool / High Impurity Nucleation Crystal Nucleation (Desired) Cool->Nucleation Slow Cool / Seeding LLPS->Nucleation Rarely (Usually forms gum)

Figure 2: The bifurcation between oiling out and nucleation.[1][2] Oiling out is a kinetic trap.

Issue 2: No Precipitation (Supersaturation)

Symptoms: The solution cools to room temperature, but it remains clear. Cause: Acetohydrazides can form stable supersaturated solutions. The energy barrier for nucleation is too high. The Fix:

  • Scratching: Use a glass rod to scratch the inner wall of the flask. The micro-glass particles act as nucleation sites.

  • Evaporation: Gently boil off 10-20% of the solvent to increase concentration.

  • Ice/Salt Bath: Lower the temperature further (to -10°C) using an ice/NaCl bath.

Issue 3: Decomposition / Discoloration

Symptoms: Solution turns yellow/brown during heating.[1] Cause: The hydrazine linkage (


) is susceptible to oxidation, especially at high temperatures or in the presence of trace metal ions.
The Fix: 
  • Inert Atmosphere: Perform the recrystallization under Nitrogen (

    
    ) flow.
    
  • Solvent Purity: Ensure ethers (if used) are peroxide-free.

  • Lower Temp: Use Protocol B (Solvent Exchange) to avoid boiling temperatures.

Data Summary: Common Solvent Systems

Solvent SystemPolarity MatchApplication NoteRisk Factor
Ethanol (95-100%) HighThe "Standard". Good for most acetohydrazides.Yield loss if too much solvent used.
Ethanol + Water Very HighBest for very polar derivatives.Hard to dry (hydrates form).
Ethyl Acetate + Hexane Low-MediumGood for lipophilic (fatty) acetohydrazides.High risk of oiling out.[3]
Methanol HighHigher solubility than EtOH.Toxic; use only if EtOH fails.
Acetonitrile MediumExcellent for purifying from polar impurities.Expensive; moderate toxicity.

FAQ: Frequently Asked Questions

Q: My crystals are forming hydrates. How do I remove the water? A: Acetohydrazides are prone to hydrate formation in aqueous solvents. To obtain the anhydrous form, dry the crystals in a vacuum oven at 40-50°C over


 or silica gel for 24 hours. Verify water content via Karl Fischer titration if strict stoichiometry is required.

Q: Can I use Acetone? A: Caution! Avoid ketones (Acetone, MEK) if possible.[1] Hydrazides can react with ketones to form hydrazones (Schiff bases), effectively consuming your product and creating a new impurity. Only use acetone if you are certain your specific hydrazide is unreactive under those conditions (unlikely).

Q: The yield is low (<50%). Where is my product? A: It is likely in the "mother liquor" (the filtrate). Acetohydrazides have significant solubility in cold ethanol.

  • Recovery: Evaporate the filtrate to half volume and cool again to harvest a "second crop." Note that the second crop will be less pure than the first.

References

  • Solvent Selection Principles

    • LibreTexts Chemistry. (2023). "Recrystallization."[2][3][4][5] Available at: [1]

  • Hydrazide Synthesis & Purification

    • Molecules.[6][3][5][7][8][9][10][11] (2018).[7] "Hydrazides and Hydrazones: Synthesis and Biological Activity."[8][11] (Discusses ethanol recrystallization for hydrazide derivatives). Available at: [1]

  • Oiling Out Phenomena

    • Mettler Toledo. "Oiling Out in Crystallization." (Technical breakdown of LLPS mechanisms). Available at: [1]

  • Acetohydrazide Properties

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74966, Acetohydrazide.[1] Available at: [1]

Sources

Validation & Comparative

Comparative Analysis of 2-(2-Methoxyphenoxy)acetohydrazide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the structural isomers of 2-(methoxyphenoxy)acetohydrazide, focusing on the ortho- (2-methoxy), meta- (3-methoxy), and para- (4-methoxy) derivatives. These compounds serve as critical pharmacophores and synthetic intermediates in the development of antimicrobial, anti-inflammatory, and analgesic agents (e.g., 1,3,4-oxadiazoles and triazoles).

While the synthetic pathways are homologous, the positional isomerism of the methoxy group significantly influences physicochemical properties such as melting point, solubility, and biological binding affinity. This guide details the synthesis, structural characterization, and functional differences of these isomers to aid researchers in lead optimization.

Structural & Physicochemical Profiling

The position of the methoxy substituent on the phenyl ring alters the electronic environment and steric profile of the hydrazide tail.

FeatureOrtho-Isomer (2-OMe)Meta-Isomer (3-OMe)Para-Isomer (4-OMe)
IUPAC Name 2-(2-methoxyphenoxy)acetohydrazide2-(3-methoxyphenoxy)acetohydrazide2-(4-methoxyphenoxy)acetohydrazide
CAS Number 107967-88-432992-19-157676-49-0
Melting Point Not explicitly reported (Est. 80–100°C)Not explicitly reported132–134 °C [1]
Steric Hindrance High (Proximity to linker)ModerateLow (Linear symmetry)
Electronic Effect Inductive (-I) / Resonance (+R)Inductive (-I) onlyResonance (+R) dominant
Crystal System No single crystal dataNo single crystal dataOrthorhombic (

) [2]
Structural Logic & Causality
  • Para-Isomer: The symmetry of the 4-methoxy substitution allows for efficient crystal packing, resulting in a higher melting point (132–134 °C). X-ray diffraction studies confirm the formation of intermolecular hydrogen bonded sheets (

    
     and 
    
    
    
    ) [2].
  • Ortho-Isomer: The 2-methoxy group introduces steric clash with the oxy-acetyl linker. This often disrupts planar stacking, potentially lowering the melting point and altering solubility profiles compared to the para-isomer.

  • Meta-Isomer: Lacks the direct resonance conjugation of the methoxy oxygen with the linker attachment point (para/ortho positions), making the phenyl ring more electron-deficient at the ether linkage compared to the ortho/para isomers.

Synthetic Protocol (Universal Route)

The synthesis of all three isomers follows a standard two-step nucleophilic substitution and hydrazinolysis pathway. The choice of the starting phenol determines the final isomer.

Reaction Scheme Visualization

SynthesisPath Phenol Starting Material (2-, 3-, or 4-Methoxyphenol) Ester Intermediate Ester (Ethyl 2-(x-methoxyphenoxy)acetate) Phenol->Ester Reflux/Acetone SN2 Reaction Chloro Ethyl Chloroacetate (Cl-CH2-COOEt) Chloro->Ester Base Base (K2CO3) Base->Ester Catalyst Product Final Product (2-(x-methoxyphenoxy)acetohydrazide) Ester->Product Hydrazinolysis Ethanol/Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: General synthetic pathway for 2-(methoxyphenoxy)acetohydrazide isomers.[1]

Detailed Methodology

Step 1: Esterification (Williamson Ether Synthesis)

  • Reagents: Dissolve 0.01 mol of the appropriate substituted phenol (e.g., Guaiacol for ortho, 4-methoxyphenol for para) in 30 mL of anhydrous acetone.

  • Base Addition: Add 0.015 mol of anhydrous Potassium Carbonate (

    
    ).
    
  • Alkylation: Add 0.012 mol of Ethyl Chloroacetate dropwise.

  • Reflux: Heat the mixture at reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent.[2] The residue (ester) is usually an oil or low-melting solid.

Step 2: Hydrazinolysis

  • Solvation: Dissolve the crude ester from Step 1 in 15 mL of absolute ethanol.

  • Reaction: Add hydrazine hydrate (99%, 0.02 mol) slowly.

  • Reflux: Heat at reflux (78°C) for 4–6 hours.

  • Crystallization: Cool the solution to room temperature. The hydrazide typically precipitates as a solid.

    • Note: If no precipitate forms, concentrate the solution to half volume and cool in an ice bath.

  • Purification: Filter the solid and recrystallize from ethanol to obtain pure crystals.

Validation Check:

  • Yield: Typical yields range from 65% to 80%.

  • Purity: Check melting point against the standard (Para: 132–134°C).

Spectroscopic Characterization (NMR)[6]

Differentiation of isomers is most reliably achieved via


 NMR spectroscopy, specifically by analyzing the aromatic region (6.8–7.5 ppm).
IsomerAromatic Proton PatternKey Chemical Shift Features
Para (4-OMe) AA'BB' System Two distinct doublets (integration 2H each) around 6.8–7.0 ppm due to symmetry.
Ortho (2-OMe) ABCD System Complex multiplet of 4 protons. The proton adjacent to the ether linkage often shifts upfield.
Meta (3-OMe) ABCD System One singlet (isolated between substituents), two doublets, and one triplet (C5-H).

Common Signals (All Isomers):

  • 
     (Methoxy): Singlet, 
    
    
    
    3.7–3.8 ppm (3H).
  • 
     (Methylene): Singlet, 
    
    
    
    4.4–4.6 ppm (2H).
  • 
     and 
    
    
    
    (Hydrazide): Broad singlets, variable (usually
    
    
    4.0–9.0 ppm depending on solvent/concentration).

Biological Activity & SAR Implications[7]

These hydrazides are rarely the final drug but are crucial linkers. The isomer choice affects the spatial orientation of the pharmacophore attached to the hydrazide nitrogen.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Isomer Isomer Selection Ortho Ortho (2-OMe) Isomer->Ortho Para Para (4-OMe) Isomer->Para Effect1 Steric Bulk near Linker Ortho->Effect1 Increases Effect2 Linear Geometry Para->Effect2 Maximizes Target2 Target: Kinase Binding Pockets (Restricted Space) Effect1->Target2 Often Unfavorable (Clash) Target1 Target: COX-1/COX-2 (Anti-inflammatory) Effect2->Target1 Often Favorable (Better Packing)

Figure 2: Impact of isomer selection on biological target interaction.

  • Anti-inflammatory (COX Inhibition): Phenoxyacetohydrazide derivatives often target Cyclooxygenase enzymes. The Para-isomer is generally preferred for creating Schiff bases (e.g., with aldehydes) because the linear geometry allows the distal aryl group to fit deep into the hydrophobic channel of COX-2 [3].

  • Antimicrobial: Ortho-substitution can sometimes enhance activity against specific bacteria by altering the lipophilicity (LogP) and membrane permeability, though steric hindrance may reduce binding affinity to rigid enzymatic targets.

Conclusion & Recommendation

  • For Crystallography & Baseline Studies: Use the Para-isomer (4-OMe) . It crystallizes readily, has well-defined literature data (MP 132–134°C), and serves as a robust reference standard.

  • For SAR Exploration: Synthesize the Ortho-isomer (2-OMe) to test the effect of steric hindrance and rotational restriction on your target receptor.

  • Protocol: The universal synthesis method (Williamson etherification

    
     Hydrazinolysis) is valid for all three isomers, with yields consistently 
    
    
    
    .

References

  • IUCr. (2012). 2-(4-Methoxyphenoxy)acetohydrazide.[3][4] Acta Crystallographica Section E. Retrieved January 28, 2026, from [Link]

  • Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

  • PubChem.[5] (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide (CID 580001).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

2-(2-Methoxyphenoxy)acetohydrazide: A Lipophilic Scaffold for Next-Gen Hydrazide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of medicinal chemistry, hydrazides (R-CO-NH-NH2) remain a cornerstone pharmacophore, most notably anchored by the antitubercular gold standard, Isoniazid (INH) . However, the rise of multidrug-resistant (MDR) pathogens and the need for diverse chemotypes has shifted focus toward non-pyridine hydrazides.

2-(2-Methoxyphenoxy)acetohydrazide represents a critical divergence from the classical INH scaffold. Unlike the hydrophilic pyridine ring of INH, this compound introduces a lipophilic phenoxy ether tail with a specific ortho-methoxy substitution. This structural alteration fundamentally changes the molecule's bioavailability, membrane permeability, and binding kinetics, making it a superior starting point for targets requiring higher lipophilicity, such as CNS-active agents or inhibitors of membrane-bound enzymes (e.g., COX-1/2).

This guide objectively compares 2-(2-Methoxyphenoxy)acetohydrazide against standard hydrazides, evaluating its utility in antimicrobial, anti-inflammatory, and anticancer drug discovery.

Chemical Profile & Structural Activity Relationship (SAR)

The efficacy of a hydrazide drug depends heavily on the "tail" attached to the carbonyl group. Below is a structural comparison of the topic compound versus the standard.

The Ortho-Methoxy Advantage

The 2-methoxy group is not merely decorative; it provides specific electronic and steric advantages:

  • Metabolic Shielding: The ortho substituent sterically hinders enzymatic attack at the phenoxy ring, potentially extending half-life compared to unsubstituted phenoxyacetohydrazides.

  • Conformational Locking: Intramolecular hydrogen bonding between the ether oxygen and the methoxy group can lock the conformation, reducing the entropic penalty upon protein binding.

  • Lipophilicity (LogP): The phenoxy linker significantly increases LogP compared to INH, facilitating passive transport across the blood-brain barrier (BBB) and mycobacterial cell walls.

Table 1: Physicochemical Comparison of Hydrazide Scaffolds
Feature2-(2-Methoxyphenoxy)acetohydrazide Isoniazid (INH) Benzoic Acid Hydrazide
Core Structure Phenoxyalkyl etherPyridineBenzene
LogP (Predicted) ~1.2 - 1.5-0.700.15
Water Solubility ModerateHighModerate
Primary Target COX-1/2, Kinases, Non-KatG Bacterial TargetsEnoyl-ACP Reductase (InhA)General Chelation / Intermediate
Mechanism Metal Chelation & Hydrophobic Pocket BindingProdrug activation by KatGMetal Chelation
Resistance Profile Low cross-resistance with INHHigh (KatG/InhA mutations)Moderate

Therapeutic Applications & Comparative Performance[1]

Antimicrobial & Antitubercular Activity

While Isoniazid is the potent frontline drug for Mycobacterium tuberculosis, it requires activation by the catalase-peroxidase enzyme KatG. Mutations in katG render INH ineffective.

The Alternative: 2-(2-Methoxyphenoxy)acetohydrazide derivatives do not rely on KatG activation. Research indicates that phenoxyacetohydrazides exert antimicrobial activity through:

  • Metal Ion Chelation: The hydrazide motif chelates essential metal ions (Fe2+, Cu2+) required for bacterial metalloenzymes.

  • Membrane Disruption: The lipophilic phenoxy tail facilitates insertion into the bacterial lipid bilayer, a mechanism distinct from INH’s cell wall synthesis inhibition.

Data Insight: In comparative MIC assays against S. aureus, Schiff base derivatives of phenoxyacetohydrazides often show MIC values in the range of 12.5–50 µg/mL , whereas INH is inactive against non-mycobacterial species. This makes the topic compound a broader-spectrum candidate.

Anti-inflammatory (COX Inhibition)

Hydrazides are structurally related to classic NSAIDs.[1] The 2-methoxyphenoxy moiety mimics the structure of Guaiacol , a known anti-inflammatory agent.

  • Mechanism: The hydrazide group can interact with the Arg-120 residue in the COX enzyme channel, while the phenoxy ring occupies the hydrophobic pocket.

  • Selectivity: The ortho-methoxy group tends to favor COX-2 selectivity over COX-1, reducing gastric side effects common with traditional NSAIDs.

Visualizing the Mechanism of Action

The following diagram illustrates how the structural divergence leads to different biological pathways.

MOA_Comparison INH Isoniazid (INH) KatG KatG Activation (Bacterial) INH->KatG Requires Topic 2-(2-Methoxyphenoxy) acetohydrazide Chelation Metal Chelation (Fe2+, Zn2+) Topic->Chelation Direct Action COX COX-2 Binding (Anti-inflammatory) Topic->COX Hydrophobic Interaction Membrane Lipid Bilayer Permeation Topic->Membrane High LogP Radical Isonicotinoyl Radical KatG->Radical InhA InhA Inhibition (Cell Wall Lysis) Radical->InhA

Figure 1: Divergent mechanisms of action.[2][3][4] INH relies on enzymatic activation (yellow path), while 2-(2-Methoxyphenoxy)acetohydrazide utilizes direct physicochemical interactions (blue path).

Experimental Protocols

To validate the utility of this scaffold, the following protocols are recommended. These are designed to be self-validating systems where the product yield and purity confirm the protocol's success.

Synthesis Protocol (Hydrazinolysis)

This method converts the ester precursor into the hydrazide. The reaction is driven by the nucleophilicity of hydrazine.

Reagents:

  • Ethyl 2-(2-methoxyphenoxy)acetate (1.0 eq)

  • Hydrazine hydrate (80%, 3.0 eq)

  • Absolute Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of Ethyl 2-(2-methoxyphenoxy)acetate in 20 mL of absolute ethanol.

  • Addition: Add 30 mmol of hydrazine hydrate dropwise at room temperature to prevent exotherms.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9). The ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf).

  • Isolation: Cool the mixture to 0°C. The product often precipitates as white crystals.

  • Purification: Filter the solid. Wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Validation: Melting point should be sharp (approx. 88-90°C). IR spectrum must show doublet peaks at 3300–3200 cm⁻¹ (-NH-NH2) and a carbonyl stretch at ~1660 cm⁻¹.

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Workflow:

  • Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 512 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 10 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: Ciprofloxacin or Isoniazid.

    • Negative Control: DMSO/Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity or Resazurin dye (blue to pink indicates growth). The MIC is the lowest concentration with no visible growth.

Synthesis Pathway Visualization

Synthesis_Pathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Ethyl 2-(2-methoxyphenoxy)acetate (Ester Intermediate) Guaiacol->Intermediate Substitution (SN2) Chloroacetate Ethyl Chloroacetate Chloroacetate->Intermediate Base K2CO3 / Acetone Base->Intermediate Product 2-(2-Methoxyphenoxy)acetohydrazide (Target Scaffold) Intermediate->Product Nucleophilic Acyl Substitution (Reflux, EtOH) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Product

Figure 2: Synthetic route from Guaiacol. The process involves an initial O-alkylation followed by hydrazinolysis.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3.[5][6] National Library of Medicine. Retrieved from [Link]

  • Moldovan, C. M., et al. (2011).[7] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature. Central European Journal of Chemistry. Retrieved from [Link]

  • Bernstein, J., et al. (1952). Chemotherapy of Experimental Tuberculosis. V. Isonicotinic Acid Hydrazide (Nydrazid) and Related Compounds. American Review of Tuberculosis. (Contextual grounding for INH comparison).
  • Popiołek, L. (2017). Hydrazide–hydrazone derivatives: Potential antimicrobial agents. Medicinal Chemistry Research. Retrieved from [Link]

  • Todeschini, A. R., et al. (1998). Synthesis and evaluation of analgesic, antiinflammatory and antiplatelet properties of 2-pyridylarylhydrazone derivatives. European Journal of Medicinal Chemistry.

Sources

Technical Validation Guide: In Vitro Anti-Inflammatory Profiling of 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical validation framework for 2-(2-Methoxyphenoxy)acetohydrazide (2-MPAH) , a pharmacophore combining a guaiacol-derived phenoxy moiety with a hydrazide linker. Hydrazide derivatives are increasingly scrutinized in drug discovery for their ability to inhibit cyclooxygenase pathways and stabilize lysosomal membranes without the severe gastric ulcerogenicity associated with acidic NSAIDs (e.g., Aspirin, Diclofenac).

This document provides a comparative analysis of 2-MPAH against the industry standard, Diclofenac Sodium , using two validated in vitro assays: Protein Denaturation Inhibition and HRBC Membrane Stabilization .

Part 1: Mechanistic Rationale & Pharmacophore Analysis

Why 2-(2-Methoxyphenoxy)acetohydrazide?

Inflammation is a complex cascade involving lysosomal enzyme release and protein denaturation. The structural logic of 2-MPAH rests on two pillars:

  • The Hydrazide Linker (-CONHNH₂): Acts as a hydrogen bond donor/acceptor, mimicking the transition state of peptide hydrolysis, potentially inhibiting proteases involved in inflammation.

  • The Phenoxy-Ether Scaffold: Provides lipophilicity to penetrate biological membranes (mimicked by the HRBC assay) and interact with hydrophobic pockets of inflammatory enzymes (e.g., COX-2).

Mechanistic Workflow

The following diagram illustrates the dual-pathway validation strategy employed in this guide.

AntiInflammatoryMechanism Compound 2-(2-Methoxyphenoxy) acetohydrazide Albumin Protein Structure (Albumin) Compound->Albumin Hydrophobic Binding Lysosome Lysosomal Membrane (HRBC Model) Compound->Lysosome Membrane Intercalation Inflammation Inflammatory Trigger (Heat/Hypotonicity) Inflammation->Albumin Heat Stress Inflammation->Lysosome Hypotonic Stress Denaturation Denaturation & Auto-Antigen Production Albumin->Denaturation Unchecked Stabilization Stabilization (Anti-Inflammatory Effect) Albumin->Stabilization With Drug Lysis Membrane Lysis & Enzyme Release Lysosome->Lysis Unchecked Lysosome->Stabilization With Drug

Caption: Dual-mechanism action of 2-MPAH targeting protein stabilization and membrane integrity.

Part 2: Comparative Analysis & Protocols

Assay 1: Inhibition of Albumin Denaturation

Principle: Inflammation induces protein denaturation. Denatured proteins act as auto-antigens, triggering further immune response. Agents that prevent heat-induced denaturation of Bovine Serum Albumin (BSA) or Egg Albumin correlate well with anti-inflammatory efficacy.

Experimental Protocol (Self-Validating)
  • Preparation:

    • Test Solution: Dissolve 2-MPAH in minimal DMSO and dilute with phosphate-buffered saline (PBS, pH 6.4) to concentrations: 50, 100, 200, 400, 800 µg/mL.

    • Standard: Prepare Diclofenac Sodium at identical concentrations.

    • Control: PBS + DMSO (Vehicle).

  • Reaction:

    • Mix 2.8 mL of PBS (pH 6.4) + 0.2 mL of fresh egg albumin (from hen's egg) + 2 mL of Test/Standard solution.

  • Incubation:

    • Incubate at 37°C for 15 minutes.

    • Heat shock at 70°C for 5 minutes.

  • Measurement:

    • Cool to room temperature.[1][2][3] Measure absorbance at 660 nm .

    • Validation Check: If the Control Absorbance is < 0.5, the heat shock was insufficient; repeat.

Comparative Data (Representative)

Note: Data below reflects representative performance of phenoxyacetohydrazide derivatives based on structural activity relationship (SAR) literature.

Concentration (µg/mL)2-MPAH Inhibition (%)Diclofenac Sodium Inhibition (%)Relative Efficacy
5022.5 ± 1.238.4 ± 1.5Low
10041.0 ± 2.155.6 ± 1.8Moderate
20058.3 ± 1.972.1 ± 2.0High
40071.5 ± 2.584.3 ± 1.4High
80082.1 ± 1.891.5 ± 1.1Saturation
IC₅₀ Value ~145 µg/mL ~85 µg/mL 1.7x difference

Interpretation: 2-MPAH demonstrates dose-dependent protection.[4] While less potent than Diclofenac (lower IC₅₀ is better), it achieves >70% inhibition at higher concentrations, validating its potential as a lead structure with likely lower gastric toxicity.

Assay 2: HRBC Membrane Stabilization

Principle: The erythrocyte (HRBC) membrane is analogous to the lysosomal membrane.[5] Stabilization of the HRBC membrane against hypotonicity-induced lysis implies the compound can prevent the release of lysosomal enzymes (proteases/bactericidal enzymes) that propagate inflammation.[6]

Experimental Protocol
  • Blood Sourcing: Collect blood from a healthy volunteer (no NSAID use for 2 weeks).[3][5] Mix with Alsever’s solution (1:1). Centrifuge at 3000 rpm. Wash packed cells with isosaline.[7] Reconstitute to a 10% v/v suspension.

  • Reaction Mixture:

    • 1.0 mL Phosphate buffer (pH 7.4, 0.15 M).

    • 2.0 mL Hyposaline (0.36% NaCl) – The stressor.

    • 0.5 mL HRBC suspension.

    • 0.5 mL Test Drug (2-MPAH) or Standard (Diclofenac).

  • Incubation:

    • 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 20 minutes.

  • Measurement:

    • Collect supernatant.[3][7] Measure hemoglobin content (absorbance) at 560 nm .

    • Calculation: % Stabilization = 100 - [ (Optical Density of Sample / Optical Density of Control) × 100 ].

Comparative Data (Representative)
Concentration (µg/mL)2-MPAH Stabilization (%)Diclofenac Stabilization (%)Performance Note
5018.435.2Minimal Effect
10032.651.8Onset of Action
20055.168.4Significant
50074.281.5Comparable
100083.588.9Plateau
IC₅₀ Value ~180 µg/mL ~95 µg/mL Valid Hit

Interpretation: The phenoxy moiety in 2-MPAH likely intercalates into the lipid bilayer, providing structural reinforcement. Although Diclofenac is superior in potency, 2-MPAH shows significant stabilization (>50%) at 200 µg/mL, confirming its anti-inflammatory mechanism via membrane protection.

Part 3: Workflow Visualization

The following diagram details the critical path for validating 2-MPAH, from synthesis to data derivation.

ValidationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Analysis Synthesis Synthesis of 2-MPAH Stock Stock Solution (DMSO + PBS) Synthesis->Stock Assay_Alb Albumin Denaturation (Heat Induced) Stock->Assay_Alb Assay_HRBC HRBC Stabilization (Hypotonicity Induced) Stock->Assay_HRBC Spectro Spectrophotometry (660nm / 560nm) Assay_Alb->Spectro Assay_HRBC->Spectro Calc IC50 Calculation (Regression Analysis) Spectro->Calc

Caption: Step-by-step experimental workflow for validating 2-MPAH activity.

References

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology.

  • Gandhidasan, R., Thamaraichelvan, A., & Baburaj, S. (1991). Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization. Fitoterapia.

  • Jubie, S., et al. (2012). Synthesis and evaluation of antimicrobial and anti-inflammatory activities of some novel phenoxy acetic acid derivatives. Journal of Applied Pharmaceutical Science.

  • Sakat, S., et al. (2010). In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Rahman, H., et al. (2015). In vitro anti-inflammatory and anti-arthritic activity of Oryza sativa Var. Joha Rice (Aromatic Indigenous Rice of Assam). Journal of Agricultural Science and Technology.

Sources

Cross-validation of in vitro and in vivo results for hydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Anticancer Drug Development

Executive Summary Hydrazide derivatives, particularly indole-based scaffolds, frequently emerge as high-potency "hits" in high-throughput in vitro screenings due to their ability to form hydrogen bonds and chelate metals within active sites (e.g., kinase domains or tubulin). However, a significant attrition rate occurs during in vivo translation. This guide objectively compares Indole-Hydrazide Derivatives against Bioisosteric Amides and Standard Chemotherapy (e.g., Paclitaxel/Doxorubicin) to illuminate the specific ADME (Absorption, Distribution, Metabolism, Excretion) barriers that cause this discrepancy.

Part 1: The Chemical Scaffolds (The Comparators)

To understand the translational gap, we must compare the hydrazide pharmacophore against its most common structural alternatives.

FeatureIndole-Hydrazide (Lead Class) Indole-Amide (Bioisostere) Standard Care (e.g., Paclitaxel)
Chemical Structure R-CO-NH-NH-R'R-CO-NH-R'Complex Diterpenoid
In Vitro Potency (IC50) High (< 1 µM) . The -NH-NH- linker offers unique flexibility and H-bond donor/acceptor sites.Moderate (1-10 µM) . Rigid linker often reduces binding affinity in flexible pockets.High (< 0.1 µM) . Optimized clinical efficacy.
Metabolic Stability Low . Susceptible to hydrolytic cleavage by amidases and hydrazidases.High . Amide bond is robust against rapid systemic hydrolysis.Variable . Subject to CYP450 metabolism but predictable.
Toxicity Risk High . Hydrolysis releases free hydrazine (neurotoxic/hepatotoxic).Low . Metabolites are generally non-toxic amino/acid derivatives.High . Dose-limiting cytotoxicity (neutropenia).

Expert Insight: The "Hydrazide Trap" occurs when researchers prioritize raw in vitro potency (IC50) without accounting for the metabolic liability of the hydrazine bridge. While the hydrazide often binds tighter to the target protein in a petri dish, the amide derivative typically exhibits superior pharmacokinetics (PK) in a living system.

Part 2: In Vitro Profiling (The Screening Phase)

In vitro assays often favor hydrazides due to the absence of metabolic enzymes (specifically hydrazidases) in standard cell culture media.

Case Study Data: Antiproliferative Activity (MCF-7 Breast Cancer Lines) Data synthesized from comparative studies of indole derivatives (e.g., IHZ-1).

CompoundIC50 (µM)Mechanism of ActionSolubility (PBS pH 7.4)
Indole-Hydrazide (IHZ-1) 0.45 ± 0.05 Tubulin Polymerization Inhibition / ROS InductionPoor (< 10 µg/mL)
Indole-Amide Analog 4.20 ± 0.30Tubulin Polymerization InhibitionModerate (< 50 µg/mL)
Doxorubicin (Control) 0.80 ± 0.10DNA IntercalationHigh (Soluble salt)

Critical Analysis: The Hydrazide (IHZ-1) appears 10x more potent than its Amide analog in vitro. In a pure biochemical assay, the hydrazide linker facilitates a "water-bridge" interaction within the tubulin binding pocket that the amide cannot replicate. However, this data is non-predictive of in vivo success without metabolic stability correction.

Part 3: The Translational Bridge (ADME & Toxicity)

This section details why the cross-validation fails. The primary failure mode for hydrazides is Metabolic Hydrolysis .

The Mechanism of Failure

Unlike amides, hydrazides are substrates for Hydrazidases and non-specific esterases in the liver and plasma.

  • Hydrolysis: The R-CO-NH-NH-R' bond cleaves, releasing the parent acid and a free Hydrazine derivative.

  • Toxicity: Free hydrazines deplete Pyridoxal 5'-Phosphate (Vitamin B6), leading to GABA depletion (seizures) and hepatotoxicity via ROS generation.

  • Inactivation: The active pharmacophore is destroyed before reaching the tumor site.

Visualization: The Metabolic Stability Pathway

The following diagram illustrates the divergent fates of Hydrazides vs. Amides.

MetabolicPathway Compound Lead Compound (Systemic Circulation) Liver Liver Metabolism (Microsomes/Cytosol) Compound->Liver Hydrazide Hydrazide Derivative Liver->Hydrazide Route A Amide Amide Bioisostere Liver->Amide Route B Hydrolysis Hydrazidase/Amidase Cleavage Hydrazide->Hydrolysis Rapid Toxicity Free Hydrazine Release (Neuro/Hepatotoxicity) Hydrolysis->Toxicity ROS Generation Inactivation Loss of Efficacy Hydrolysis->Inactivation Stable Metabolic Stability Amide->Stable Resistant Tumor Tumor Accumulation (Efficacy) Stable->Tumor Intact Drug

Caption: Comparative metabolic fate. Hydrazides risk rapid hydrolysis leading to toxicity and inactivation, whereas amides retain structural integrity to reach the target tissue.

Part 4: In Vivo Validation (The Reality Check)

To validate a hydrazide "hit," you must prove that the antitumor effect is due to the intact molecule, not a toxic metabolite.

Protocol: Xenograft Tumor Inhibition (Ehrlich Ascites Carcinoma or MCF-7) Comparison of efficacy at Maximum Tolerated Dose (MTD).

MetricIndole-Hydrazide (IHZ-1)Indole-Amide AnalogInterpretation
Dose Administered 10 mg/kg (i.p.)50 mg/kg (i.p.)Hydrazide MTD is lower due to toxicity.
Tumor Vol. Reduction 35% 55% Reversal of Fortune.
Survival Rate (Day 30) 40% (Toxicity deaths)90%Amide is safer and more effective in vivo.
Plasma Half-life (t1/2) 0.8 Hours4.5 HoursRapid clearance of hydrazide confirms instability.

Part 5: Validated Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, follow these specific protocols for hydrazide evaluation.

The "Metabolic Stability Check" (Pre-In Vivo)

Do not proceed to animal models without this step.

  • Incubation: Incubate 10 µM of the test hydrazide in Rat Liver Microsomes (RLM) and Human Plasma for 60 minutes at 37°C.

  • Extraction: Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Analyze via LC-MS/MS.

  • Pass Criteria: If < 50% parent compound remains after 30 mins, the compound is too labile for standard in vivo testing. Action: Chemical modification (steric hindrance around the hydrazide) or encapsulation (liposomes) is required.

In Vivo Efficacy Protocol (Solid Tumor Xenograft)

Optimized for hydrophobic hydrazide derivatives.

  • Step 1: Formulation (Critical): Hydrazides often precipitate in saline. Use a co-solvent system:

    • Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

    • Sonicate for 15 mins to ensure no micro-crystals (which cause embolism/irritation).

  • Step 2: Induction: Inject

    
     tumor cells into the left flank of athymic nude mice.
    
  • Step 3: Treatment: Begin treatment when tumors reach 100 mm³.

    • Group A: Vehicle Control.

    • Group B: Standard Care (e.g., Doxorubicin 2 mg/kg).

    • Group C: Test Hydrazide (Start at 1/10th LD50).

  • Step 4: Monitoring: Measure tumor volume (

    
    ) every 2 days.
    
  • Step 5: Toxicity Biomarkers: At termination, collect serum. Measure ALT/AST (Liver) and BUN (Kidney). Crucial for hydrazides: Measure brain GABA levels if neurological signs (tremors) were observed.

Part 6: Workflow Visualization

The following diagram outlines the decision matrix for validating hydrazide derivatives.

ValidationWorkflow Start Hit Identification (In Vitro IC50 < 1µM) Stability Metabolic Stability Assay (Microsomes/Plasma) Start->Stability Decision1 Stable? Stability->Decision1 Modify Chemical Optimization (Bioisostere/Steric Shield) Decision1->Modify No (<30% remaining) Formulate Formulation Strategy (PEG-400/Liposomes) Decision1->Formulate Yes (>50% remaining) Modify->Stability Retest InVivo In Vivo Xenograft (Efficacy + Tox) Formulate->InVivo Outcome Clinical Candidate InVivo->Outcome High Efficacy/Low Tox

Caption: Decision matrix for hydrazide development. Stability testing acts as the primary "Go/No-Go" gate before animal testing.

References

  • Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities. ResearchGate. [Link]

  • Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway. Frontiers in Pharmacology. [Link]

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Journal of Bacteriology (NIH). [Link]

  • Hydrazine Toxicology: Pathophysiology and Management. StatPearls (NIH). [Link]

  • Hitting the right target – validating new approaches for innovative cancer drugs. Institute of Cancer Research. [Link]

Comparative docking analysis of phenoxyacetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting versatile biological activities ranging from antimicrobial to anti-inflammatory effects. This guide provides a comparative in silico analysis of these derivatives against established clinical standards.

Key Findings:

  • Antibacterial Potency: Selected derivatives exhibit superior binding affinity (-8.5 to -9.2 kcal/mol) against DNA Gyrase compared to the standard Ciprofloxacin (-7.5 to -8.2 kcal/mol), driven by enhanced

    
     stacking interactions.
    
  • Urease Inhibition: Hydroxyl-substituted derivatives outperform methoxy-substituted analogs and the standard Acetohydroxamic Acid in binding stability, suggesting a viable alternative for H. pylori therapy.

  • Structural Determinants: The presence of electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the para position of the phenyl ring significantly improves docking scores by stabilizing the ligand-receptor complex.

Scientific Context & Target Selection

To ensure this guide is actionable, we focus on two primary therapeutic targets where phenoxyacetohydrazide derivatives have demonstrated significant potential in recent literature [1, 2].

Target 1: Bacterial DNA Gyrase (PDB: 1KZN)
  • Role: Essential enzyme for bacterial DNA replication (topological supercoiling).

  • Clinical Standard: Ciprofloxacin (Fluoroquinolone antibiotic).[1]

  • Mechanism: Stabilization of the DNA-Gyrase cleavable complex, leading to cell death.

Target 2: Urease (PDB: 4H9M)[2]
  • Role: Hydrolysis of urea to ammonia; critical for Helicobacter pylori survival in the stomach.

  • Clinical Standard: Acetohydroxamic Acid (AHA) or Thiourea.

  • Mechanism: Chelation of the active site Nickel ions or blocking the flap closing.

Computational Methodology (The Protocol)

Reliable docking requires a self-validating workflow. The following protocol ensures reproducibility and minimizes false positives.

Validated Docking Workflow

DockingWorkflow LigandPrep Ligand Preparation (ChemDraw -> 3D Opt) Docking Molecular Docking (AutoDock Vina / GOLD) LigandPrep->Docking .pdbqt ProteinPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Active Site Definition) ProteinPrep->GridGen Validation Validation Step (Re-dock Co-crystal Ligand) GridGen->Validation Validation->Docking If RMSD < 2.0 Å Analysis Interaction Analysis (RMSD, Binding Energy) Docking->Analysis

Figure 1: Validated computational workflow for comparative docking analysis.

Step-by-Step Protocol
  • Ligand Preparation:

    • Structures are drawn in ChemDraw and converted to 3D.

    • Energy Minimization: Apply MMFF94 force field to reach local minima.

    • Charge Assignment: Gasteiger partial charges are added (critical for electrostatic interaction prediction).[2]

  • Protein Preparation:

    • Retrieve crystal structures (e.g., E. coli DNA Gyrase B, PDB: 1KZN) from RCSB.

    • Strip Water: Remove solvent molecules unless they mediate critical bridges (e.g., in some kinase targets).

    • Protonation: Add polar hydrogens relative to pH 7.4.

  • Validation (Crucial Step):

    • Extract the native co-crystallized ligand (e.g., Clorobiocin for 1KZN).

    • Re-dock it into the active site.[3][4]

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Comparative Analysis: Antibacterial Activity

This section compares a representative library of phenoxyacetohydrazide derivatives against Ciprofloxacin.

Binding Energy Comparison (DNA Gyrase)

Data synthesized from representative studies [1, 3, 4].

Compound IDSubstituent (R)Binding Energy (kcal/mol)Inhibition Constant (

)
Relative Potency
Standard Ciprofloxacin -7.50 3.14 µM Baseline
PH-01-H (Unsubstituted)-6.8010.2 µMLower
PH-02-OCH₃ (4-Methoxy)-7.106.12 µMComparable
PH-03 -Cl (4-Chloro) -8.45 0.63 µM High
PH-04 -NO₂ (4-Nitro) -9.10 0.21 µM Superior
Mechanistic Insight

The superior performance of PH-04 (-NO₂) is attributed to:

  • Hydrogen Bonding: The hydrazide linker (-CONHNH-) forms dual H-bonds with Asp73 and Gly77 in the ATP-binding pocket.

  • 
    -Stacking:  The electron-deficient nitrophenyl ring engages in stronger parallel 
    
    
    
    stacking with DNA base pairs compared to the quinolone ring of Ciprofloxacin.

Comparative Analysis: Urease Inhibition

Urease inhibition is critical for treating peptic ulcers. Here, we compare derivatives against Acetohydroxamic Acid (AHA).

Binding Energy Comparison (Jack Bean Urease)

Data synthesized from representative studies [5, 6].

Compound IDSubstituent (R)Binding Energy (kcal/mol)Interaction Type
Standard Acetohydroxamic Acid -5.60 Metal Chelation (Ni)
PH-05-CH₃ (Methyl)-5.90Hydrophobic
PH-06-OH (2,4-Dihydroxy)-8.10H-Bond Network
PH-07-F (4-Fluoro)-7.20Halogen Bond
Mechanistic Insight (SAR)

The docking results highlight a distinct Structure-Activity Relationship (SAR). Derivatives with hydroxyl groups (PH-06) show drastically improved affinity.

  • Reasoning: The -OH groups mimic the substrate (urea) more effectively, forming a tight H-bond network with the active site flap residues (His593, Ala636 ), locking the enzyme in an inactive state [5].

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for optimizing these derivatives based on docking outcomes.

SAR_Logic Core Phenoxyacetohydrazide Core Subst Phenyl Ring Substituent Core->Subst EWG Electron Withdrawing (-NO2, -Cl, -F) Subst->EWG EDG Electron Donating (-OMe, -CH3) Subst->EDG Hydroxyl Poly-Hydroxyl (-OH, -OH) Subst->Hydroxyl Result1 Increased Pi-Stacking High Gyrase Affinity EWG->Result1 Antibacterial Target Result2 Reduced Polarity Lower Urease Affinity EDG->Result2 Steric Clash? Result3 Maximal Urease Affinity (H-Bond Network) Hydroxyl->Result3 Urease Target

Figure 2: SAR Decision Tree derived from docking scores. Electron-withdrawing groups favor DNA Gyrase inhibition, while hydroxyl groups favor Urease inhibition.

Conclusion & Recommendations

Based on the comparative docking analysis:

  • For Antibacterial Development: Prioritize 4-Nitro and 4-Chloro phenoxyacetohydrazide derivatives. They consistently outperform Ciprofloxacin in in silico binding energy due to superior electronic interactions with the DNA-Gyrase complex.

  • For Urease Inhibition: Focus on Poly-hydroxyl substituted derivatives. The ability to form extensive hydrogen bond networks offers a significant advantage over the small molecule standard, Acetohydroxamic Acid.

  • Experimental Validation: While docking scores are predictive (-9.1 kcal/mol suggests nanomolar potency), wet-lab validation via MIC (Minimum Inhibitory Concentration) assays is required to confirm cell permeability, which docking does not predict.

References

  • Sun, J., et al. (2025).[5] "Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors." ResearchGate.

  • Al-Ostoot, F.H., et al. (2025). "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic." PLOS ONE.

  • Vision Publisher. (2024). "Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria." Current Clinical and Medical Education.

  • Saeed, A., et al. (2023). "Protease inhibition, in vitro antibacterial and IFD/MM-GBSA studies of ciprofloxacin-based acetanilides." PLOS ONE.

  • Cunha, S., et al. (2023). "Using Machine Learning and Molecular Docking to Leverage Urease Inhibition Data for Virtual Screening." International Journal of Molecular Sciences.

  • Ajmal, M., et al. (2023). "Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies." Journal of Biomolecular Structure and Dynamics.

Sources

Comparative Guide: Mechanism of Action for 2-(2-Methoxyphenoxy)acetohydrazide Scaffolds

[1][2]

Executive Summary & Strategic Rationale

In the realm of medicinal chemistry, 2-(2-Methoxyphenoxy)acetohydrazide serves as a critical "pharmacophore precursor" rather than a standalone therapeutic endpoint.[1][2] While the parent hydrazide exhibits moderate biological activity, its primary value lies in its conversion into Schiff base (hydrazone) derivatives.[2]

This guide objectively compares the mechanism of action (MoA) of the parent scaffold against its functionalized derivatives. Experimental evidence confirms that the introduction of an azomethine spacer (-N=CH-) significantly amplifies lipophilicity and target binding affinity, often transforming a weakly active precursor into a potent antimicrobial or cytotoxic agent.[1][2]

Key Comparative Insight
FeatureParent: 2-(2-Methoxyphenoxy)acetohydrazideDerivative: N-Arylidene Schiff BasesClinical Standard (e.g., Ciprofloxacin)
Primary MoA Hydrogen bonding (Donor/Acceptor)Metal Chelation & DNA IntercalationDNA Gyrase Inhibition
Lipophilicity Low (Hydrophilic)High (Facilitates Membrane Crossing)Optimized
Bioactivity Weak/ModerateHigh (Strain Specific)High (Broad Spectrum)
Toxicity Potential Hydrazine releaseStable PharmacophoreLow/Managed

Mechanism of Action: The "Lock and Key" Evolution

The biological efficacy of this compound class is governed by two distinct mechanistic pathways: Chelation-Assisted Transport and Specific Enzyme Inhibition .

Pathway A: Chelation & Membrane Permeability (Tweedy’s Theory)

The parent hydrazide possesses nucleophilic nitrogen and oxygen atoms capable of coordinating with metal ions. However, the Schiff base derivatives enhance this capability significantly.[2]

  • Mechanism: The azomethine nitrogen (-N=CH-) and the carbonyl oxygen form a stable chelate ring with transition metals (Cu²⁺, Co²⁺, Ni²⁺).[1][2]

  • Effect: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand ring. This increases the lipophilic character of the complex (Overton’s concept), allowing it to penetrate the lipid bilayer of bacterial cell walls more effectively than the free ligand.

Pathway B: Electronic Modulation via the Methoxy Group

The ortho-methoxy (-OCH₃) group on the phenoxy ring is not passive.[1]

  • Steric Hinderance: It orients the molecule to fit into specific hydrophobic pockets of enzymes (e.g., Enoyl-ACP reductase in bacteria).[2]

  • Electronic Effect: It acts as an electron-donating group, increasing the electron density on the aromatic ring, which facilitates

    
    -
    
    
    stacking interactions with DNA base pairs or aromatic residues in protein active sites.[1][2]
Visualization: Structural Activation Pathway

The following diagram illustrates the transformation from the parent scaffold to the active drug candidate and its interaction with a metal ion cofactor.

MoA_Pathwaycluster_mechanismActivation MechanismParentParent Scaffold2-(2-Methoxyphenoxy)acetohydrazideSchiffBaseActive Schiff Base(-N=CH- Linkage)Parent->SchiffBaseCondensation(-H2O)AldehydeAromatic Aldehyde(R-CHO)Aldehyde->SchiffBaseComplexLipophilic Chelate Complex(Enhanced Permeability)SchiffBase->ComplexChelationMetalIonMetal Ion(Cu++, Co++)MetalIon->ComplexTargetBiological Target(DNA/Enzyme)Complex->TargetInhibition/Intercalation

Caption: Transformation of the parent hydrazide into a lipophilic Schiff base chelate, enabling cellular entry and target inhibition.

Experimental Protocols for Validation

To objectively assess the performance of 2-(2-Methoxyphenoxy)acetohydrazide versus its derivatives, the following self-validating protocols are recommended.

Protocol 1: Synthesis Verification (The "Clean" Standard)

Objective: Ensure the parent scaffold is pure before derivatization. Impurities (unreacted hydrazine) are toxic and skew biological data.[2]

  • Reactants: Reflux Ethyl 2-(2-methoxyphenoxy)acetate (0.01 mol) with Hydrazine hydrate (0.02 mol) in absolute ethanol (20 mL).

  • Duration: 3–5 hours (Monitor via TLC; Mobile phase: Methanol/Chloroform 1:9).

  • Isolation: Cool to precipitate. Filter and recrystallize from ethanol.

  • Validation Checkpoint: Melting point must be sharp (approx. 88–90°C). IR spectrum must show doublet -NH₂ peaks at 3300–3200 cm⁻¹ and Carbonyl (C=O) at ~1660 cm⁻¹.[1]

Protocol 2: Comparative Antimicrobial Assay (MIC Determination)

Objective: Quantify the "boost" in activity provided by derivatization.

  • Preparation: Dissolve Parent Compound, Derivative (e.g., N-benzylidene analog), and Standard (Ciprofloxacin) in DMSO.[2]

  • Dilution: Prepare serial dilutions (100 µg/mL to 0.1 µg/mL) in Mueller-Hinton Broth.

  • Inoculation: Add 10 µL of bacterial suspension (0.5 McFarland standard) to each well.

  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC).

    • Expected Result: Parent MIC > 50 µg/mL (Weak); Derivative MIC < 10 µg/mL (Potent).[2]

Protocol 3: In Silico Molecular Docking

Objective: Predict binding affinity to the target protein (e.g., E. coli DNA GyraseB).[2]

  • Software: AutoDock Vina or PyRx.

  • Ligand Prep: Minimize energy of the 2-(2-Methoxyphenoxy)acetohydrazide structure (MM2 force field).[1]

  • Target: Download PDB ID: 1KZN (DNA Gyrase B).[2] Remove water molecules.

  • Grid Box: Center on the co-crystallized ligand active site.

  • Output: Compare Binding Energy (kcal/mol).

    • Parent: Typically -5.0 to -6.0 kcal/mol.[1]

    • Derivative: Typically -8.0 to -9.5 kcal/mol (indicating superior fit).[1]

Quantitative Performance Data

The following table synthesizes typical experimental data comparing the parent scaffold with a p-nitrobenzaldehyde derivative and a standard antibiotic.

ParameterParent Hydrazidep-Nitro Schiff Base DerivativeStandard (Ciprofloxacin)
Molecular Weight ~196.2 g/mol ~329.3 g/mol 331.3 g/mol
LogP (Lipophilicity) 0.8 (Low)2.4 (Moderate)1.9 (Optimal)
MIC (S. aureus) 64 µg/mL4–8 µg/mL0.5–1.0 µg/mL
Binding Energy (Gyrase) -5.8 kcal/mol-8.9 kcal/mol-9.2 kcal/mol
ROS Induction NegligibleModerateLow

Note: Data represents average values from structure-activity relationship (SAR) studies of phenoxyacetohydrazides.

Visualizing the Signaling Interference

In anticancer applications, these compounds often interfere with apoptotic pathways.[2][3] The diagram below details the proposed signaling cascade interference.

Signaling_PathwayDrugHydrazide DerivativeROSROS GenerationDrug->ROSInductionNFkBNF-κB PathwayDrug->NFkBInhibitionMitoMitochondrialDysfunctionROS->MitoDepolarizationCaspaseCaspase-3/9ActivationMito->CaspaseCytochrome c ReleaseApoptosisApoptosis(Cell Death)Caspase->ApoptosisNFkB->ApoptosisPrevents Survival

Caption: Proposed anticancer mechanism: ROS induction and mitochondrial pathway activation leading to apoptosis.[1][2][4][5][6]

References

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenoxy)acetohydrazide. Source: National Institutes of Health (PMC).[2] Relevance: Defines the synthesis and structural characterization of the parent scaffold.[7][8][9]

  • Synthesis and Antibacterial Activity of Schiff Bases Derived from Phenoxyalkanoates. Source: Medicinal Chemistry Research (via NIH). Relevance: Validates the "Derivative vs. Parent" efficacy model in antimicrobial applications.

  • Anticancer Activity of Natural and Synthetic Chalcones/Hydrazides. Source: Semantic Scholar / Review. Relevance: Discusses the cytotoxic mechanisms (ROS, NF-kB) of hydrazide-linked pharmacophores.

  • PubChem Compound Summary: 2-(2-Methoxyphenoxy)acetohydrazide. Source: PubChem (CID 580001).[5] Relevance: Provides physicochemical properties, toxicity data (GHS), and structural identifiers.[2][5] [1]

  • Antimicrobial Activities of Hydrazide-Hydrazones (Review). Source: MDPI (Int. J. Mol. Sci.). Relevance: Comprehensive review of the mechanism of action for hydrazide derivatives. [1]

Comparing the antimicrobial spectrum of 2-(2-Methoxyphenoxy)acetohydrazide with known antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the antimicrobial spectrum of 2-(2-Methoxyphenoxy)acetohydrazide (often abbreviated as MPAH or referred to as Guaiacoxyacetohydrazide) against standard antibiotic classes.

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide is a pharmacophore scaffold derived from Guaiacol (2-methoxyphenol). While it possesses intrinsic moderate antimicrobial activity, its primary value in drug development lies as a "privileged structure" precursor. When derivatized into hydrazones (Schiff bases) or cyclized into azoles (oxadiazoles, triazoles), the antimicrobial potency increases exponentially, often rivaling commercial antibiotics like Ampicillin and Ciprofloxacin against Gram-positive strains.

Key Finding: The un-derivatized hydrazide typically exhibits MIC values in the range of 64–256 µg/mL . However, its optimized benzylidene derivatives can achieve MICs as low as 2–8 µg/mL , making them competitive with standard clinical agents.

Chemical Profile & Synthesis Logic

To understand the biological activity, one must understand the structural "warhead." The molecule combines a lipophilic phenoxy core (facilitating membrane penetration) with a hydrophilic hydrazide tail (capable of metal chelation and hydrogen bonding).

Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the synthesis flow from Guaiacol, highlighting the critical intermediate status of MPAH.

SynthesisPath Guaiacol Guaiacol (2-methoxyphenol) Inter Ethyl 2-(2-methoxyphenoxy)acetate (Ester Intermediate) Guaiacol->Inter + K2CO3, Reflux Chloroester Ethyl Chloroacetate Chloroester->Inter MPAH 2-(2-Methoxyphenoxy)acetohydrazide (The Scaffold) Inter->MPAH + Hydrazine, EtOH Hydrazine Hydrazine Hydrate Hydrazine->MPAH Derivs Schiff Bases / Azoles (High Potency Agents) MPAH->Derivs + Aldehydes/Cyclization

Figure 1: Synthesis pathway transforming Guaiacol into the active hydrazide scaffold and subsequent high-potency derivatives.

Comparative Antimicrobial Spectrum

The following data synthesizes performance metrics from multiple studies on phenoxyacetohydrazide derivatives. The comparison highlights the "Scaffold vs. Drug" dynamic.

Table 1: MIC Comparison (µg/mL)

Lower values indicate higher potency.

OrganismStrain TypeMPAH (Scaffold)Optimized Derivative*Ampicillin (Std)Ciprofloxacin (Std)Fluconazole (Std)
S. aureus Gram (+)64 – 1282.0 – 8.00.5 – 2.00.5 – 1.0N/A
B. subtilis Gram (+)64 – 1284.0 – 16.01.0 – 4.00.25 – 1.0N/A
E. coli Gram (-)> 25632 – 642.0 – 8.00.015 – 0.5N/A
P. aeruginosa Gram (-)> 51264 – 128> 128 (Res)0.5 – 2.0N/A
C. albicans Fungal128 – 25616 – 32N/AN/A1.0 – 4.0

*Optimized Derivative refers to (E)-N'-(substituted-benzylidene)-2-(2-methoxyphenoxy)acetohydrazide forms found in literature.

Analysis of Spectrum
  • Gram-Positive Selectivity: The scaffold shows a clear preference for Gram-positive bacteria. The lipophilic methoxy-phenoxy headgroup penetrates the peptidoglycan layer effectively but struggles against the outer membrane lipopolysaccharides (LPS) of Gram-negative bacteria like E. coli.

  • The "Derivatization Jump": Note the massive drop in MIC (from ~128 to ~4 µg/mL) when the hydrazide is converted to a hydrazone. The addition of an aryl group (Schiff base) extends the conjugation system, enhancing lipophilicity and binding affinity to bacterial enzymes.

  • Antifungal Gap: While MPAH has weak antifungal activity, its derivatives (especially those with electron-withdrawing groups like Cl or NO2 on the phenyl ring) show moderate activity, likely by inhibiting CYP51 (lanosterol 14α-demethylase), similar to azoles.

Mechanism of Action (MOA)

The antimicrobial activity of MPAH and its derivatives is multimodal, reducing the likelihood of rapid resistance development.

Mechanism Diagram

MOA cluster_bact Bacterial Cell MPAH MPAH Scaffold Metal Metal Chelation (Fe2+, Cu2+) MPAH->Metal Hydrazide (-NH-NH2) Enzyme Enoyl-ACP Reductase (Inhibition) MPAH->Enzyme H-Bonding (Amide O) Membrane Membrane Disruption (Lipophilic Interaction) MPAH->Membrane Phenoxy Tail Death Cell Death / Stasis Metal->Death Metabolic Failure Enzyme->Death No Cell Wall Membrane->Death Leakage

Figure 2: Multimodal mechanism of action including chelation, enzyme inhibition, and membrane disruption.

Mechanistic Insights
  • Metal Chelation: The hydrazide moiety (-CONHNH2) acts as a bidentate ligand. It chelates essential metal ions (like iron or copper) required for bacterial metalloenzymes, effectively starving the pathogen.

  • Enoyl-ACP Reductase Inhibition: Structural homology studies suggest that phenoxyacetohydrazides can dock into the active site of Enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid synthesis (FAS-II), similar to the mechanism of Triclosan and Isoniazid derivatives.

Experimental Protocol: Microbroth Dilution

To validate the MIC values of MPAH in your own lab, follow this standardized CLSI-compliant protocol.

Objective: Determine the Minimum Inhibitory Concentration (MIC) of MPAH against S. aureus ATCC 29213.

  • Stock Preparation:

    • Dissolve 10 mg of 2-(2-Methoxyphenoxy)acetohydrazide in 1 mL of DMSO (100% stock).

    • Note: The compound is hydrophobic; DMSO is required. Do not use water.

  • Dilution Series:

    • Prepare a 96-well plate with Mueller-Hinton Broth (MHB).

    • Perform serial two-fold dilutions from 512 µg/mL down to 0.5 µg/mL .

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100, then add 10 µL to each well (Final inoculum:

      
       CFU/mL).
      
  • Incubation:

    • Incubate at 37°C for 18–24 hours .

  • Readout:

    • Visual: Identify the lowest concentration well with no visible turbidity.

    • Colorimetric (Optional): Add 20 µL of Resazurin (0.01%) and incubate for 2 hours. Blue = Inhibition; Pink = Growth.

References

  • Synthesis and Biological Evaluation of Phenoxyacetohydrazide Derivatives Source: National Institutes of Health (NIH) / PubMed Central Context: Establishes the synthesis protocol and anti-inflammatory/antimicrobial crossover potential of the scaffold.

  • Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid Source: MDPI (Molecules Journal) Context: Provides comparative MIC data for hydrazide-hydrazones against S. aureus (MIC 1.95–7.81 µg/mL), demonstrating the potency jump from the scaffold.

  • Synthesis and Antimicrobial Activity of Substituted Acetohydrazide Derivatives Source: Wisdom Library / Research Data Context: Details the spectrum differences between Gram-positive and Gram-negative efficacy for this chemical class.

  • EUCAST Breakpoint Tables for Interpretation of MICs Source: European Committee on Antimicrobial Susceptibility Testing Context: Used to benchmark the experimental MIC values against clinical resistance standards (Ampicillin/Ciprofloxacin).

In vivo efficacy comparison of 2-(2-Methoxyphenoxy)acetohydrazide and ibuprofen

[1]

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide (MPAH) represents a pharmacophore designed to overcome the "ion trapping" mechanism responsible for the gastric ulceration associated with acidic NSAIDs like Ibuprofen.[1] While Ibuprofen demonstrates superior peak analgesic and anti-inflammatory potency (approx. 15–20% higher efficacy in acute models), MPAH and its derivatives offer a significantly improved safety profile with a reduced ulcerogenic index.[1]

  • Primary Indication: Acute inflammation and peripheral nociception.[1]

  • Mechanism: Cyclooxygenase (COX) inhibition; MPAH acts as a non-acidic prodrug/inhibitor, reducing direct mucosal damage.[1]

  • Key Finding: MPAH achieves ~80% of Ibuprofen's maximal efficacy but with >50% reduction in gastric lesion severity.[1]

Chemical & Pharmacological Profile

Structural Logic

The core distinction lies in the acidic functionality.[1] Ibuprofen possesses a free carboxylic acid group (

1

1
FeatureIbuprofen2-(2-Methoxyphenoxy)acetohydrazide (MPAH)
Core Scaffold Propionic acid derivativePhenoxyacetic acid hydrazide
Lipophilicity (LogP) ~3.5 (High permeability)~1.8–2.2 (Moderate permeability)
Acidity (pKa) ~4.4 (Acidic)~13 (Weakly basic/Neutral)
Target Selectivity Non-selective COX-1/COX-2Balanced COX inhibition (scaffold dependent)
Mechanism of Action

Both compounds target the arachidonic acid pathway.[1][2]

  • Ibuprofen: Reversible, competitive inhibition of COX-1 and COX-2 enzymes, blocking prostaglandin (PGE2) synthesis.[1]

  • MPAH: Acts as a dual-pharmacophore.[1] The phenoxy moiety mimics the arachidonic acid backbone, while the hydrazide group chelates the heme iron in the COX active site or acts as a hydrogen bond donor/acceptor, preventing substrate oxidation.[1]

Mechanismcluster_0Inflammatory Stimuluscluster_1Enzymatic Pathwaycluster_2InhibitorsMembraneCell MembranePhospholipidsAAArachidonicAcidMembrane->AAPLA2COXCyclooxygenase(COX-1 / COX-2)AA->COXPGsProstaglandins(PGE2, PGI2)COX->PGsPainPainPGs->PainNociceptorsEdemaEdemaPGs->EdemaVasodilationIbuIbuprofen(Acidic Binding)Ibu->COXCompetes with AA(High Affinity)MPAHMPAH(Hydrazide Binding)MPAH->COXChelates/Blocks(Moderate Affinity)

Figure 1: Comparative mechanism of action interfering with the Arachidonic Acid cascade.[1]

In Vivo Efficacy Analysis

The following data summarizes comparative studies using standard rodent models (Wistar rats/Swiss albino mice).

A. Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This assay measures the inhibition of acute inflammation (edema volume) 3–4 hours post-induction.[1]

  • Protocol: Oral administration of test compounds 1 hour prior to 1% carrageenan injection.

  • Dose: Ibuprofen (Standard, 50–100 mg/kg) vs. MPAH (Test, equimolar dose).[1]

Time Post-InductionControl (Edema Vol.)Ibuprofen (% Inhibition)MPAH (% Inhibition)Statistical Significance
1 Hour 100%35 ± 4.2%28 ± 3.5%p < 0.05
3 Hours (Peak) 100%68 ± 5.1% 54 ± 4.8% p < 0.01
5 Hours 100%62 ± 4.5%50 ± 4.0%p < 0.01

Insight: Ibuprofen shows a faster onset and higher peak inhibition.[1] MPAH demonstrates "moderate to good" activity, consistently inhibiting edema by >50%, which is the threshold for clinical relevance in drug screening.[1]

B. Analgesic Activity (Acetic Acid-Induced Writhing)

This test evaluates peripheral analgesic efficacy by counting abdominal constrictions (writhes).[1]

  • Metric: % Protection =

    
    [1]
    
CompoundDose (mg/kg)Mean Writhes (20 min)% Protection
Control (Vehicle) -65.4 ± 3.2-
Ibuprofen 5018.2 ± 2.172.1%
MPAH 5026.8 ± 2.559.0%

Insight: MPAH is effective in blocking peripheral pain signaling, likely due to reduced PGE2 synthesis in the peritoneum.[1] While less potent than Ibuprofen, it retains significant antinociceptive utility.[1]

C. Safety Profile: Ulcerogenic Index

This is the critical differentiator.[1] Acidic NSAIDs cause direct epithelial damage ("ion trapping").[1] MPAH, being a non-acidic hydrazide, minimizes this risk.[1]

  • Scoring: 0 = Normal; 0.5 = Red coloration; 1 = Spot ulcers; 2 = Hemorrhagic streaks; 3 = Deep ulcers.[1]

CompoundDose (mg/kg)Ulcer Severity Score (Mean)
Control -0.0
Ibuprofen 1002.5 ± 0.4 (High Risk)
MPAH 1000.8 ± 0.2 (Low Risk)

Detailed Experimental Protocols

To replicate these findings, follow these standardized workflows.

Protocol 1: Carrageenan-Induced Paw Edema (Rat Model)
  • Selection: Use Wistar rats (150–200g), fasted for 12 hours with water ad libitum.

  • Grouping: Divide into 3 groups (n=6): Vehicle (CMC 0.5%), Ibuprofen (Standard), MPAH (Test).

  • Administration: Administer drugs orally (p.o.) via gavage.

  • Induction: After 60 mins, inject 0.1 mL of 1% w/v carrageenan suspension (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    (Where 
    
    
    is treatment volume and
    
    
    is control volume).[1]
Protocol 2: Ulcerogenic Liability Assay[1]
  • Dosing: Administer a supratherapeutic dose (e.g., 3x effective dose) orally to fasted rats.[1]

  • Duration: Wait 6 hours post-administration.

  • Extraction: Euthanize animals; remove the stomach and open along the greater curvature.[1]

  • Evaluation: Wash with saline and examine under a 10x magnifying lens.[1] Score lesions based on the severity scale defined in Section 3C.

Workflowcluster_TreatTreatment Groups (n=6)StartStart ExperimentAcclimatizationAcclimatization(7 Days, Wistar Rats)Start->AcclimatizationFastingFasting (12h)Water ad libitumAcclimatization->FastingGrp1Control(0.5% CMC)Fasting->Grp1Grp2Standard(Ibuprofen)Fasting->Grp2Grp3Test(MPAH)Fasting->Grp3InductionInduction(1% Carrageenan Injection)Grp1->InductionGrp2->InductionGrp3->InductionMeasurePlethysmometry(0, 1, 3, 5 hrs)Induction->MeasureAnalysisCalculate % Inhibition& Statistical AnalysisMeasure->Analysis

Figure 2: Experimental workflow for anti-inflammatory assessment.

Conclusion & Recommendations

2-(2-Methoxyphenoxy)acetohydrazide (MPAH) serves as a vital lead compound for "gastric-safe" NSAID development.[1] While it does not surpass Ibuprofen in raw anti-inflammatory potency (54% vs 68% inhibition), its significantly superior safety profile makes it an ideal scaffold for further derivatization (e.g., into hydrazones or 1,3,4-oxadiazoles) to enhance lipophilicity and potency without compromising gastric tolerability.[1]

Recommendation for Researchers:

  • Use MPAH as a starting block for Schiff base synthesis (reaction with aromatic aldehydes) to improve the LogP and potentially match Ibuprofen's potency.[1]

  • Prioritize MPAH derivatives for chronic inflammatory conditions where Ibuprofen's GI toxicity is a limiting factor.[1]

References

  • Amir, M., & Kumar, S. (2007).[1] Synthesis and anti-inflammatory activity of some new 2-(substituted phenoxy)acetic acid hydrazides. This seminal work establishes the baseline efficacy of phenoxyacetohydrazides against standard NSAIDs.[1]

  • Tantawy, A. S., et al. (2020).[1] Design and Synthesis of 2-Phenoxynicotinic Acid Hydrazides as Anti-inflammatory and Analgesic Agents. Provides comparative data on hydrazide derivatives vs. Mefenamic acid and Ibuprofen.[1]

  • Almasirad, A., et al. (2006).[1] Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Discusses the analgesic protection of the hydrazide scaffold.

  • Navidpour, L., et al. (2013).[1][3] Synthesis, Conformational Assignment, and Anti-inflammatory Activities of Phenoxy Acetic Acid Hydrazides. Detailed SAR analysis of the 2-methoxy and 4-chloro derivatives.

  • Rida, S. M., et al. (2019).[1][3] Synthesis of novel phenoxyacetohydrazide compounds and evaluation of therapeutic potential. Confirms the reduced ulcerogenic index of the hydrazide moiety compared to free acids.[1]

Benchmarking In Silico vs. In Vitro: Validating Acetohydrazide Scaffolds as Potent Urease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of acetohydrazide-based therapeutics—often utilized as linkers in antimicrobial and anticancer drug design—molecular docking provides a high-throughput filter but lacks the biological fidelity to be a standalone decision tool. This guide benchmarks the computational prediction (AutoDock Vina) against experimental truth (Urease Inhibition Assay) .

We focus on Jack Bean Urease (JBU) as the target model. Acetohydrazides are well-documented chelators of the bi-nickel active site in urease. This guide provides a self-validating workflow to transition from in silico binding energies to in vitro IC50 values, ensuring that "top-ranked" poses translate into bioactive lead compounds.

Part 1: The Computational Framework (The Prediction)

Before wet-lab validation, the docking protocol must be rigorous. Acetohydrazides possess a flexible -C(=O)NH-NH- linker. Standard rigid-receptor docking often fails to account for the induced fit required for this linker to bridge the bi-nickel center of urease.

Optimized Docking Workflow

To minimize false positives, we utilize a consensus scoring approach. The workflow below outlines the critical path from library generation to candidate selection.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking ReceptorPrep Receptor Prep (JBU: 4H9M) Remove Native Ligand GridGen Grid Generation (Center: Ni ions) ReceptorPrep->GridGen GridGen->Docking Analysis Interaction Profiling (H-Bonds + Metal Chelation) Docking->Analysis Selection Candidate Selection (Top 10%) Analysis->Selection

Figure 1: Computational workflow for acetohydrazide screening. Note the emphasis on grid centering around the Nickel ions, crucial for this chemical class.

Part 2: Experimental Validation Protocols (The Truth)

The "Gold Standard" for validating urease inhibitors is the Indophenol (Berthelot) Method . This colorimetric assay measures the ammonia released during urea hydrolysis.[1] It is preferred over the Nessler method due to higher sensitivity and stability of the colored complex.

Protocol: Indophenol Urease Inhibition Assay

This protocol is designed for 96-well plate high-throughput screening.

1. Reagents Preparation
  • Buffer: Phosphate Buffer Saline (PBS), pH 7.4 (100 mM).

  • Enzyme Solution: Jack Bean Urease (25 µL, 6 U/mL).

  • Substrate: Urea (50 µL, 100 mM).

  • Reagents:

    • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

    • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

2. Assay Workflow
  • Incubation 1 (E-S Complexing): Mix 25 µL Enzyme + 10 µL Test Compound (Acetohydrazide). Incubate at 37°C for 15 mins.

    • Causality: Allows the inhibitor to access the active site before the substrate floods the system.

  • Reaction: Add 50 µL Urea. Incubate at 37°C for 15 mins.

  • Termination & Development: Add 45 µL Reagent A + 70 µL Reagent B.

  • Measurement: Incubate 50 mins at room temp. Read Absorbance at 625 nm .

3. Self-Validating Controls

To ensure data integrity, every plate must include:

  • Positive Control: Thiourea or Acetohydroxamic Acid (Standard IC50: ~21 µM). If this deviates >15%, discard the plate.

  • Negative Control: DMSO (solvent) without inhibitor. Sets the 100% activity baseline.

  • Blank: No Enzyme. Corrects for non-enzymatic hydrolysis.

Part 3: Comparative Analysis & Benchmarking

The ultimate test of a docking model is its correlation with experimental IC50. Below is a comparative dataset typical of acetohydrazide derivatives, contrasting In Silico scores with In Vitro potency.

Table 1: Performance Comparison (Docking vs. Bioassay)
Compound IDStructure MotifDocking Score (kcal/mol)Experimental IC50 (µM) ± SEMValidation Status
AH-01 2,3-dihydroxybenzohydrazide-8.412.5 ± 1.2 Validated (Hit)
AH-04 4-nitrobenzohydrazide-7.145.2 ± 3.5Moderate Correlation
AH-09 Unsubstituted hydrazide-5.2>100Correctly Predicted Inactive
Standard Thiourea -4.8 21.8 ± 1.6 Reference
Standard Acetohydroxamic Acid -5.6 18.2 ± 0.9 Reference

Analysis:

  • Correlation: Note that AH-01 has a significantly lower binding energy (-8.4) and a superior IC50 compared to the standard Thiourea.[2][3][4] This confirms the predictive power of the docking model for this specific scaffold.

  • Outliers: If a compound scores -9.0 but shows IC50 > 100 µM, check for "Pan-Assay Interference Compounds" (PAINS) properties or solubility issues.

Advanced Validation: Isothermal Titration Calorimetry (ITC)

While the Indophenol assay gives IC50, it is indirect. For top hits (like AH-01), ITC is the superior validation method.

  • Why ITC? It measures heat change (

    
    ) directly.
    
  • Advantage: It distinguishes between enthalpic drivers (H-bonds, specific to acetohydrazides) and entropic drivers (hydrophobic effect).

  • Result: A true

    
     (Dissociation Constant) which is independent of substrate concentration, unlike IC50.
    

Part 4: Structural Mechanism of Action

To understand why acetohydrazides work, we must visualize the atomic interactions validated by the data above. The hydrazide moiety acts as a bidentate ligand.

InteractionMap Inhibitor Acetohydrazide (Ligand) Ni_Center Bi-Nickel Center (Ni-Ni) Inhibitor->Ni_Center Chelation (C=O / NH) His409 His409 (Residue) Inhibitor->His409 H-Bond (Pi-Stacking) Asp633 Asp633 (Residue) Inhibitor->Asp633 H-Bond (Donor) Ala636 Ala636 (Residue) Inhibitor->Ala636 Hydrophobic

Figure 2: Interaction map showing the chelation of Nickel ions by the acetohydrazide ligand, stabilized by flanking residues.

References

  • Validation of Docking with IC50: Khan, M., et al. (2023).[3][5] "Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies." Journal of Biomolecular Structure and Dynamics.

  • Standard Experimental Protocol (Indophenol): Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. (Foundational method cited in modern protocols).

  • Advanced Validation (ITC vs Enzyme Assays): Mittermaier, A., & Moitessier, N. (2018).[6] "Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics." Nature Communications.[6]

  • Acetohydrazide Mechanism: Taha, M., et al. (2017). "Synthesis, urease inhibitory activity, and molecular docking studies of thiosemicarbazone derivatives." Bioorganic Chemistry. (Representative of the scaffold mechanism).

Sources

Structure-Activity Relationship Comparison of Ortho-, Meta-, and Para-Substituted Phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological efficacy of these compounds is critically governed by the substitution pattern (ortho, meta, para) on the phenoxy ring. This guide provides a technical analysis of how positional isomerism influences the physicochemical properties and binding affinities of these derivatives, offering a roadmap for rational drug design.

Chemical Structure & Synthesis

The core pharmacophore consists of a phenoxy ring linked to a hydrazine moiety via an acetyl spacer. The flexibility of the


 linker allows the molecule to adopt various conformations, which are significantly constrained or directed by substituents on the aromatic ring.
General Synthesis Protocol

The synthesis of substituted phenoxyacetohydrazides typically follows a two-step sequence: O-alkylation of a substituted phenol followed by hydrazinolysis.

Step-by-Step Methodology:

  • O-Alkylation : React the appropriate ortho-, meta-, or para-substituted phenol (0.05 mol) with ethyl chloroacetate (0.075 mol) in dry acetone (40 mL). Add anhydrous potassium carbonate (

    
    , 0.075 mol) as a base.
    
  • Reflux : Heat the mixture under reflux for 8–10 hours. Monitor progress via TLC (Solvent system: Ethyl acetate/Hexane 3:7).

  • Isolation of Ester : Filter the inorganic salts while hot. Evaporate the solvent. Dissolve the residue in ether, wash with 10% NaOH (to remove unreacted phenol) and water. Dry over

    
     and evaporate to yield the ethyl phenoxyacetate intermediate.
    
  • Hydrazinolysis : Dissolve the ester (0.01 mol) in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 0.02 mol) dropwise.

  • Crystallization : Reflux for 4–6 hours. Cool the mixture to room temperature. The solid hydrazide precipitates out. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Synthesis Pathway Diagram

SynthesisPathway Phenol Substituted Phenol (o-, m-, or p-) Ester Ethyl Phenoxyacetate Intermediate Phenol->Ester O-Alkylation Hydrazide Phenoxyacetohydrazide Product Ester->Hydrazide Nucleophilic Acyl Substitution Reagents1 Ethyl chloroacetate K2CO3, Acetone, Reflux Reagents2 N2H4·H2O (Hydrazine) Ethanol, Reflux

Figure 1: General synthetic route for phenoxyacetohydrazide derivatives.

Structure-Activity Relationship (SAR) Analysis

The position of substituents dictates the molecule's electronic distribution, steric profile, and lipophilicity (


).
Electronic Effects (Hammett Correlation)
  • Para-Substitution : Allows for direct resonance conjugation with the ether oxygen. Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the para position decrease the electron density on the phenoxy oxygen, potentially altering the acidity of the hydrazide
    
    
    protons. This often correlates with increased anti-inflammatory activity.
  • Meta-Substitution : Influence is primarily inductive. Meta substituents often provide a balance, increasing lipophilicity without creating significant steric clash or resonance perturbation.

  • Ortho-Substitution : Often disrupts electronic conjugation due to steric twisting of the ring, preventing coplanarity with the ether linkage.

Steric Effects & The "Ortho Effect"
  • Ortho : Substituents at the ortho position (e.g., 2-Cl, 2-Me) introduce significant steric hindrance. This can lock the molecule into a specific conformation, which is a "high-risk, high-reward" strategy. If the locked conformation matches the binding pocket (e.g., COX-2 active site), activity is high; otherwise, it is drastically reduced.

  • Para : The least sterically hindered position. Para-substituted derivatives generally maintain a linear, flexible conformation, allowing easier access to deep binding pockets.

Biological Activity Comparison[2][3][4][5]

The following table synthesizes data from comparative studies on phenoxyacetohydrazide derivatives and related pharmacophores.

FeatureOrtho-SubstitutedMeta-SubstitutedPara-Substituted
Steric Hindrance High (Restricted Rotation)ModerateLow (Flexible)
Lipophilicity (

)
Variable (often lower effective SA)HighHigh
Antimicrobial Potency Low . Often inactive due to inability to penetrate bacterial cell walls or fit into enzyme active sites.High . Meta-alkoxy derivatives have shown superior efficacy against E. coli and S. aureus [1].[3]Moderate . Good activity, but often lower than meta isomers for specific bacterial strains.
Anti-inflammatory (COX) Variable .[2] High specificity possible if the substituent fits the hydrophobic pocket, but generally less potent than para.Moderate .High . Para-chloro and para-fluoro derivatives are frequently the most potent COX-2 inhibitors [2].
Cytotoxicity (Anticancer) Specific .[4] Can exhibit unique "ortho-effects" leading to high toxicity in specific cell lines, but often lacks broad potency [3].Moderate .High . Para substitution often correlates with optimal binding to kinases (e.g., VEGFR-2) [4].
SAR Logic Flow

SAR_Logic Start Select Substituent Position Ortho Ortho (2-position) High Steric Hindrance Start->Ortho Meta Meta (3-position) Inductive Effect Dominant Start->Meta Para Para (4-position) Resonance + Low Sterics Start->Para Ortho_Outcome Outcome: Conformation Locked Use for: Specificity (High Risk) Ortho->Ortho_Outcome Twists Ring Meta_Outcome Outcome: Enhanced Lipophilicity Use for: Antimicrobial (Membrane) Meta->Meta_Outcome Increases logP Para_Outcome Outcome: Linear Geometry Use for: Anti-inflammatory/Enzyme Inhibition Para->Para_Outcome Minimizes Clash

Figure 2: Decision framework for optimizing phenoxyacetohydrazide substitution patterns.

Key Experimental Data Points

Anti-inflammatory Activity (COX Inhibition)

In a study of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, the para-substituted derivatives consistently outperformed their ortho counterparts.

  • Compound 9d (Para-Cl) : 32-58% reduction in inflammation (Rat Paw Edema).[5]

  • Reference (Diclofenac) : 35-74% reduction.[5]

  • Insight : The para-chloro group fits into the hydrophobic channel of the COX enzyme more effectively than the bulky ortho analogues [5].

Antimicrobial Efficacy

Research on alkoxyphenylcarbamates (structurally analogous to the hydrazide lipophilic tail) indicates a preference for meta substitution.

  • Meta-hexyloxy derivative : MIC = 12 μg/mL against E. coli.[3]

  • Ortho-alkoxy isomers : Practically inactive (>100 μg/mL).

  • Mechanism : The meta position allows the lipophilic tail to embed in the bacterial membrane without disrupting the polar head group's interaction with the surface [1].

Conclusion & Recommendations

For researchers developing new phenoxyacetohydrazide therapeutics:

  • Targeting Inflammation (COX/LOX) : Prioritize Para-substitution (4-Cl, 4-F, 4-OMe). This maximizes binding affinity by minimizing steric clash in the active site.

  • Targeting Microbes : Explore Meta-substitution with medium-length alkyl chains. This optimizes membrane permeability.

  • Targeting Cancer (Kinases) : Use Para-substitution for the primary anchor, but consider Ortho-substitution (e.g., 2-F) only if specific conformational locking is required to improve selectivity against homologous kinases.

References

  • Malík, I., et al. (2012). "Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment." The Scientific World Journal.

  • Mohammed, Y. H. I., et al. (2025).[2][6][7] "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic."[1][2][8][6] PLOS ONE.

  • Dimmock, J. R., et al. (2001). "Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?" Journal of Medicinal Chemistry.

  • El-Miligy, M. M., et al. (2017). "Synthesis, conformational assignment, and anti-inflammatory activities of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides." Archiv der Pharmazie.

  • Abdel-Aziz, A. A., et al. (2012). "Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents." Journal of Applied Pharmaceutical Science.

Sources

Confirming the target engagement of 2-(2-Methoxyphenoxy)acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Urease Inhibition & Metalloenzyme Targeting

Executive Summary

2-(2-Methoxyphenoxy)acetohydrazide represents a privileged scaffold in medicinal chemistry, primarily functioning as a bidentate ligand capable of chelating metal centers in metalloenzymes. While often utilized as a precursor for Schiff base formation (hydrazones), the free hydrazide moiety itself possesses significant intrinsic biological activity.[1]

This guide focuses on validating the primary target engagement: Urease (Nickel-dependent metalloenzyme) .[1] This target is critical for developing therapeutics against Helicobacter pylori (gastric ulcers) and Proteus mirabilis (urinary stones).[1] We compare this scaffold against the FDA-approved standard, Acetohydroxamic Acid (AHA) , providing a rigorous experimental framework to distinguish genuine target engagement from non-specific assay interference.

Part 1: The Target Landscape & Mechanism

The 2-(2-Methoxyphenoxy)acetohydrazide scaffold targets the active site of Urease , specifically the binuclear Nickel (


) center.
Mechanism of Action (MoA)

Unlike competitive inhibitors that merely block the pocket, this hydrazide derivative acts via a Chelation-Based Inhibition mechanism.

  • Anchoring: The phenoxy ether moiety interacts with the hydrophobic flap of the enzyme active site (specifically residues like Ala636 and Met637 in H. pylori urease).[1]

  • Warhead Engagement: The terminal hydrazide (

    
    ) acts as a metal-binding group (MBG), coordinating with the two 
    
    
    
    ions, displacing the water molecule required for urea hydrolysis.
  • Ortho-Methoxy Effect: The 2-methoxy group provides critical steric positioning, often enhancing selectivity over the 4-methoxy isomer by restricting conformational freedom in the binding pocket.[1]

Comparison: Product vs. Standard (AHA)
Feature2-(2-Methoxyphenoxy)acetohydrazideAcetohydroxamic Acid (AHA)
Binding Mode Bidentate Chelation + Hydrophobic InteractionBidentate Chelation (Small molecule)
Potency (

)
High (

range)
Moderate (

range)
Selectivity Tunable via phenoxy ring substitutionLow (Pan-metalloprotease interference)
Pharmacokinetics Lipophilic (better membrane permeability)Hydrophilic (rapid excretion)
Stability Moderate (prone to oxidation if unprotected)High

Part 2: Experimental Validation Workflows

To confirm target engagement, one must move beyond simple enzymatic inhibition (which can be prone to false positives due to aggregation) and validate physical binding.[1]

Visualization: The Validation Pipeline

TargetValidation Compound 2-(2-Methoxyphenoxy) acetohydrazide Assay_Kinetic 1. Kinetic Assay (Indophenol Method) Compound->Assay_Kinetic Screening Assay_Kinetic->Compound SAR Refinement Assay_Biophys 2. Biophysical Validation (Isothermal Titration Calorimetry) Assay_Kinetic->Assay_Biophys Hit Confirmation Assay_Docking 3. Structural Confirmation (Molecular Docking) Assay_Biophys->Assay_Docking Mode of Action Outcome Confirmed Target Engagement Assay_Docking->Outcome Validation

Caption: A three-tier validation workflow moving from functional inhibition to physical binding thermodynamics and structural modeling.

Part 3: Detailed Experimental Protocols

Protocol A: The Indophenol Blue Kinetic Assay (Functional Inhibition)

Purpose: To determine the


 of the derivative against Jack Bean or H. pylori Urease.[1]

Reagents:

  • Enzyme: Jack Bean Urease (Type III, Sigma).[1]

  • Substrate: Urea (100 mM).[1]

  • Buffer: Phosphate Buffer (PBS), pH 6.8 (Nickel is pH sensitive).

  • Reagents: Phenol-nitroprusside and Alkali-hypochlorite.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Methoxyphenoxy)acetohydrazide in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Pre-Incubation: Mix

    
     of compound + 
    
    
    
    of Urease enzyme (
    
    
    ). Incubate at 37°C for 15 minutes . Crucial: This allows the hydrazide to displace the active site water.[1]
  • Reaction Trigger: Add

    
     of Urea substrate.[1] Incubate for exactly 10 minutes.
    
  • Quenching & Development: Add

    
     phenol-nitroprusside followed by 
    
    
    
    alkali-hypochlorite.[1]
  • Readout: Measure Absorbance at 625 nm (Blue color indicates ammonia production).[1]

  • Calculation:

    
    .
    

Self-Validating Control:

  • Run Acetohydroxamic Acid (AHA) in parallel. Valid assay performance requires AHA

    
    .[1] If AHA 
    
    
    
    , your enzyme activity is degraded.[1]
Protocol B: Isothermal Titration Calorimetry (ITC) (Direct Binding)

Purpose: To prove the compound binds to the protein (Target Engagement) and is not just a non-specific aggregator.

Rationale: Urease inhibition is enthalpy-driven (metal coordination).[1] ITC measures the heat released (


) upon binding.[1]

Methodology:

  • Ligand: 2-(2-Methoxyphenoxy)acetohydrazide in PBS (must match cell buffer exactly to avoid heat of dilution).

  • Cell: Urease protein (

    
    ) in PBS.
    
  • Titration: Inject

    
     of ligand every 120 seconds.
    
  • Analysis: Fit data to a One-Set-of-Sites model.

  • Success Criteria: A sigmoidal binding isotherm indicating saturation. Non-specific inhibitors will show linear or flat heat profiles.[1]

Part 4: Mechanism Visualization

Understanding the molecular interaction is vital for optimization.[1]

Mechanism Ni1 Ni (alpha) Ni2 Ni (beta) Hydrazide Hydrazide Group (-CONHNH2) Hydrazide->Ni1 Chelation Hydrazide->Ni2 Chelation Linker Acetyl Linker Linker->Hydrazide Phenoxy 2-Methoxyphenoxy Ring Linker->Phenoxy Residues Enzyme Flap (Ala636/Met637) Phenoxy->Residues Hydrophobic Stacking

Caption: Bidentate chelation mechanism where the hydrazide bridges the bi-nickel center, stabilized by the phenoxy tail.

Part 5: Data Interpretation Guide

When analyzing your results, use this comparative matrix to determine the quality of your lead.

ParameterExcellent CandidatePoor Candidate (False Positive)

(Urease)


or No Dose Response
Hill Slope

(1:1 binding)

(Aggregation/Precipitation)
ITC Binding (

)
Exothermic (Negative peaks)No heat or Endothermic (Entropy only)
Colorimetric Interference NoneCompound absorbs at 625nm (Interferes with Indophenol)
Troubleshooting: The "Methoxy" Factor

If potency is lower than expected, check the 2-methoxy orientation.[1]

  • Observation: The 2-methoxy group can form an intramolecular hydrogen bond with the amide nitrogen, potentially locking the molecule in a conformation unfavorable for binding.[1]

  • Solution: Synthesize the 4-methoxy analog as a control. If the 4-methoxy analog is significantly more potent, the steric clash of the 2-methoxy group is hindering target engagement.[1]

References

  • PubChem. (n.d.).[1] 2-(2-Methoxyphenoxy)acetohydrazide | C9H12N2O3.[2][3] National Library of Medicine.[1] Retrieved from [Link]

  • Saeed, A., et al. (2023).[1] Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Kafarski, P. (2018).[1][4] Acetohydroxamic Acid and its derivatives as Urease Inhibitors.[1] Frontiers in Pharmacology. (Contextual grounding for AHA comparison).

  • Almasirad, A., et al. (2006).[1][5][6] Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological and Pharmaceutical Bulletin. (Context for synthesis and alternate targets).

Sources

Head-to-head comparison of synthetic routes for 2-(2-Methoxyphenoxy)acetohydrazide

[1]

Executive Summary & Strategic Importance

Target Molecule: 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 107967-88-4) Core Application: Critical intermediate for synthesizing bioactive heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) used in anti-inflammatory and anticancer drug discovery.

This guide contrasts the Classical Two-Step Solvothermal Route against the Microwave-Assisted Intensification Route . While the classical route offers robust scalability and uses standard labware, the microwave route represents a paradigm shift in atom economy and reaction velocity, reducing total synthesis time by >90%.

Route Analysis & Technical Deep Dive

Route A: The Classical Two-Step Solvothermal Synthesis

The "Gold Standard" for reliability and bulk scalability.

Mechanism & Rationale

This route relies on two fundamental organic transformations:[1]

  • Williamson Ether Synthesis (

    
    ):  The phenoxide ion of guaiacol attacks the primary carbon of ethyl chloroacetate. The ortho-methoxy group provides electron donation (+M effect) making the phenoxide a strong nucleophile, though it introduces slight steric hindrance compared to para-isomers.
    
  • Nucleophilic Acyl Substitution (Hydrazinolysis): Hydrazine acts as a hard nucleophile, attacking the ester carbonyl to displace ethoxide.

Detailed Protocol

Step 1: Esterification

  • Charge: In a 250 mL Round Bottom Flask (RBF), dissolve Guaiacol (12.4 g, 0.1 mol) in dry Acetone (100 mL).

  • Activate: Add anhydrous

    
     (20.7 g, 0.15 mol). Stir at room temperature for 30 mins to generate the phenoxide in situ.
    
  • Alkylate: Dropwise add Ethyl chloroacetate (12.2 g, 0.1 mol).

  • Reflux: Heat to reflux (

    
    C) for 6-8 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
    
  • Workup: Filter inorganic salts (

    
    , unreacted 
    
    
    ). Evaporate solvent.[2][3] The resulting oil (Ethyl 2-(2-methoxyphenoxy)acetate) usually solidifies upon cooling.

Step 2: Hydrazinolysis

  • Solvate: Dissolve the crude ester (0.05 mol) in absolute Ethanol (50 mL).

  • React: Add Hydrazine Hydrate (99%, 0.1 mol) dropwise at

    
    C to prevent di-hydrazide formation.
    
  • Reflux: Heat to reflux (

    
    C) for 4-6 hours.
    
  • Isolate: Cool to room temperature. The product precipitates as white crystals.[4] Filter and wash with cold ethanol.

Validation Check:

  • Melting Point: Expected range

    
    C.
    
  • IR: Look for doublet

    
     peaks (
    
    
    ) and Amide I carbonyl (
    
    
    ).
Route B: Microwave-Assisted Intensification (Green Route)

The "High-Throughput" alternative for library generation.

Mechanism & Rationale

Microwave irradiation (MWI) provides direct dielectric heating. Ethanol and hydrazine are polar molecules that couple efficiently with the electromagnetic field, causing rapid molecular rotation and localized superheating. This overcomes the activation energy barrier for the hydrazinolysis step almost instantly.

Detailed Protocol
  • Mix: In a dedicated microwave process vial (G10 or G30), combine Ethyl 2-(2-methoxyphenoxy)acetate (1.0 g, 4.7 mmol) and Hydrazine Hydrate (1.5 eq) in Ethanol (3 mL).

  • Irradiate: Set parameters:

    • Power: 150 W (Dynamic mode)

    • Temp:

      
      C (Pressurized vessel)
      
    • Time: 5 - 10 minutes.

  • Workup: Pour reaction mixture into crushed ice. The thermal shock precipitates the product immediately. Filter and recrystallize.[5][6]

Expert Insight: The rapid heating profile prevents the degradation of the methoxy ether linkage, which can sometimes cleave under prolonged acidic/basic reflux.

Head-to-Head Comparison Data

MetricRoute A: Classical RefluxRoute B: Microwave Assisted
Total Reaction Time 10 - 14 Hours15 - 20 Minutes
Overall Yield 70 - 75%85 - 92%
Purity (Crude) 85 - 90% (Requires Recryst.)>95% (Often pure upon precipitation)
Energy Efficiency Low (Prolonged heating)High (Targeted energy)
Scalability High (kg scale feasible)Low (Batch size limited by penetration depth)
Safety Profile Moderate (Long exposure to hydrazine vapor)High (Closed vessel system)

Visualizing the Pathway

The following diagram illustrates the chemical pathway and the decision logic for selecting a route.

GGuaiacolGuaiacol(Starting Material)InterEthyl 2-(2-methoxyphenoxy)acetate(Ester Intermediate)Guaiacol->Inter+ Ethyl ChloroacetateK2CO3, Acetone, RefluxRouteARoute A: ClassicalReflux (EtOH, 6h)Inter->RouteARouteBRoute B: Microwave100°C (5 min)Inter->RouteBProduct2-(2-Methoxyphenoxy)acetohydrazide(Target)RouteA->ProductYield: ~72%RouteB->ProductYield: ~90%

Caption: Comparative reaction pathway showing the divergence at the hydrazinolysis step. Route B offers a significantly shorter path to higher yields.

Critical Analysis & Recommendations

When to choose Route A (Classical):
  • Scale-Up: If you need >50g of product. Microwave reactors have limited vessel sizes (typically <100mL).

  • Equipment: If you lack a dedicated microwave synthesizer. Do not use a domestic kitchen microwave as pressure control is impossible and explosion risk is high.

When to choose Route B (Microwave):
  • Library Synthesis: If you are synthesizing a derivative library (e.g., varying the phenoxy substitution).

  • Green Metrics: If your lab prioritizes E-factor reduction. The solvent volume is reduced by ~70% in MW synthesis.

Troubleshooting the "Ortho" Effect

The 2-methoxy group is an electron-donating group (EDG) but sits ortho to the reaction site.

  • Issue: In Step 1, steric hindrance can slow down the

    
     attack.
    
  • Solution: Use Potassium Iodide (KI) as a catalyst (Finkelstein condition) in the alkylation step. The in-situ generation of ethyl iodoacetate creates a better electrophile, boosting yield by ~10-15%.

References

  • PubChem. (n.d.).[7] 2-(2-Methoxyphenoxy)acetohydrazide.[7][8] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Journal of Young Pharmacists. (2010). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Spectral Study of Acetohydrazide Derivatives. Retrieved from [Link]

  • MDPI - Applied Sciences. (2020). Microwave-Assisted Synthesis of Hydrazide-Hydrazones. Retrieved from [Link][7][1][2][4][9][10][11][12]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(2-Methoxyphenoxy)acetohydrazide

[1][2]

Executive Summary & Chemical Profile

This guide provides a rigorous, field-validated protocol for the disposal of 2-(2-Methoxyphenoxy)acetohydrazide (CAS: 14377-59-4).[1][2] Unlike generic organic waste, this compound contains a hydrazide moiety (-CONHNH₂) attached to a guaiacol ether backbone.

The Critical Risk: Hydrazides are potent reducing agents . Improper disposal (e.g., mixing with oxidizing waste streams like nitric acid or peroxides) can trigger exothermic reactions, gas evolution, or the formation of carcinogenic nitrosamines.

Chemical Hazard Data
ParameterSpecificationOperational Implication
Molecular Formula C₉H₁₂N₂O₃Organic Nitrogenous Waste
Physical State Solid (Crystalline powder)Dust inhalation risk; requires N95/P100 masking during weighing.[1][2][3]
Reactivity Class Reducing Agent INCOMPATIBLE with Oxidizers (Nitrates, Perchlorates, Bleach).[1][2]
GHS Hazards H302, H315, H318, H335Corrosive to eyes; harmful if swallowed.[1][2][3]
RCRA Status Characteristic (Toxic/Reactive)Not explicitly P-listed, but treated as hazardous organic waste.[1][2]

Pre-Disposal: Segregation & Storage Strategy

Core Directive: The most common accident involving hydrazides is "waste stream cross-contamination." You must segregate this compound from oxidative waste streams immediately upon generation.[2]

The "Red Line" Segregation Rule[2]
  • DO NOT dispose of in "General Organic Waste" if that container receives oxidizing acids or peroxides.

  • DO NOT use hypochlorite (bleach) for routine glassware cleaning of this compound without prior rinsing; it can form toxic chloramines or nitrosamines.

Storage for Disposal[2][4][5][6]
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: Must be explicitly labeled: "Hazardous Waste - Toxic - Reducing Agent."

  • State:

    • Solids: Collect in a dedicated wide-mouth jar.

    • Mother Liquors/Solvents: Collect in a solvent waste container compatible with non-halogenated organics (unless chlorinated solvents were used).

Disposal Workflows

Workflow A: Routine Waste (Solids & Solutions)

This is the standard protocol for disposing of reaction byproducts and expired stocks.

  • Dissolution (Solids): If you have bulk solid waste (>50g), do not dispose of it as dry solid waste if possible. Dissolve in a combustible solvent (e.g., Ethanol, Acetone) to facilitate incineration.

    • Why? Incinerators handle liquid slurries more efficiently, ensuring complete destruction of the hydrazine backbone.

  • Stream Selection: Pour into Non-Halogenated Organic Waste (High BTU).

    • Note: If your lab separates "Toxic Organics" from "General Solvents," choose Toxic Organics .

  • Tagging: Mark the waste tag with "Hydrazide Derivative" to alert waste handlers of the reducing potential.

Workflow B: Spill Management (Emergency Response)

CRITICAL WARNING: Do NOT neutralize large spills with bleach (Sodium Hypochlorite). While bleach oxidizes hydrazines, the reaction with complex hydrazides can be uncontrolled and generate carcinogenic N-nitroso compounds.[4]

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves (0.11mm min), safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.

  • Containment:

    • Liquids: Dike with vermiculite or sand.

    • Solids: Cover with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a dedicated waste jar.

  • Surface Decontamination:

    • First Pass: Wipe with water and soap.[5]

    • Second Pass: Wipe with a dilute (1-5%) bleach solution only on the surface residue (not the bulk chemical) to degrade trace amounts.

    • Final Pass: Water rinse.[5][6][7]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, emphasizing the critical separation from oxidizers.

DisposalWorkflowStartWaste Generation:2-(2-Methoxyphenoxy)acetohydrazideStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidLiquidLiquid/SolutionStateCheck->LiquidDissolveDissolve in Combustible Solvent(Ethanol/Acetone)Solid->DissolvePreferred (>10g)CorrectStreamSegregate into:Non-Halogenated Organics(Reducing/Neutral)Solid->CorrectStreamSmall amounts (<10g)SegregateCRITICAL CHECK:Is waste stream Oxidizing?Liquid->SegregateDissolve->SegregateWrongStreamSTOP: Explosion/Gas RiskDo NOT mix with Nitric Acid/PeroxidesSegregate->WrongStreamYes (Oxidizers present)Segregate->CorrectStreamNo (Compatible solvents)LabelingLabel: 'Toxic - Reducing Agent'CorrectStream->LabelingFinalDispShip for High-Temp IncinerationLabeling->FinalDisp

Figure 1: Decision matrix for the safe disposal of hydrazide derivatives, highlighting the critical segregation from oxidizing agents.

Regulatory & Compliance (RCRA)

While 2-(2-Methoxyphenoxy)acetohydrazide is not explicitly listed on the EPA "P-List" (Acute Hazardous Waste) or "U-List" (Toxic Waste), it defaults to the following classifications based on its characteristics:

CodeClassificationReason
D001 IgnitableIf dissolved in flammable solvents (Ethanol/Acetone).[1][2]
D003 ReactiveIf mixed with oxidizers, it poses an explosion hazard.[1][2]
General Toxic OrganicMust be incinerated at an EPA-permitted facility.[1][2]

Documentation Requirement: Ensure your hazardous waste manifest describes the waste as: "Waste Flammable Liquid, Toxic, N.O.S. (Contains Ethanol, 2-(2-Methoxyphenoxy)acetohydrazide)"[1][2]

References

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling 2-(2-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(2-Methoxyphenoxy)acetohydrazide

CAS: 107967-88-4 | Formula: C


H

N

O

| Class: Aryl Hydrazide[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat this compound as a severe ocular corrosive and a skin sensitizer .

2-(2-Methoxyphenoxy)acetohydrazide contains a reactive hydrazide functional group (-CONHNH


) attached to a phenoxy ether backbone.[1][2] Unlike simple organic solids, hydrazides possess dual risks: they are potent reducing agents and nucleophiles that can cause irreversible protein modification (sensitization) and severe damage to mucous membranes (H318).[1][2]

Critical Hazard Profile:

  • Danger: Causes serious eye damage (H318).[1][2][3] Irreversible corneal opacity can occur upon direct contact.

  • Warning: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[1][2][3]

  • Structural Alert: Hydrazide derivatives are structural alerts for genotoxicity; handle with high-containment protocols even if specific mutagenicity data is absent.[1][2]

Personal Protective Equipment (PPE) Matrix

Directive: Standard laboratory PPE is insufficient for H318 compounds.[1][2] Adhere to the enhanced protocols below.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1 D3)Critical: Safety glasses with side shields do not seal against airborne dust or splashes.[1][2] The hydrazide group is caustic to the cornea; a seal is mandatory.
Respiratory N95/P100 Respirator (Solids) or Fume Hood Inhalation of hydrazide dust irritates the upper respiratory tract (H335).[1][2] If handling >500 mg outside a hood, respiratory protection is required.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Technique: Wear two pairs of nitrile gloves.[1][2] Discard the outer pair immediately after weighing or if splashed. Hydrazides can permeate thin nitrile over time.
Body Lab Coat (Buttoned) + Chemical Apron Cotton lab coats absorb liquids.[1][2] If working with solutions >0.1 M, add a Tyvek or rubber apron to prevent soak-through to skin.[1][2]

Operational Handling Protocol

Phase 1: Reception & Storage
  • Stability Check: Hydrazides are reducing agents and are susceptible to oxidation.

  • Storage Condition: Store at 2-8°C (Refrigerated) in a tightly sealed container.

  • Incompatibility Segregation: Isolate from oxidizing agents (e.g., permanganates, peroxides) and aldehydes/ketones (to prevent inadvertent hydrazone formation).[1][2]

  • Atmosphere: Long-term storage under inert gas (Argon/Nitrogen) is recommended to prevent yellowing (oxidation).[1][2]

Phase 2: Weighing & Solubilization
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Solvent Choice: Soluble in DMSO, Methanol, and DMF.

    • Caution: When dissolving in DMSO, the permeation rate through gloves increases drastically. Change outer gloves immediately after solubilization.

Phase 3: Reaction Setup
  • Venting: If used as a reducing agent or in metal-catalyzed cross-coupling, nitrogen gas (N

    
    ) may be evolved.[1][2] Ensure reaction vessels are vented to a bubbler or hood exhaust.
    
  • Quenching: Unreacted hydrazides should be quenched carefully. Do not mix directly with strong oxidizers as this can be exothermic and generate nitrogen gas rapidly.

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact (CRITICAL) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye 1. Flush 15-20 mins 2. Lift eyelids 3. DO NOT rub 4. Seek Ophthalmologist Eye->ActionEye Immediate ActionSkin 1. Remove contaminated clothing 2. Wash with soap/water (15 min) 3. Monitor for sensitization Skin->ActionSkin ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Medical eval for edema Inhale->ActionInhale

Figure 1: Immediate Triage Decision Tree for Hydrazide Exposure. Note the critical path for Eye Contact.

Waste Disposal & Deactivation

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Segregation: Do NOT mix with Oxidizer waste streams (risk of fire/explosion).[1][2]

  • Deactivation (Spills):

    • Absorb liquid spills with vermiculite or sand.

    • For solid spills, cover with wet paper towels to prevent dust, then scoop.

    • Surface Decontamination: Wipe surfaces with a dilute (1-5%) bleach solution (Sodium Hypochlorite).[1][2]

      • Chemistry: Hypochlorite oxidizes the hydrazide to nitrogen gas and the corresponding acid/phenol.

      • Warning: Ensure good ventilation; this reaction releases N

        
         gas.
        

References

  • National Institutes of Health (NIH) PubChem. 2-(2-Methoxyphenoxy)acetohydrazide (CID 580001) - Safety and Hazards. [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-(2-Methoxyphenoxy)acetohydrazide - Harmonized Classification. [Link][1][2]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazide Derivatives. [Link]

Sources

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